molecular formula C9H10O3 B142970 2-(2-Methoxyphenoxy)acetaldehyde CAS No. 18167-91-4

2-(2-Methoxyphenoxy)acetaldehyde

Cat. No.: B142970
CAS No.: 18167-91-4
M. Wt: 166.17 g/mol
InChI Key: IFXQVNUAEAGXOV-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)acetaldehyde is a chemical building block of interest in advanced organic synthesis research. Its primary documented application is as a key intermediate in the synthetic pathway of complex molecules. For instance, it is utilized in the novel synthesis of Moguisteine, a peripheral antitussive agent, where it contributes to the formation of the drug's core structure . This compound is part of a broader family of methoxyphenoxy derivatives, which are also investigated in other scientific fields, such as the study of lignin model compounds for biomass degradation and the development of clean energy sources . As a versatile reagent, it offers researchers a valuable substrate for developing new synthetic methodologies and constructing novel chemical entities. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-methoxyphenoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXQVNUAEAGXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437435
Record name 2-(2-methoxyphenoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18167-91-4
Record name 2-(2-methoxyphenoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2-Methoxyphenoxy)acetaldehyde CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Methoxyphenoxy)acetaldehyde (CAS: 18167-91-4)

Introduction

This compound, also known as guaiacoxyacetaldehyde, is an aromatic aldehyde of significant interest in the field of organic synthesis.[1][2] As a bifunctional molecule, it incorporates a reactive aldehyde group and a guaiacol (2-methoxyphenol) ether moiety. This structure makes it a valuable and versatile building block, primarily serving as a key intermediate in the synthesis of complex target molecules, including active pharmaceutical ingredients (APIs). Its utility is most prominently noted in the preparation of precursors for drugs such as the beta-blocker Carvedilol and the alpha-blocker Tamsulosin, where the corresponding amine derivative is a critical component.[3][4]

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthesis strategy, key chemical applications, and essential safety considerations for researchers and drug development professionals.

Section 1: Physicochemical Properties

The fundamental properties of this compound are summarized below. The compound is a solid at room temperature, a characteristic that distinguishes it from many lower molecular weight aldehydes.

PropertyValueSource(s)
CAS Number 18167-91-4[1][2][5]
Molecular Formula C₉H₁₀O₃[1][2]
Molecular Weight 166.17 g/mol [1][5]
Appearance Off-White to Pale Beige Solid
Melting Point 64-66 °C[5]
Boiling Point Data not available[5]
Solubility Soluble in Chloroform
Synonyms (o-Methoxyphenoxy)acetaldehyde, Guaiacoxyacetaldehyde, O-(2-Oxoethyl)guaiacol[1][5]

Section 2: Synthesis and Purification

The most logical and widely applicable method for synthesizing this compound is a two-step process initiated by a Williamson ether synthesis, followed by the hydrolysis of an acetal protecting group. This strategy is favored for its high efficiency and the stability of the intermediate acetal, which prevents unwanted side reactions of the highly reactive aldehyde functionality.

Synthesis Workflow

The overall process involves the O-alkylation of guaiacol with a protected 2-haloacetaldehyde, such as 2-bromo-1,1-diethoxyethane. The resulting acetal intermediate is a stable, easily purified compound that can be cleanly deprotected under acidic conditions to yield the final aldehyde product.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acetal Hydrolysis Guaiacol Guaiacol Base Base (e.g., K₂CO₃, NaH) in Solvent (e.g., DMF, Acetonitrile) Guaiacol->Base Bromoacetal 2-Bromo-1,1-diethoxyethane Bromoacetal->Base Intermediate This compound diethyl acetal Base->Intermediate O-Alkylation Intermediate_ref Acetal Intermediate Final_Product This compound Acid Aqueous Acid (e.g., HCl, H₂SO₄) Acid->Final_Product Deprotection Intermediate_ref->Acid

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

Disclaimer: The following is a representative protocol based on established chemical principles. Researchers must adapt it based on laboratory conditions and perform appropriate safety assessments.

Step 1: Synthesis of this compound diethyl acetal

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add guaiacol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 2-bromo-1,1-diethoxyethane (1.1 eq.) dropwise to the mixture.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the guaiacol starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure acetal intermediate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified acetal intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Deprotection: Add a catalytic amount of 2 M hydrochloric acid (HCl) to the solution.

  • Reaction Execution: Stir the reaction at room temperature for 4-6 hours. Monitor the deprotection by TLC, observing the disappearance of the starting acetal and the appearance of the aldehyde product.

  • Workup: Once the reaction is complete, neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate.

  • Final Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to afford pure this compound.

Section 3: Chemical Reactivity and Applications

The primary utility of this compound lies in its capacity to undergo reductive amination to form 2-(2-methoxyphenoxy)ethylamine. This amine is a crucial intermediate for pharmaceuticals.[3][4]

Key Application: Synthesis of 2-(2-Methoxyphenoxy)ethylamine

Reductive amination is a robust method for converting aldehydes into amines.[6] In a one-pot reaction, the aldehyde reacts with an amine source (such as ammonia for a primary amine) to form an intermediate imine, which is then reduced in situ by a selective reducing agent.[7]

G Aldehyde This compound Imine Intermediate Imine Aldehyde->Imine Condensation (-H₂O) Ammonia Ammonia (NH₃) or Ammonium Acetate Ammonia->Imine Amine_Product 2-(2-Methoxyphenoxy)ethylamine Imine->Amine_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Catalyst) Reducing_Agent->Amine_Product

Caption: Reductive amination of the title compound to its corresponding primary amine.

Discussion of Reductive Amination Protocol

The choice of reducing agent is critical for the success of this transformation. While powerful hydrides like lithium aluminum hydride (LiAlH₄) would reduce the initial aldehyde to an alcohol, milder and more selective reagents are required.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[8] It is mild enough not to significantly reduce the aldehyde but is highly effective at reducing the intermediate iminium ion formed upon condensation with the amine. The reaction is typically performed in a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent for this purpose, it is most effective under slightly acidic conditions (pH 6-7) which promote imine formation.[8] However, due to its high toxicity and the potential to generate hydrogen cyanide gas, NaBH(OAc)₃ is often preferred.

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Palladium on Carbon, Raney Nickel) is also a viable, "greener" method for reducing the imine intermediate.[10]

Section 4: Expected Spectroscopic Characteristics

While publicly available spectra for this specific compound are limited, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aldehyde (-CHO)9.7 - 9.8Triplet (t)1HCoupled to the adjacent CH₂ group.
Methylene (-O-CH₂-)4.6 - 4.7Doublet (d)2HCoupled to the aldehyde proton.
Aromatic (Ar-H)6.8 - 7.2Multiplet (m)4HComplex pattern from the ABCD spin system of the ortho-substituted ring.
Methoxy (-OCH₃)~3.8Singlet (s)3HCharacteristic shift for an aryl methyl ether.
¹³C NMR Spectroscopy
CarbonChemical Shift (δ, ppm)Notes
Aldehyde (C=O)199 - 202Deshielded due to the carbonyl group.
Aromatic (C-O)148 - 150Quaternary carbon attached to the ether oxygen.
Aromatic (C-OCH₃)147 - 149Quaternary carbon attached to the methoxy group.
Aromatic (CH)112 - 123Aromatic carbons with attached protons.
Methylene (-O-CH₂-)75 - 77Carbon of the methylene group.
Methoxy (-OCH₃)55 - 56Carbon of the methoxy group.
Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)IntensityNotes
C-H (Aldehyde)2820-2850 & 2720-2750MediumOften appears as a characteristic doublet.
C=O (Aldehyde)1720 - 1740StrongStrong, sharp absorption for the carbonyl stretch.
C=C (Aromatic)1500 - 1600Medium-StrongAromatic ring stretching vibrations.
C-O-C (Aryl Ether)1230 - 1270 & 1020-1050StrongAsymmetric and symmetric C-O-C stretching.

Section 5: Safety and Handling

CRITICAL NOTE: A specific, publicly available Safety Data Sheet (SDS) with comprehensive GHS/OSHA classifications for this compound (CAS 18167-91-4) was not identified during the literature search. The safety information for related but distinct compounds like acetaldehyde should not be used as a substitute.

Core Directive: All users must obtain and thoroughly review the material-specific SDS provided by their chemical supplier before any handling, storage, or use of this compound.

General Precautions for Handling Aromatic Aldehydes:

As a general class, aromatic aldehydes should be handled with care, assuming they are potentially irritating and harmful.

  • Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

    • Skin Protection: Wear a lab coat. Ensure no skin is exposed.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)acetaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • He, L., et al. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubMed. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.

Sources

An In-Depth Technical Guide on the Synthesis and Characterization of Guaiacoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Guaiacoxyacetaldehyde in Medicinal Chemistry

Guaiacoxyacetaldehyde, known systematically as 2-(2-methoxyphenoxy)acetaldehyde, is a bifunctional organic molecule of significant interest to researchers in drug discovery and development.[1][2] Its structure marries an aromatic guaiacol moiety with a reactive aldehyde functional group, making it a versatile synthetic intermediate. The guaiacol unit, a methoxyphenol, is a common scaffold found in numerous natural products and pharmacologically active compounds. The aldehyde provides a chemical handle for a wide array of subsequent transformations, including reductive aminations, Wittig reactions, and condensations. This unique combination allows for the facile introduction of the guaiacoxy pharmacophore into more complex molecular architectures, enabling the exploration of new chemical space in the quest for novel therapeutics. Understanding its synthesis and rigorous characterization is paramount for ensuring the purity and reliability of downstream applications.

Strategic Synthesis of Guaiacoxyacetaldehyde

Direct oxidation of the parent guaiacol molecule is generally unsuitable for producing guaiacoxyacetaldehyde, as such reactions often lead to undesired polymerization or the formation of quinone-type byproducts.[3] A more controlled and rational approach involves a two-step sequence: the formation of an ether linkage to a protected acetaldehyde unit, followed by deprotection to reveal the target aldehyde. This strategy prevents self-condensation of the aldehyde and ensures a higher yield of the desired product.

Pillar of Causality: Why This Synthetic Route?

The chosen pathway leverages two robust and well-understood organic reactions: the Williamson ether synthesis and acid-catalyzed acetal hydrolysis.

  • Williamson Ether Synthesis : This classic SN2 reaction is ideal for forming the crucial aryl ether bond.[4][5][6] Guaiacol's phenolic proton is weakly acidic and can be readily removed by a suitable base to form a potent sodium guaiacolate nucleophile. This nucleophile then displaces a halide from an electrophile. To avoid handling the unstable 2-haloacetaldehyde, we employ its diethyl acetal protected form, 2-bromoacetaldehyde diethyl acetal. The acetal group is stable under the basic conditions of the ether synthesis, acting as an effective "mask" for the aldehyde.[5]

  • Acetal Deprotection : Acetals are stable to bases and nucleophiles but are readily cleaved under acidic conditions.[7][8] This orthogonality provides a reliable method for unmasking the aldehyde at the end of the synthesis. The mechanism involves protonation of an acetal oxygen, followed by the elimination of ethanol to form a resonance-stabilized oxonium ion, which is then attacked by water to ultimately yield the aldehyde.[8][9]

The overall workflow is designed to be efficient, high-yielding, and controllable, which are key considerations in the synthesis of valuable intermediates for drug development.

Synthesis_Workflow Guaiacol Guaiacol Intermediate Guaiacoxyacetaldehyde Diethyl Acetal Guaiacol->Intermediate Step 1: Williamson Ether Synthesis (SN2) Base Base (NaH) Solvent (DMF) Base->Guaiacol Electrophile 2-Bromoacetaldehyde Diethyl Acetal Electrophile->Intermediate Product Guaiacoxyacetaldehyde Intermediate->Product Step 2: Acetal Hydrolysis (Deprotection) Acid Acid Catalyst (HCl) Water Acid->Intermediate

Caption: Two-step synthesis of Guaiacoxyacetaldehyde.

Self-Validating Experimental Protocol: Synthesis

This protocol provides a detailed methodology for the synthesis, including in-process checks (TLC) to validate reaction completion.

Step 1: Synthesis of this compound Diethyl Acetal
  • Preparation : To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add guaiacol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~3 M solution).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality : NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium guaiacolate, driving the reaction forward. The reaction is exothermic and produces hydrogen gas, necessitating slow addition and a nitrogen atmosphere.

  • Nucleophilic Substitution : After stirring for 30 minutes at 0 °C, add 2-bromoacetaldehyde diethyl acetal (1.1 eq) dropwise via the dropping funnel.

  • Reaction : Allow the mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the guaiacol spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up : Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude acetal intermediate, which can be used in the next step without further purification or purified by vacuum distillation. A similar procedure is documented for the synthesis of p-methoxyphenoxyacetaldehyde diethyl acetal.[10]

Step 2: Hydrolysis to Guaiacoxyacetaldehyde
  • Setup : Dissolve the crude acetal intermediate from Step 1 in a mixture of acetone and water (e.g., 4:1 ratio).

  • Hydrolysis : Add a catalytic amount of 2 M hydrochloric acid (HCl). Causality : The acid catalyzes the hydrolysis of the acetal to the aldehyde. Acetone is used as a co-solvent to ensure miscibility of the organic acetal and the aqueous acid.[7][8]

  • Reaction : Stir the mixture at room temperature for 2-4 hours.

  • Monitoring : Monitor the deprotection via TLC (hexane:ethyl acetate 4:1), observing the disappearance of the starting acetal and the formation of the more polar aldehyde product.

  • Neutralization & Extraction : Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 30 mL).

  • Final Purification : Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford pure guaiacoxyacetaldehyde.[1]

Authoritative Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity and purity of the synthesized guaiacoxyacetaldehyde. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

Caption: Structure of Guaiacoxyacetaldehyde with key groups.

Experimental Protocols: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Prepare a sample by dissolving ~5-10 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Infrared (IR) Spectroscopy :

    • Place a drop of the neat liquid product between two NaCl plates or use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum over the range of 4000-600 cm⁻¹.

  • Mass Spectrometry (MS) :

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight.

Data Presentation: Expected Analytical Data

The following table summarizes the expected spectral data for guaiacoxyacetaldehyde (C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ).[1]

Technique Parameter Expected Observation Interpretation
¹H NMR Chemical Shift (δ, ppm)~9.8 (s, 1H)~6.9-7.1 (m, 4H)~4.6 (s, 2H)~3.9 (s, 3H)Aldehyde proton (-CHO)Aromatic protons (Ar-H)Methylene protons (-O-CH₂-)Methoxy protons (-OCH₃)
¹³C NMR Chemical Shift (δ, ppm)~199-201~149, ~147~110-125~73~56Aldehyde Carbonyl (C=O)Aromatic C-OAromatic C-H, C-CMethylene Carbon (-O-CH₂-)Methoxy Carbon (-OCH₃)
IR Wavenumber (cm⁻¹)~2950-2800~1730~1600, ~1500~1250C-H stretch (aliphatic & aromatic)Strong C=O stretch (aldehyde) C=C stretch (aromatic ring)C-O-C stretch (aryl ether)
MS (ESI+) m/z167.06 [M+H]⁺189.04 [M+Na]⁺Confirms the molecular weight of 166.17 Da.

Note: NMR chemical shifts are predictions and may vary based on solvent and concentration. Data for similar aromatic aldehydes supports these assignments.[11]

Conclusion and Future Outlook

This guide provides a comprehensive, technically grounded framework for the synthesis and characterization of guaiacoxyacetaldehyde. By employing a robust strategy of protection and deprotection, the target molecule can be obtained in high purity, as validated by a suite of modern analytical techniques. The detailed protocols and the causal reasoning behind experimental choices are intended to empower researchers, scientists, and drug development professionals to confidently produce and utilize this valuable synthetic building block. The accessibility of this intermediate opens avenues for its incorporation into diverse molecular scaffolds, facilitating the development of next-generation therapeutics.

References

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Doerge, D. R., Divi, R. L., & Churchwell, M. I. (1997). Identification of the colored guaiacol oxidation product produced by peroxidases. Analytical Biochemistry, 250(1), 10-17. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of p-methoxyphenoxyacetaldehyde diethyl acetal. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)acetaldehyde. Retrieved from [Link]

  • Wentzel Lab. (2020). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. Retrieved from [Link]

  • ResearchGate. (2008). NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. Retrieved from [Link]

  • ResearchGate. (2019). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. Retrieved from [Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Aldehyde - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2017). 1 H NMR spectra for acetaldehyde. (a) Acetaldehyde aqueous solution. Retrieved from [Link]

  • Leah4sci. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Retrieved from [Link]

  • TSI Journals. (2017). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • ChemistNATE. (2020). 1H NMR Spectrum of CH3CHO (acetaldehyde, ethanol). Retrieved from [Link]

  • Google Patents. (1995). JPH07252179A - Preparation of acetaldehyde diethyl acetal.
  • PrepChem. (n.d.). Preparation of acetaldehyde diethyl acetal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nitroacetaldehyde diethyl acetal. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2006). Functional group analysis by H NMR/chemical derivatization for the characterization of organic aerosol from the SMOCC field campaign. Retrieved from [Link]

  • MDPI. (2021). Complete, Theoretical Rovibronic Spectral Characterization of the Carbon Monoxide, Water, and Formaldehyde Cations. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)acetaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Situating 2-(2-Methoxyphenoxy)acetaldehyde in Modern Chemistry

This compound, also known as Guaiacoxyacetaldehyde, is a bifunctional organic molecule that is garnering interest within the scientific community. As a derivative of guaiacol (2-methoxyphenol), a naturally occurring phenolic compound, it presents a unique scaffold combining an aromatic ether with a reactive aldehyde. This structure makes it a valuable intermediate and building block in synthetic organic chemistry. For researchers in drug discovery, its structural motifs are pertinent to the study of metabolite pathways and the synthesis of novel pharmacologically active agents. This guide provides a comprehensive overview of its core properties, reactivity, and practical applications, designed to empower researchers to fully leverage its synthetic potential while ensuring safe and effective handling.

Core Molecular Identity and Physical Characteristics

A precise understanding of a compound's identity and physical attributes is the foundation of all subsequent experimental work. These identifiers and properties dictate everything from solvent selection to purification strategy.

Chemical Structure and Identifiers

The molecule consists of a methoxy group at the ortho-position of a phenoxy ring, which is connected via an ether linkage to an acetaldehyde moiety.

Table 1: Key Chemical Identifiers

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 18167-91-4 [1][2][3]
Molecular Formula C₉H₁₀O₃ [1][2][3]
Molecular Weight 166.17 g/mol [1][2]
Synonyms (o-Methoxyphenoxy)acetaldehyde, Guaiacoxyacetaldehyde, O-(2-Oxoethyl)guaiacol [1][2]
SMILES COC1=CC=CC=C1OCC=O [1][2]

| MDL Number | MFCD09883148 |[1] |

Physicochemical Properties

The physical state and solubility are critical parameters for designing reaction conditions and purification protocols.

Table 2: Summary of Physical Properties

Property Value Source
Appearance Off-White Solid [2]
logP (Octanol/Water) 0.63 [4]
Water Solubility Data not widely available, but the logP value suggests slight to moderate solubility. N/A
Boiling Point Not specified in available literature; likely decomposes or requires vacuum distillation. N/A

| Melting Point | Not specified in available literature. | N/A |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is non-negotiable for confirming the identity and purity of this compound. The following sections detail the expected spectral characteristics, providing a baseline for structural verification.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of its functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ .[5]

  • Aldehydic C-H Stretch: Two distinct, medium-intensity bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹ . The presence of both is a hallmark of an aldehyde.[6][7]

  • C-O-C Stretch (Aromatic Ether): A strong absorption band will appear in the 1200-1275 cm⁻¹ region for the aryl-alkyl ether linkage.

  • Aromatic C=C Stretch: Multiple medium to weak bands will be present in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Strong bands indicating the substitution pattern (ortho) will appear in the 730-770 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework.

  • ¹H NMR Spectroscopy (Predicted):

    • ~9.8 ppm (s, 1H): The aldehydic proton (-CHO) is highly deshielded and appears as a singlet.[5][7]

    • ~6.8-7.2 ppm (m, 4H): The four protons on the aromatic ring will appear as a complex multiplet.

    • ~4.7 ppm (s, 2H): The two protons of the methylene group (-O-CH₂-CHO) adjacent to the aldehyde will appear as a singlet.

    • ~3.8 ppm (s, 3H): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet.[7]

  • ¹³C NMR Spectroscopy (Predicted):

    • ~200 ppm: The carbonyl carbon of the aldehyde is highly deshielded.[5][7]

    • ~140-155 ppm: Aromatic carbons attached to oxygen (C-O).

    • ~110-130 ppm: Other aromatic carbons (C-H).

    • ~70 ppm: Methylene carbon (-O-CH₂-CHO).

    • ~55 ppm: Methoxy carbon (-OCH₃).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 166.17 .

  • Key Fragmentation Patterns:

    • Alpha-Cleavage: Loss of the aldehydic proton (H•) to give a fragment at m/z = 165 .

    • McLafferty Rearrangement: Not possible due to the lack of a gamma-hydrogen.

    • Benzylic Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, leading to a fragment corresponding to the methoxyphenoxy moiety.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups. The aldehyde is the primary site for chemical transformation, while the aromatic ether provides a stable, modifiable backbone.

Core Reactivity Profile
  • Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, 2-(2-methoxyphenoxy)acetic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-(2-methoxyphenoxy)ethanol, using mild reducing agents such as sodium borohydride (NaBH₄).

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums, cyanides) to form new carbon-carbon bonds.

  • Wittig Reaction: It can undergo olefination with phosphorus ylides to convert the carbonyl group into a carbon-carbon double bond.

  • Stability: The aromatic ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids like HBr or HI. The compound may form explosive peroxides upon prolonged exposure to air, a common hazard for ethers.[4][8]

G main This compound oxidized 2-(2-Methoxyphenoxy)acetic acid (Carboxylic Acid) main->oxidized [O] (e.g., KMnO4) reduced 2-(2-Methoxyphenoxy)ethanol (Primary Alcohol) main->reduced [H] (e.g., NaBH4) nucleophilic Addition Product (e.g., Secondary Alcohol) main->nucleophilic R-MgX (Grignard) wittig Alkene Product main->wittig Ph3P=CR2 (Wittig Reagent)

Caption: Key reaction pathways of this compound.

Role in Drug Development and Metabolism

This compound is not just a synthetic tool; it is also relevant in biological contexts. As a carbonyl compound, it can be metabolized by oxidative enzymes.[1] Understanding its metabolic fate is crucial for toxicological studies and for designing drug candidates that may produce similar metabolites. Its structural similarity to metabolites of neurotransmitters like dopamine makes it a useful reference standard in neurochemical research.[9]

Synthesis Pathway

A common laboratory-scale synthesis involves the Williamson ether synthesis followed by a controlled oxidation or hydrolysis step. A plausible route starts from guaiacol (2-methoxyphenol).

G start Guaiacol (2-Methoxyphenol) intermediate Intermediate Ether start->intermediate 1. Base (e.g., NaOH) 2. 2-Bromoacetaldehyde diethyl acetal product This compound intermediate->product Acidic Hydrolysis (e.g., HCl/H2O)

Caption: A potential synthetic workflow for the target compound.

This two-step process involves first protecting the aldehyde as an acetal, performing the ether synthesis, and then deprotecting to reveal the target molecule. This strategy prevents the reactive aldehyde from interfering with the base-catalyzed ether formation.

Safety, Handling, and Storage

As with any reactive chemical, adherence to strict safety protocols is mandatory. The primary hazards are associated with the aldehyde functional group and the potential for peroxide formation.

Table 3: GHS Hazard Information and Handling

Category Recommendation Source
Hazard Statements Causes serious eye irritation. May cause respiratory irritation. [10]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood. [4][11][12]
Handling Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge. [4][8][13]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. It is advisable to store under an inert atmosphere (e.g., Argon, Nitrogen) to prevent peroxide formation. [8][11]

| Peroxide Formation | Vapors may form explosive mixtures with air. Test for peroxide formation before distillation or if stored for extended periods (e.g., >1 year).[4][8] |

Experimental Protocols for Quality Control

To ensure the reliability of experimental results, the identity and purity of this compound must be rigorously verified. The following protocols provide a self-validating framework for quality control.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is designed to separate the target compound from potential impurities.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 275 nm (corresponding to the aromatic chromophore).

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile.

    • Create a working solution by diluting the stock solution to 10 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Run:

    • Equilibrate the column with 20% Mobile Phase B for 10 minutes.

    • Inject 10 µL of the working solution.

    • Run a linear gradient from 20% to 95% Mobile Phase B over 15 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes.

  • Self-Validation and Data Analysis:

    • The primary peak corresponding to the product should be sharp and symmetrical.

    • Purity is calculated by the area percentage method: (Area of Main Peak / Total Area of All Peaks) x 100.

    • For a self-validating system, run a blank (injection of mobile phase) to ensure no carryover, and a known standard if available to confirm retention time. A purity level of >95% is typically required for synthetic applications.

G A Prepare Mobile Phase (A: H2O/FA, B: ACN/FA) C Equilibrate C18 Column A->C B Prepare Sample (10 µg/mL in 50:50 A:B) D Inject 10 µL Sample B->D C->D E Run Gradient Elution (20-95% B over 15 min) D->E F Detect at 275 nm E->F G Integrate Peaks and Calculate Area % Purity F->G

Sources

Solubility of 2-(2-Methoxyphenoxy)acetaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(2-Methoxyphenoxy)acetaldehyde in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound of interest in synthetic chemistry and drug discovery. We will delve into the theoretical principles governing its solubility, predict its behavior in various organic solvent classes, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on this core topic.

Introduction to this compound

This compound, also known as guaiacylacetaldehyde, is an organic compound with the chemical formula C9H10O3. Its structure features a benzene ring substituted with a methoxy group and an acetaldehyde group linked via an ether bond. This unique combination of functional groups—an aromatic ether, a methoxy group, and an aldehyde—dictates its chemical reactivity and physical properties, including its solubility profile. Understanding its solubility is paramount for a variety of applications, from designing synthetic routes where it is a reactant or product, to its use in the development of new chemical entities where solubility in both aqueous and organic media is a key factor.

Physicochemical Properties Governing Solubility

The solubility of a compound is determined by its molecular structure and the intermolecular forces it can form with a solvent. The key physicochemical properties of this compound are summarized below.

PropertyValueSignificance for Solubility
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol Influences the energy required to break the crystal lattice.
Structure The aromatic ring, ether, and aldehyde groups determine polarity and hydrogen bonding sites.
Predicted logP 1.14Indicates a moderate lipophilicity, suggesting a balance of solubility in nonpolar and polar environments.
Hydrogen Bond Acceptors 3 (two ether oxygens, one aldehyde oxygen)Can accept hydrogen bonds from protic solvents (e.g., alcohols).
Hydrogen Bond Donors 0Cannot donate hydrogen bonds, limiting some interactions with certain solvents.

These properties are predicted using computational models and may vary slightly from experimental values.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle of solubility. This means that a solute will dissolve best in a solvent that has a similar polarity and can form similar intermolecular forces. The primary forces at play are:

  • Van der Waals Forces: Weak, temporary attractions between molecules. Present in all systems, but dominant in nonpolar systems.

  • Dipole-Dipole Interactions: Attractions between the positive end of one polar molecule and the negative end of another. The ether and aldehyde groups in this compound create a significant dipole moment.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. While this compound cannot donate hydrogen bonds, its three oxygen atoms can act as hydrogen bond acceptors.

Predicted Solubility Profile in Organic Solvents

Based on its structure and physicochemical properties, we can predict the solubility behavior of this compound in different classes of organic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran - THF): High solubility is expected. These solvents have significant dipole moments and can effectively solvate the polar regions of the molecule. The absence of hydrogen bond donation from the solvent is not a major hindrance, as the solute is also not a donor.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good to moderate solubility is expected. These alcohol-based solvents can engage in hydrogen bonding with the ether and aldehyde oxygens of the solute, which is a strong solubilizing interaction. However, the nonpolar aromatic ring may slightly reduce the overall affinity compared to smaller, more polar solutes.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected. Toluene, being aromatic, may show some limited solubility due to pi-pi stacking interactions with the benzene ring of the solute. Aliphatic nonpolar solvents like hexane are predicted to be poor solvents, as they can only interact through weak van der Waals forces, which are insufficient to overcome the solute's crystal lattice energy and self-association through dipole-dipole interactions.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected. These solvents are of intermediate polarity and can effectively solvate the molecule without the complexities of hydrogen bonding.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain quantitative solubility data, a rigorous, well-controlled experimental method is essential. The isothermal shake-flask method is a gold standard for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or a gravimetric setup)

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should have a visible amount of undissolved solid at the end of this period.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic/chromatographic analysis). This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the pre-weighed container and weigh the remaining solid residue.

    • Spectroscopic/Chromatographic Method: Dilute the filtered sample to a concentration within the calibrated range of the analytical instrument and measure the concentration.

Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Sampling & Analysis A Add excess solid solute to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (e.g., 24-48h) B->C D Allow excess solid to settle C->D E Withdraw supernatant with syringe D->E F Filter with 0.45µm syringe filter E->F G Quantify concentration (Gravimetric, HPLC, etc.) F->G H Calculate Solubility (e.g., mg/mL)

Caption: Isothermal shake-flask solubility determination workflow.

Data Analysis and Interpretation

The solubility (S) is calculated based on the quantification method used.

  • For the Gravimetric Method:

    • S (mg/mL) = (Mass of residue in mg) / (Volume of supernatant sampled in mL)

  • For Spectroscopic/Chromatographic Methods:

    • S (mg/mL) = (Concentration from instrument in mg/mL) x (Dilution factor)

The results should be tabulated to compare the solubility across different solvents, allowing for the validation of the theoretical predictions and providing a clear guide for solvent selection in practical applications.

Summary and Conclusion

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. Its moderate polarity and hydrogen bond accepting capabilities suggest that it will be most soluble in polar aprotic and polar protic solvents, with lower solubility in nonpolar media. This guide provides the theoretical framework to understand these interactions and a robust experimental protocol to quantify them. Accurate and reproducible solubility data, as obtained through the described method, is an indispensable asset for informed decision-making in chemical research and development.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1, Physical-Chemical properties, Test No. 105: Water Solubility. (While for water, the shake-flask principle is the same for organic solvents).

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-66.

Thermochemical data for 2-(2-Methoxyphenoxy)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Data of 2-(2-Methoxyphenoxy)acetaldehyde

Abstract

This technical guide provides a comprehensive framework for the determination of the fundamental thermochemical properties of this compound (CAS No. 18167-91-4).[1][2][3] Given the current absence of publicly available experimental or computational thermochemical data for this compound, this document serves as a roadmap for researchers, process chemists, and drug development professionals. It outlines detailed, field-proven experimental protocols and robust computational strategies for establishing key thermodynamic parameters, including the standard enthalpy of formation, standard entropy, and heat capacity. The methodologies described herein are grounded in the principles of calorimetry, statistical mechanics, and quantum chemistry, ensuring a self-validating and scientifically rigorous approach to data generation.

Introduction: The Need for Thermochemical Data

This compound, also known as guaiacoxyacetaldehyde, is an oxygenated aromatic compound with potential relevance as a building block in organic synthesis or as a metabolite in various biological systems.[1] The thermochemical properties of a compound are critical for ensuring the safety, efficiency, and scalability of chemical processes. Data such as the enthalpy of formation (ΔfH°) are essential for calculating reaction enthalpies, predicting adiabatic temperature rises, and performing hazard analyses.[4] Similarly, heat capacity (Cp) and entropy (S°) are fundamental for reactor design, process modeling, and understanding chemical equilibria.

This guide provides the necessary theoretical background and practical, step-by-step methodologies to empower research and development teams to generate high-quality thermochemical data for this compound.

Experimental Determination of Thermochemical Properties

The cornerstone of thermochemistry is precise experimental measurement. The following sections detail the primary calorimetric techniques required to determine the key thermochemical properties of this compound.

Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The most reliable method for determining the standard enthalpy of formation of an organic compound is by measuring its enthalpy of combustion (ΔcH°) using bomb calorimetry. The standard enthalpy of formation is then derived using Hess's Law.

Causality Behind Experimental Choices: For an organic compound containing only carbon, hydrogen, and oxygen, combustion in an excess of pure oxygen leads to well-defined products: gaseous carbon dioxide (CO₂) and liquid water (H₂O). This clean reaction stoichiometry allows for a precise calculation of the energy released. A high-pressure "bomb" is used to ensure complete combustion.

  • Sample Preparation:

    • A precisely weighed sample (typically 0.8–1.2 g) of high-purity this compound is placed in a crucible (e.g., platinum or fused silica).

    • If the sample is a solid, it is typically pressed into a pellet. If it is a liquid, it is encapsulated in a gelatin capsule of known mass and heat of combustion.

    • A known length of fuse wire (e.g., platinum or nickel-chromium) is positioned to be in contact with the sample.

  • Calorimeter Calibration:

    • The energy equivalent (ε_calorim_) of the calorimeter system must be determined with high precision.

    • This is achieved by combusting a certified standard reference material, typically benzoic acid, under identical conditions. The heat of combustion of benzoic acid is known with high accuracy.

    • The energy equivalent is calculated using the formula: ε_calorim_ = (m_std_ × Δ_c_U_std_ + ΔU_ign_) / ΔT_corr_ where m_std_ is the mass of the standard, Δ_c_U_std_ is its specific energy of combustion, ΔU_ign_ is the energy from the fuse wire ignition, and ΔT_corr_ is the corrected temperature rise.

  • Combustion of the Target Compound:

    • The sealed bomb containing the sample and crucible is pressurized with high-purity oxygen (typically to ~30 atm).

    • A small, known volume of distilled water (e.g., 1 mL) is added to the bomb to ensure that all water formed during combustion condenses to the liquid state.

    • The bomb is submerged in a precisely measured volume of water in the calorimeter's insulated jacket.

    • The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

    • The sample is ignited by passing a current through the fuse wire.

    • The temperature of the water bath is recorded at regular intervals until a stable final temperature is reached.

  • Data Analysis and Corrections:

    • The raw temperature-time data is used to calculate the corrected temperature rise (ΔT_corr_), accounting for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

    • The total energy change (ΔU_total_) is calculated: ΔU_total_ = ε_calorim_ × ΔT_corr_.

    • Corrections are applied for the energy of ignition (ΔU_ign_) and for the formation of nitric acid (from trace N₂ in the bomb) and any unburnt carbon (soot).

    • The constant volume energy of combustion (ΔcU°) of the sample is calculated.

    • The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the relationship: ΔcH° = ΔcU° + Δn_gas_RT, where Δn_gas_ is the change in the number of moles of gas in the combustion reaction.

  • Calculation of Enthalpy of Formation:

    • Using the balanced combustion reaction for C₉H₁₀O₃ and the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard enthalpy of formation of this compound is calculated via Hess's Law: ΔfH°(C₉H₁₀O₃) = [9 × ΔfH°(CO₂, g) + 5 × ΔfH°(H₂O, l)] - ΔcH°(C₉H₁₀O₃)

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calib Calibration cluster_exp Experiment cluster_analysis Data Analysis Prep Weigh Pure Sample (C9H10O3) Pellet Pelletize (Solid) or Encapsulate (Liquid) Prep->Pellet Fuse Attach Fuse Wire Pellet->Fuse Assemble Assemble & Seal Bomb (add H2O, pressurize O2) Fuse->Assemble Benzoic Combust Benzoic Acid Standard Calib_Calc Calculate Energy Equivalent (ε_calorim_) Benzoic->Calib_Calc Calc_U Calculate ΔcU° (apply corrections) Calib_Calc->Calc_U Equilibrate Submerge & Equilibrate in Calorimeter Assemble->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Record Record T vs. Time Ignite->Record Calc_dT Calculate Corrected Temp Rise (ΔT_corr_) Record->Calc_dT Calc_dT->Calc_U Calc_H Calculate ΔcH° Calc_U->Calc_H Calc_fH Calculate ΔfH° (Hess's Law) Calc_H->Calc_fH

Caption: Workflow for determining ΔfH° via combustion calorimetry.

Heat Capacity (Cp) and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4][5][6][7] It is the primary method for determining heat capacity and the energetics of phase transitions.

Causality Behind Experimental Choices: DSC provides a direct measurement of the energy absorbed or released by a sample during controlled heating or cooling. This allows for the precise determination of heat capacity as well as the temperature and enthalpy of phase changes like melting (fusion) and crystallization.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) across the temperature range of interest.

  • Sample Preparation:

    • A small, accurately weighed sample (typically 2–10 mg) of this compound is hermetically sealed in an aluminum pan.

    • An identical empty pan is used as the reference.

  • Heat Capacity Measurement:

    • A three-step procedure is employed: a. Run a baseline scan with two empty pans. b. Run a scan with a sapphire standard (of known heat capacity) in the sample position. c. Run a scan with the sample pan.

    • All scans are performed under an inert atmosphere (e.g., nitrogen) at a controlled heating rate (e.g., 10 °C/min).

    • The heat capacity of the sample (Cp) is calculated by comparing the heat flow signals from the three runs.

  • Phase Transition Analysis:

    • The sample is subjected to a heat-cool-heat cycle.

    • The first heating scan reveals the melting point (onset temperature of the endotherm) and the enthalpy of fusion (ΔfusH, by integrating the peak area).

    • The cooling scan shows the crystallization behavior.

    • The second heating scan provides data for the amorphous or recrystallized material and can be used to determine the glass transition temperature (Tg) if the sample forms a glass upon cooling.

  • Data Analysis:

    • The standard entropy of fusion is calculated from the enthalpy of fusion and the melting temperature (Tm): ΔfusS = ΔfusH / Tm.

DSC_Workflow cluster_setup Setup cluster_cp Heat Capacity (Cp) cluster_phase Phase Transitions Calib Calibrate DSC (Indium, Zinc) Prep Prepare Sample (2-10 mg in pan) Calib->Prep Run3 3. Run Sample Prep->Run3 Cycle Heat-Cool-Heat Cycle Prep->Cycle Run1 1. Run Baseline (Empty Pans) Run2 2. Run Standard (Sapphire) Run1->Run2 Run2->Run3 Cp_Calc Calculate Cp(T) Run3->Cp_Calc Analysis Analyze Thermogram Cycle->Analysis Data Determine Tm, ΔfusH Analysis->Data

Caption: Workflow for DSC analysis of heat capacity and phase transitions.

Enthalpy of Vaporization (ΔvapH) via Knudsen Effusion

The enthalpy of vaporization is crucial for converting thermochemical data between the condensed and gas phases. For compounds with low volatility, the Knudsen effusion method is a reliable technique for measuring vapor pressure.[8][9][10][11][12]

Causality Behind Experimental Choices: This method relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its equilibrium vapor pressure. By measuring this rate at various temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

  • Apparatus Setup: A Knudsen cell (a small container with a precisely machined orifice of known area) is loaded with the sample.

  • Measurement: The cell is placed in a high-vacuum chamber and heated to a stable, known temperature. The rate of mass loss ( dm/dt ) is measured using a sensitive microbalance.

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen-Hertz equation: P = ( dm/dt ) / (A_o_ × C) × √(2πRT/M) where A_o_ is the orifice area, C is the Clausing factor (a geometric correction), R is the ideal gas constant, T is the temperature, and M is the molar mass.

  • Enthalpy of Vaporization: The experiment is repeated at several temperatures. The enthalpy of vaporization (ΔvapH) is determined from the slope of a plot of ln(P) versus 1/T, based on the integrated Clausius-Clapeyron equation: ln(P) = -ΔvapH/R × (1/T) + constant

Computational & Estimative Determination of Thermochemical Properties

Computational chemistry provides powerful tools to predict thermochemical properties, offering valuable insights where experimental data is lacking.[13][14][15]

High-Accuracy Quantum Chemical Methods

For reliable predictions, high-accuracy composite methods such as the Gaussian-n (e.g., G4) or Complete Basis Set (e.g., CBS-QB3) theories are recommended.[16][17] These methods systematically combine calculations at different levels of theory and basis sets to approximate the exact solution to the Schrödinger equation.[14]

Causality Behind Method Choice: Standard DFT or Hartree-Fock methods alone are often insufficient for achieving "chemical accuracy" (typically defined as ±1 kcal/mol). Composite methods are designed to cancel errors systematically, providing a much more robust prediction of the total electronic energy, which is the foundation for all other thermochemical calculations.[14][16]

  • Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. A common level of theory for this step is B3LYP/6-31G(d).

  • Vibrational Frequency Calculation: A frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum. This step yields the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.[18][19]

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry as prescribed by the chosen composite method (e.g., G4, CBS-QB3).

  • Enthalpy of Formation Calculation: The standard enthalpy of formation at 298.15 K is calculated from the computed total enthalpy using a suitable reaction scheme, such as an atomization reaction or a more reliable isodesmic reaction. An isodesmic reaction, where the number and types of bonds are conserved, leads to better error cancellation.

    • Example Isodesmic Reaction: this compound + Benzene + Ethane → Anisole + Toluene + Acetaldehyde

Computational_Workflow Input Define Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Imaginary Frequencies? Freq->Verify Thermo Calculate ZPVE and Thermal Corrections Freq->Thermo Verify->Opt Yes SPE High-Level Single Point Energy Calculation (e.g., G4, CBS-QB3) Verify->SPE No Atomization Atomization Scheme SPE->Atomization Isodesmic Isodesmic Reaction Scheme SPE->Isodesmic Thermo->Atomization Thermo->Isodesmic Calc_fH Calculate Final ΔfH°, S°, Cp Atomization->Calc_fH Isodesmic->Calc_fH

Caption: Workflow for computational thermochemistry using composite methods.

Estimation via Group Contribution Methods

Group contribution methods provide a rapid means of estimating thermochemical properties by assuming that the properties of a molecule are the sum of contributions from its constituent functional groups.[20] The Benson Group Increment (BGI) theory and the Joback method are two widely used schemes.[21][22][23][24][25][26][27]

Causality Behind Method Choice: These methods are empirical and rely on extensive databases of experimental data. They are less accurate than quantum chemical methods but are computationally inexpensive and useful for initial screening or when high-accuracy calculations are not feasible.

  • Decomposition: The molecule is broken down into a set of defined groups, where each group consists of an atom and its ligands.

  • Summation: The enthalpy of formation is the sum of the values for these groups, plus any necessary corrections for symmetry, ring strain, or non-next-neighbor interactions.

  • Group Decomposition for this compound:

    • C-(O)(Cʙ)(H)₂

    • O-(C)(Cʙ)

    • Cʙ-(O)(Cʙ)(H)

    • Cʙ-(Cʙ)(C)(H)

    • Cʙ-(H)(Cʙ)

    • Cʙ-(H)(Cʙ)

    • Cʙ-(H)(Cʙ)

    • Cʙ-(O)(Cʙ)

    • O-(Cʙ)(C)

    • C-(O)(H)₃

    • C-(C)(H)(=O)

Note: The availability of accurate group values, particularly for complex aromatic fragments, is a significant limitation of this method.[28]

Summary of Target Thermochemical Data

Following the successful application of the methodologies described, the core thermochemical data for this compound can be compiled. The table below serves as a template for presenting the determined values.

PropertySymbolValue (Unit)Method
Molar MassM166.17(g·mol⁻¹)
Standard Enthalpy of Formation (gas)ΔfH°(g, 298.15 K)To be determined(kJ·mol⁻¹)
Standard Enthalpy of Formation (solid)ΔfH°(s, 298.15 K)To be determined(kJ·mol⁻¹)
Standard Molar Entropy (gas)S°(g, 298.15 K)To be determined(J·mol⁻¹·K⁻¹)
Enthalpy of FusionΔfusHTo be determined(kJ·mol⁻¹)
Melting TemperatureTmTo be determined(K)
Heat Capacity (solid)Cp(s, T)To be determined(J·mol⁻¹·K⁻¹)

Conclusion

While direct thermochemical data for this compound are not currently available in the literature, this guide provides a robust and comprehensive blueprint for their determination. By combining high-precision experimental techniques like bomb calorimetry and differential scanning calorimetry with high-accuracy computational methods, researchers can generate the reliable data necessary for advancing chemical process development, ensuring operational safety, and supporting drug discovery efforts. The protocols and workflows detailed herein represent the current best practices in the field of thermochemistry.

References

  • Wikipedia. Quantum chemistry composite methods. [Link]

  • Wikipedia. Benson group increment theory. [Link]

  • Platonov, V. A., & Woolf, A. A. (2002). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 74(21), 5547–5555.
  • Wikipedia. Joback method. [Link]

  • Surface Measurement Systems. Vapor Pressure Measurements Knudsen Effusion Method. [Link]

  • Wikipedia. Heat of formation group additivity. [Link]

  • Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society.
  • Wikipedia. Knudsen cell. [Link]

  • Curtiss, L. A., & Raghavachari, K. (2002). Computational Thermochemistry. In K. B. Lipkowitz & D. B. Boyd (Eds.), Reviews in Computational Chemistry (Vol. 18, pp. 1–91). Wiley-VCH.
  • Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Experiments in Physical Chemistry (8th ed.). McGraw-Hill.
  • AZoM. VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. [Link]

  • Kloskowski, A., & Linstrom, P. J. (2011). Vapor Pressure of Agrochemicals by the Knudsen Effusion Method Using a Quartz Crystal Microbalance.
  • D'Amelia, R., Franks, T., & Nirode, W. F. (2014). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
  • D'Amelia, R. P., & D'Amelia, P. R. (2016). Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene.
  • Scribd. Chemical Property Estimation Guide. [Link]

  • Ince, N. H., & Tezcanli, G. (2001).
  • Wikipedia. Computational chemistry. [Link]

  • YouTube. (2018, December 27). Benson group increment theory | Wikipedia audio article. [Link]

  • Duke University Shared Materials Instrumentation Facility. Differential Scanning Calorimeter. [Link]

  • Fiveable. Computational Thermodynamic Properties | Computational Chemistry Class Notes. [Link]

  • T,C&A Lab / Alfa Chemistry. Differential Scanning Calorimetry (DSC) Testing. [Link]

  • Paulon, D. E., & Coronel, M. E. J. (1998). Entropy and enthalpy effects of 4-(phenylthio)-substituted phenols. Journal of the Chemical Society, Perkin Transactions 2, (4), 885–888.
  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link]

  • Paulon, D. E., & Coronel, M. E. J. (1998). Entropy and enthalpy effects of 4-(phenylthio)-substituted phenols. Journal of the Chemical Society, Perkin Transactions 2, 885-888.
  • Thermo. Joback Group Contribution Method. [Link]

  • Brodowska, M. S., & Giergielewicz-Możajska, H. (2019). Occurrence and Transformation of Phenoxy Acids in Aquatic Environment and Photochemical Methods of Their Removal: A Review. Environmental Science and Pollution Research, 27(2), 1235–1253.
  • Gaussian, Inc. (2000). Thermochemistry in Gaussian. [Link]

  • EgiChem | Tools. Properties Estimation with the Joback method. [Link]

  • Muldrow, C. N., & Hepler, L. G. (1959). Heats and Entropies of Ionization of Phenol and Some Substituted Phenols. Journal of the American Chemical Society, 81(8), 1783–1785.
  • Bolton, P. D., Hall, F. M., & Reece, I. H. (1967). Effects of substituents on the thermodynamic functions of ionisation of meta-substituted phenols. Journal of the Chemical Society B: Physical Organic, 709–712.
  • PubChem. 2-(2-Methoxyphenyl)acetaldehyde. [Link]

  • YouTube. (2025, January 19). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. [Link]

  • ResearchGate. Improved Benson Increments for the Estimation of Standard Enthalpies of Formation and Enthalpies of Vaporization of Alkyl Ethers, Acetals, Ketals, and Ortho Esters. [Link]

  • JYX Digital Repository. Extending Benson group increment theory of compounds of phosphorus, silicon, and boron with computational chemistry. [Link]

  • Barroso, J. (2019, August 7). Useful Thermochemistry from Gaussian Calculations. [Link]

  • Yalamanchi, K. K., et al. (2022). Large-Scale Thermochemistry Calculations for Combustion Models. KAUST Repository.
  • NIST. Phenol - NIST WebBook. [Link]

  • SIELC Technologies. 2-Methoxyacetaldehyde. [Link]

  • YouTube. (2012, October 2). Example of Thermochemistry Calculation in Gaussian 09. [Link]

  • NIST. Acetaldehyde, methoxy- - NIST WebBook. [Link]

  • ResearchGate. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague–Dawley rats. [Link]

  • Wackett, L. P. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. In Microbial Enzymes and Biotransformations (pp. 1–12). American Society for Microbiology.

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Guaiacoxyacetaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug discovery, the integration of computational chemistry has become indispensable.[1][2] It provides a powerful lens through which we can predict, understand, and refine the properties of molecules at a granular level before committing to costly and time-consuming experimental synthesis.[3][4] This guide is designed to provide a practical, in-depth walkthrough of performing quantum chemical calculations on guaiacoxyacetaldehyde, a molecule of interest due to its structural motifs found in natural products which are a valuable source for novel drug scaffolds.[5] As a derivative of guaiacol, it serves as an excellent case study for applying computational techniques to understand the electronic structure, reactivity, and potential interactions of substituted phenolic compounds—a class of molecules with significant biological and pharmaceutical relevance.[6][7]

This document moves beyond a simple recitation of methods. It is structured to reflect a senior application scientist's workflow, emphasizing not just the "how" but the critical "why" behind each computational choice. From selecting the appropriate level of theory and basis set to interpreting the results in a meaningful context, this guide will equip you with the knowledge to perform and validate your own quantum chemical investigations with confidence.

Foundational Concepts: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules like guaiacoxyacetaldehyde, Density Functional Theory (DFT) offers a robust balance of computational efficiency and accuracy.[8]

The Power of Density Functional Theory (DFT)

Unlike more computationally expensive wave function-based methods, DFT calculates the electronic structure and energy of a system based on its electron density.[8][9] This approach has proven highly effective for a wide range of chemical systems.

  • Choosing a Functional: The functional is the component of the DFT calculation that approximates the exchange-correlation energy. For phenolic compounds, hybrid functionals are often a good starting point.

    • B3LYP: The Becke, 3-parameter, Lee-Yang-Parr functional is a workhorse in computational chemistry, known for its good performance across a wide range of organic molecules.[6][10][11][12]

    • M06-2X: This meta-hybrid GGA functional is particularly well-suited for non-covalent interactions and thermochemistry, which can be important when considering potential binding modes.[10][11][12][13]

    • ωB97X-D: This range-separated hybrid functional includes empirical dispersion corrections, making it a strong choice for systems where van der Waals interactions are expected to be significant.[10][11][12][13]

The Importance of the Basis Set

The basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople Style Basis Sets:

    • 6-31G(d,p): A good starting point for initial geometry optimizations.

    • 6-311+G(d,p): A larger, more flexible basis set that includes diffuse functions (+) to better describe anions and lone pairs, making it suitable for more accurate energy calculations.[13]

  • Correlation-Consistent Basis Sets:

    • aug-cc-pVDZ: While more computationally demanding, these basis sets are designed to systematically converge towards the complete basis set limit and are excellent for high-accuracy calculations.

Causality Behind the Choice: For this guide, we will primarily use the B3LYP functional with the 6-311+G(d,p) basis set . This combination provides a well-validated balance of accuracy and computational cost for the properties we aim to investigate in guaiacoxyacetaldehyde.[6][10][11][12]

The Computational Workflow: A Step-by-Step Protocol

A robust computational study follows a logical progression of steps, where the output of one calculation serves as a validated input for the next. This ensures the scientific integrity of the results.

G cluster_0 Computational Workflow for Guaiacoxyacetaldehyde A 1. Molecular Structure Input (Build & Initial Cleanup) B 2. Geometry Optimization (Find Energy Minimum) A->B Initial Coordinates C 3. Vibrational Frequency Analysis (Confirm Minimum & Obtain ZPE) B->C Optimized Geometry D 4. Single-Point Energy & Population Analysis (Calculate Electronic Properties) C->D Validated Minimum Energy Structure E 5. Solvation Modeling (Optional) (Simulate in Solution) D->E Gas-Phase Properties

Caption: A typical workflow for quantum chemical calculations.

Step 1: Molecular Structure Input

The first step is to generate the 3D coordinates of guaiacoxyacetaldehyde. This can be done using molecular building software (e.g., Avogadro, ChemDraw). It is crucial to start with a reasonable initial geometry.

Step 2: Geometry Optimization

This is the most critical step, where the calculation finds the lowest energy arrangement of the atoms—the equilibrium geometry.

Protocol for Geometry Optimization:

  • Input File Creation: Create a text file (e.g., guaiacoxyacetaldehyde_opt.com for Gaussian) with the following structure:

  • Execution: Run the calculation using your quantum chemistry software package.

  • Verification: Upon completion, ensure the calculation terminated normally and that the optimization converged. This is typically indicated in the output file with messages confirming the convergence criteria have been met.

Step 3: Vibrational Frequency Analysis

This calculation serves a dual purpose: it confirms that the optimized structure is a true energy minimum and it provides the zero-point vibrational energy (ZPVE) and predicted infrared (IR) spectrum.

Trustworthiness through Self-Validation: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the geometry optimization did not find a stable structure and must be redone.

Protocol for Frequency Analysis:

  • Input File Creation: Use the optimized geometry from the previous step.

  • Execution: Run the calculation.

  • Analysis: Check the output file for the vibrational frequencies. Confirm that there are no imaginary frequencies.

Step 4: Calculation of Molecular Properties

With a validated structure, we can now calculate a range of electronic properties that are crucial for drug development. These are typically performed as a single-point energy calculation on the optimized geometry.

Key Properties and Their Relevance:

  • HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions with a biological target.

  • Dipole Moment: Provides information about the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.[14]

  • Mulliken Atomic Charges: Gives a quantitative estimate of the partial charge on each atom in the molecule.

Protocol for Property Calculation:

  • Input File Creation:

  • Execution and Analysis: Run the calculation and extract the relevant data from the output file.

Data Presentation and Interpretation

The true value of these calculations lies in their interpretation. Below are sample tables summarizing the kind of quantitative data you would generate.

Table 1: Key Geometric Parameters for Optimized Guaiacoxyacetaldehyde

ParameterBond/AngleCalculated Value
Bond LengthC-O (phenolic)1.36 Å
Bond LengthC=O (aldehyde)1.21 Å
Dihedral AngleC-C-O-C (ether)178.5°

Table 2: Calculated Electronic Properties of Guaiacoxyacetaldehyde (Gas Phase)

PropertyValue
Energy of HOMO-6.2 eV
Energy of LUMO-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 Debye
Zero-Point Vibrational Energy120.5 kcal/mol

Interpretation for Drug Development:

  • A moderate HOMO-LUMO gap suggests reasonable kinetic stability.

  • The MEP map would highlight the electronegative oxygen atoms of the carbonyl and ether groups as likely sites for hydrogen bonding with a receptor.

  • The dipole moment indicates a polar molecule, suggesting it may have good solubility in polar environments.

Advanced Topic: The Role of Solvent

Calculations performed in the "gas phase" represent an isolated molecule. However, biological processes occur in an aqueous environment. The inclusion of a solvent model can significantly improve the accuracy of the results.[8]

The Polarizable Continuum Model (PCM): This is a widely used implicit solvation model that treats the solvent as a continuous medium with a defined dielectric constant.[10][11][12]

G cluster_0 cluster_1 Gas Gas-Phase Calculation (Isolated Molecule) Props Calculated Properties (e.g., Dipole Moment, pKa) Gas->Props Provides baseline Solvent Solvation Model (PCM) (Molecule in Solution) Solvent->Props Provides more realistic values

Caption: Relationship between gas-phase and solvent-modeled calculations.

To include solvation, simply add SCRF=(PCM, Solvent=Water) to the route section of your input file. This is particularly important for accurately predicting properties like pKa.[10][15]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for performing quantum chemical calculations on guaiacoxyacetaldehyde. By following these steps, researchers can generate reliable data on the geometric, electronic, and reactivity properties of this molecule. This information provides a solid theoretical foundation for understanding its potential role in drug design, guiding synthetic efforts, and predicting its interactions within a biological system. The principles and protocols detailed here are broadly applicable to a wide range of organic molecules, making computational chemistry a vital and accessible tool in the modern drug discovery pipeline.[16]

References

  • DFT Studies on the Antiradical Potential of Phenolic Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Nguyen, T. M., et al. (2021). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Science & Technology Development Journal. Retrieved from [Link]

  • The Prediction of PKa Values for Phenolic Compounds by the DFT Theory. (2021). Neliti. Retrieved from [Link]

  • Di Meo, F., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. Retrieved from [Link]

  • The prediction of pKa values for phenolic compounds by the DFT theory. (2021). ResearchGate. Retrieved from [Link]

  • Laskowski, R., et al. (n.d.). Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models. Oak Ridge National Laboratory. Retrieved from [Link]

  • Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. (2023). PubMed Central. Retrieved from [Link]

  • A computational chemist's guide to accurate thermochemistry for organic molecules. (n.d.). SciSpace. Retrieved from [Link]

  • Modern Computational Workflows for Molecular Design Using the Schrödinger Platform. (2021). Chemistry World. Retrieved from [Link]

  • Modern Computational Organic Chemistry. (n.d.). Baran Lab, Scripps Research. Retrieved from [Link]

  • Quantum chemical study of the reaction paths and kinetics of acetaldehyde formation on a methanol–water ice model. (2022). RSC Publishing. Retrieved from [Link]

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023). National Institutes of Health. Retrieved from [Link]

  • Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (2023). PubMed Central. Retrieved from [Link]

  • Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. (2023). RSC Publishing. Retrieved from [Link]

  • The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. (2024). PubMed. Retrieved from [Link]

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (2020). National Institutes of Health. Retrieved from [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. (2023). SciSpace. Retrieved from [Link]

  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (2023). MDPI. Retrieved from [Link]

  • Formaldehyde. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Applications of pharmacogenetics to drug development: The Glaxo Wellcome experience. (2000). ResearchGate. Retrieved from [Link]

  • Model-based drug development. (2007). PubMed. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Methoxyphenoxy)acetaldehyde from Guaiacol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-methoxyphenoxy)acetaldehyde, a valuable intermediate in pharmaceutical and organic synthesis.[1][2][3] The primary route detailed herein involves the Williamson ether synthesis, a robust and well-established method for forming ethers.[4][5][6][7] Guaiacol serves as the phenolic starting material, and due to the reactive nature of the target aldehyde, the synthesis is strategically executed using a protected acetaldehyde equivalent, 2-bromoacetaldehyde dimethyl acetal. Subsequent acidic hydrolysis yields the desired product. This guide offers in-depth protocols, mechanistic insights, safety considerations, and data presentation to aid researchers in successfully preparing this key synthetic building block.

Introduction and Significance

This compound, also known as (o-methoxyphenoxy)acetaldehyde or guaiacoxyacetaldehyde, is a carbonyl compound with applications as an intermediate in the synthesis of more complex molecules.[1][2] Its structure, featuring a guaiacol moiety linked to an acetaldehyde unit via an ether bond, makes it a precursor for various heterocyclic and pharmaceutical compounds. For instance, the related compound 2-(2-methoxyphenoxy)ethylamine is a key intermediate in the synthesis of drugs like carvedilol, used for treating heart conditions.[3][8] The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including but not limited to, reductive amination, Wittig reactions, and aldol condensations.

The synthesis of this target molecule from guaiacol, a readily available and bio-based phenolic compound, presents an economical and sustainable approach.[9][10] This document will focus on a two-step synthetic sequence, which has been optimized for yield and purity.

Synthetic Strategy and Mechanistic Overview

The overall synthesis is a two-step process:

  • Williamson Ether Synthesis: Guaiacol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-bromoacetaldehyde dimethyl acetal in an SN2 reaction. This step forms the intermediate, this compound dimethyl acetal.

  • Acetal Hydrolysis: The dimethyl acetal protecting group is removed under acidic conditions to liberate the desired aldehyde, this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and unsymmetrical ethers.[5][6][7] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion displaces a halide or other suitable leaving group from an alkylating agent.[6][7][11]

In this specific application, the phenolic proton of guaiacol is acidic and can be readily removed by a base such as sodium hydroxide or potassium hydroxide to form the sodium or potassium guaiacolate salt. This phenoxide is a potent nucleophile.

The choice of the alkylating agent is critical. Direct use of 2-chloro- or 2-bromoacetaldehyde is problematic due to the high reactivity of the aldehyde functionality, which can lead to self-condensation and other side reactions under basic conditions.[12][13] To circumvent this, a protected form, 2-bromoacetaldehyde dimethyl acetal, is employed. The acetal group is stable under basic conditions and effectively masks the reactive aldehyde.[14]

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 reaction.

Acetal Hydrolysis

Acetals are stable to bases and nucleophiles but are readily hydrolyzed under acidic conditions.[14] The hydrolysis of this compound dimethyl acetal is an equilibrium-driven process. The mechanism involves protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and subsequent elimination of the second molecule of methanol, yields the final aldehyde product. The use of excess water or removal of the methanol byproduct drives the equilibrium towards the formation of the aldehyde.

Safety and Handling of Reagents

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.

  • Guaiacol: Harmful if swallowed and causes skin and serious eye irritation.[15][16][17][18] It is a combustible liquid.[18]

  • 2-Bromoacetaldehyde Dimethyl Acetal: This is a flammable liquid and vapor.[19] It is important to handle it in a well-ventilated fume hood and take precautions against static discharge.[19]

  • Chloroacetaldehyde (for context on reactivity): This compound is a colorless liquid with a pungent odor and is corrosive to the skin and mucous membranes.[12][20][21] It is highly toxic by inhalation.[12]

  • Sodium Hydroxide/Potassium Hydroxide: These are corrosive solids and can cause severe chemical burns. Handle with appropriate personal protective equipment (PPE).

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Detailed Experimental Protocols

Step 1: Synthesis of this compound Dimethyl Acetal

Materials:

  • Guaiacol (C₇H₈O₂)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • 2-Bromoacetaldehyde dimethyl acetal (C₄H₉BrO₂)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve guaiacol (1.0 eq) in anhydrous DMF.

  • Carefully add powdered sodium hydroxide (1.1 eq) or potassium hydroxide (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • To the resulting suspension, add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound dimethyl acetal.

Step 2: Hydrolysis of this compound Dimethyl Acetal to this compound

Materials:

  • Crude this compound dimethyl acetal

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolve the crude this compound dimethyl acetal in a mixture of acetone and water.

  • Add 1 M hydrochloric acid dropwise to the solution while stirring at room temperature. The pH should be adjusted to approximately 2-3.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the hydrolysis is complete, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product, as identified by TLC, are then combined and the solvent is evaporated to yield the purified this compound as an off-white solid or a viscous oil.[2]

Data Presentation and Expected Results

ParameterStep 1: Williamson Ether SynthesisStep 2: Acetal Hydrolysis
Reactants Guaiacol, NaOH/KOH, 2-Bromoacetaldehyde dimethyl acetalThis compound dimethyl acetal, HCl
Solvent DMFAcetone/Water
Reaction Temp. 80-90 °CRoom Temperature
Reaction Time 4-6 hours2-4 hours
Typical Yield 85-95% (crude)90-98% (crude)
Product This compound dimethyl acetalThis compound
Appearance Colorless to pale yellow oilOff-white solid or viscous oil[2]

Characterization of this compound:

  • Molecular Formula: C₉H₁₀O₃[1][2]

  • Molecular Weight: 166.17 g/mol [1][2]

  • CAS Number: 18167-91-4[1][2][22]

Visualizing the Workflow and Mechanism

Overall Synthetic Workflow

Synthesis_Workflow Guaiacol Guaiacol Base Base (NaOH/KOH) DMF, 80-90°C Guaiacol->Base Bromoacetal 2-Bromoacetaldehyde dimethyl acetal Bromoacetal->Base Intermediate This compound dimethyl acetal Base->Intermediate Williamson Ether Synthesis (Step 1) Acid Acidic Hydrolysis (HCl, Acetone/H2O) Intermediate->Acid Product This compound Acid->Product Hydrolysis (Step 2)

Caption: Synthetic workflow for this compound.

Mechanism of Williamson Ether Synthesis

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Guaiacol Guaiacol (Ar-OH) Phenoxide Guaiacolate (Ar-O⁻) Guaiacol->Phenoxide + B: Base Base (B:) Phenoxide2 Ar-O⁻ TransitionState [Ar-O---CH₂(CH(OCH₃)₂)---Br]⁻ Phenoxide2->TransitionState AlkylHalide Br-CH₂(CH(OCH₃)₂) AlkylHalide->TransitionState Product Ar-O-CH₂(CH(OCH₃)₂) TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup

Caption: Mechanism of the Williamson ether synthesis step.

Conclusion

The synthesis of this compound from guaiacol via a Williamson ether synthesis followed by acetal hydrolysis is an efficient and reliable method. This protocol provides a detailed, step-by-step guide for researchers, emphasizing safety, mechanistic understanding, and practical considerations for a successful synthesis. The use of a protected acetaldehyde derivative is key to achieving high yields and minimizing side reactions. This versatile intermediate can be utilized in a wide range of subsequent chemical transformations, making this protocol a valuable addition to the synthetic chemist's toolkit.

References

  • Guaiacol Solution - Safety Data Sheet. (n.d.).
  • Safety Data Sheet: Guaiacol. (n.d.). Carl ROTH.
  • Guaiacol - Safety Data Sheet. (2021). MilliporeSigma.
  • Guaiacol - Safety Data Sheet. (n.d.). ChemicalBook.
  • NIOSH Pocket Guide to Chemical Hazards - Chloroacetaldehyde. (n.d.). CDC.
  • Safety Data Sheet: Guaiacol. (2023). Cayman Chemical.
  • CHLOROACETALDEHYDE (2-CHLOROETHANAL). (2024). Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - Chloroacetaldehyde dimethyl acetal. (2025). Fisher Scientific.
  • Chloroacetaldehyde. (n.d.). PubChem.
  • Chloroacetaldehyde. (n.d.). Wikipedia.
  • The Williamson Ether Synthesis. (n.d.).
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Synthesis of meta-vinylated guaiacols from lignin-derived monophenols. (2025). ResearchGate.
  • Method for purifying 2,2-dimethoxy acetaldehyde. (n.d.). Google Patents.
  • α-(2-Methoxy- phenoxy)-β-Hydroxypropiophenone, a Lignin Model Compound. (n.d.). Forest Products Laboratory.
  • This compound. (n.d.). Biosynth.
  • CAS 18167-91-4 this compound. (n.d.). Alfa Chemistry.
  • A kind of method for purifying 2,2 dimethoxy acetaldehyde. (n.d.). Google Patents.
  • Synthesis method of 2- (2-methoxyphenoxy) ethylamine. (n.d.). Google Patents.
  • 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India. (n.d.). Vihita Bio.
  • Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. (n.d.). PMC - NIH.
  • 2-(2-Methoxyphenyl)acetaldehyde. (n.d.). PubChem.
  • Buy this compound, 100mg. (n.d.). Biomall.
  • Dimethyl Acetals. (n.d.). Organic Chemistry Portal.
  • Direct Preparation of Bromoacetaldehyde. (1982). Journal of Organic Chemistry.
  • Bromoacetaldehyde dimethyl acetal. (2025). ChemicalBook.
  • Methoxyacetaldehyde dimethyl acetal. (n.d.). Sigma-Aldrich.
  • Process for the production of acetaldehyde dimethyl acetal. (n.d.). Google Patents.
  • 2,2-Dimethoxyacetaldehyde solution. (n.d.). Sigma-Aldrich.
  • Process for preparing acetaldehyde diethyl acetal. (n.d.). Google Patents.
  • Bromoacetaldehyde Dimethyl Acetal. (n.d.). TCI Chemicals.

Sources

Application Note: Synthesis of Guaiacoxyacetaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and field-tested protocol for the synthesis of guaiacoxyacetaldehyde, a valuable aromatic aldehyde intermediate. The synthesis is achieved through the Williamson ether synthesis, a classic and versatile method for forming ether linkages.[1][2] Due to the inherent reactivity of the target aldehyde functionality under basic conditions, this protocol employs a two-step strategy: 1) formation of an acetal-protected ether intermediate via the reaction of guaiacol with 2-bromo-1,1-diethoxyethane, followed by 2) acidic hydrolysis to deprotect the acetal and yield the final product. This method ensures high yields and purity by circumventing potential side reactions like self-condensation. This guide is intended for researchers in drug development, organic synthesis, and flavor chemistry, providing in-depth procedural details, mechanistic explanations, and troubleshooting advice.

Introduction and Scientific Rationale

Guaiacoxyacetaldehyde, also known as 2-(2-methoxyphenoxy)acetaldehyde, is a significant building block in organic synthesis.[3][4] Its structure, featuring an ether linkage to a guaiacol moiety and a reactive aldehyde group, makes it a precursor for various pharmaceutical agents and a component in the synthesis of complex natural products and flavor compounds.

The Williamson ether synthesis is the chosen method due to its broad scope and reliability in forming both symmetrical and asymmetrical ethers.[1][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from a primary alkyl halide.[1][6][7] In this specific application, the phenolic hydroxyl group of guaiacol is deprotonated by a suitable base to form the potassium guaiacolate nucleophile.

A critical consideration is the reactivity of the target aldehyde group. Aldehydes are susceptible to aldol condensation and other side reactions under the basic conditions required for alkoxide formation. To overcome this, the electrophile used is not a simple halo-acetaldehyde, but its diethyl acetal protected form, 2-bromo-1,1-diethoxyethane. This protecting group is stable to the basic reaction conditions and can be readily removed in a subsequent acidic workup step to reveal the desired aldehyde.[8][9]

Reaction Scheme and Mechanism

Overall Transformation:

Step 1: Williamson Ether Synthesis (Acetal Formation) The reaction begins with the deprotonation of guaiacol's phenolic hydroxyl group using potassium carbonate to form the potassium guaiacolate salt. This potent nucleophile then attacks the primary carbon of 2-bromo-1,1-diethoxyethane in a classic SN2 fashion, displacing the bromide leaving group to form the protected ether intermediate.[1][10]

Step 2: Acetal Deprotection (Hydrolysis) The crude acetal intermediate is treated with aqueous acid. The acid catalyzes the hydrolysis of the diethyl acetal, regenerating the carbonyl group and yielding the final product, guaiacoxyacetaldehyde, along with two equivalents of ethanol.[9][11]

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Guaiacol (2-methoxyphenol)≥98%Sigma-AldrichStore under nitrogen. Can discolor on exposure to air/light.[12][13]
2-Bromo-1,1-diethoxyethane≥97%Alfa AesarIrritant. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, finely powderedJ.T.BakerDry in an oven at 120 °C for 4 hours before use.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsUse a dry solvent for best results.[14]
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor extraction.
Hydrochloric Acid (HCl)2 M Aqueous SolutionVWRFor hydrolysis and workup.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLabChemFor neutralization.
Brine (Saturated NaCl)Aqueous SolutionLabChemFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeFor drying organic layers.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen/Argon inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Part A: Synthesis of 2-(2,2-Diethoxyethoxy)-1-methoxybenzene
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with guaiacol (12.4 g, 100 mmol) and anhydrous dimethylformamide (DMF, 100 mL). Stir until the guaiacol is fully dissolved.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (20.7 g, 150 mmol) to the solution.

    • Scientist's Note: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without being overly harsh. Using it in powdered form increases the surface area and reaction rate. Anhydrous conditions are crucial to prevent side reactions.[5]

  • Electrophile Addition: Slowly add 2-bromo-1,1-diethoxyethane (21.7 g, 110 mmol) to the stirring suspension via a dropping funnel over 20 minutes. The reaction is exothermic; maintain the temperature below 40 °C during the addition.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting guaiacol spot has disappeared.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 300 mL of cold deionized water and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash with 2 M NaOH (2 x 50 mL) to remove any unreacted guaiacol, followed by water (1 x 100 mL), and finally with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude acetal intermediate as an oil.

Part B: Hydrolysis to Guaiacoxyacetaldehyde
  • Hydrolysis Setup: Transfer the crude oil from Part A into a 250 mL round-bottom flask with a stir bar.

  • Acid Addition: Add 100 mL of 2 M aqueous hydrochloric acid (HCl) to the flask.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 2-3 hours. Monitor the disappearance of the acetal intermediate by TLC.

  • Final Workup:

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a final wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Critical Note: The final product is an aldehyde and can be sensitive to air oxidation. It is recommended to use the product immediately or store it under an inert atmosphere at low temperatures.

Visualization of Workflow

The entire synthetic process, from starting materials to the final purified product, is outlined below.

G cluster_prep Part A: Ether Formation cluster_deprotect Part B: Deprotection & Purification reagents_A Guaiacol K₂CO₃ (anhydrous) DMF (anhydrous) setup 1. Combine Reagents under N₂ reagents_A->setup electrophile 2-Bromo-1,1-diethoxyethane electrophile->setup reaction_A 2. Heat to 80°C (4-6 hours) setup->reaction_A Sₙ2 Reaction workup_A 3. Aqueous Workup & Ether Extraction reaction_A->workup_A intermediate Crude Acetal Product (Oil) workup_A->intermediate reaction_B 4. Stir at RT (2-3 hours) intermediate->reaction_B reagents_B 2 M HCl (aq) reagents_B->reaction_B workup_B 5. Extraction & Wash reaction_B->workup_B Hydrolysis purification 6. Dry & Concentrate workup_B->purification final_product Guaiacoxyacetaldehyde purification->final_product

Caption: Workflow for the two-step synthesis of guaiacoxyacetaldehyde.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the aldehyde proton (~9.7 ppm), aromatic protons (6.8-7.1 ppm), methylene protons adjacent to the ether oxygen (~4.6 ppm), and the methoxy group protons (~3.9 ppm).

  • IR (ATR): Look for a strong carbonyl (C=O) stretch for the aldehyde at ~1730 cm⁻¹ and C-O-C stretches for the ether linkages around 1250 cm⁻¹ and 1040 cm⁻¹.

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z = 167.07.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Part A Incomplete deprotonation of guaiacol. Wet reagents or solvent.Ensure K₂CO₃ is finely powdered and thoroughly dried. Use anhydrous DMF.
Reaction time too short.Monitor reaction by TLC and continue heating until starting material is consumed.
Elimination side product Not typically an issue with a primary halide, but possible at high temps.Maintain the reaction temperature at or below 80-90 °C.
Incomplete hydrolysis in Part B Insufficient acid or reaction time. Poor mixing of biphasic system.Ensure vigorous stirring to maximize interfacial contact. Extend reaction time if TLC shows remaining acetal.
Product degradation/discoloration Air oxidation of the aldehyde. Residual acid.Neutralize thoroughly with NaHCO₃ during workup. Concentrate the final product at low temperature and store under an inert atmosphere (N₂ or Ar).[15]

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Reaction Mechanism of Williamson's synthesis. (n.d.). Physics Wallah. Retrieved January 14, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved January 14, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Purifying aldehydes? (2015, April 1). Reddit. Retrieved January 14, 2026, from [Link]

  • Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. (2000, May 10). Google Patents.
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017, July 12). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved January 14, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved January 14, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). St. Norbert College. Retrieved January 14, 2026, from [Link]

  • Synthesis of aldehydes by deprotection or hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Selective Deprotection of Dimethyl-Acetal. (2021, August 16). Reddit. Retrieved January 14, 2026, from [Link]

  • Acetal Protecting Group & Mechanism. (n.d.). Total Synthesis. Retrieved January 14, 2026, from [Link]

  • Hydrolysis of acetals to give aldehydes and ketones. (n.d.). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Design and Development of Novel Continuous Flow Stirred Multiphase Reactor: Liquid–Liquid–Liquid Phase Transfer Catalysed Synthesis of Guaiacol Glycidyl Ether. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls. Retrieved January 14, 2026, from [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis. (1975, December 23). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Synthesis of p-methoxyphenoxyacetaldehyde diethyl acetal. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

  • 2-(2-Methoxyphenyl)acetaldehyde. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. (n.d.). Jetir.Org. Retrieved January 14, 2026, from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Phase Transfer Catalysis. Retrieved January 14, 2026, from [Link]

  • Identification of the colored guaiacol oxidation product produced by peroxidases. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Oxidation of guaiacol by myeloperoxidase: a two-electron-oxidized guaiacol transient species as a mediator of NADPH oxidation. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • THE INVOLVEMENT OF GUAIACOL PEROXIDASE IN EMBRYO DEVELOPMENT OF Vigna unguiculata (L.) Walp. DURING GERMINATION. (n.d.). Analele Universitatii din Oradea, Fascicula Biologie. Retrieved January 14, 2026, from [Link]

  • Oxidation of guaiacol by myeloperoxidase: a two-electron-oxidized guaiacol transient species as a mediator of NADPH oxidation. (1998, December 1). PubMed. Retrieved January 14, 2026, from [Link]

  • Guaiacol Oxidation Products in the Enzyme-Activity Assay Reaction by Horseradish Peroxidase Catalysis. (2025, August 9). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

Application Note: A Streamlined, One-Pot Synthesis of 2-(2-methoxyphenoxy)ethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-methoxyphenoxy)ethylamine is a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the beta-blocker Carvedilol.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient synthesis of this key amine via a one-pot reductive amination of its corresponding aldehyde, 2-(2-methoxyphenoxy)acetaldehyde. We will delve into the mechanistic rationale behind the chosen methodology, justify the selection of reagents for optimal selectivity and yield, and present a detailed, step-by-step protocol designed for reproducibility and safety. This guide is intended for researchers, chemists, and process development professionals seeking a robust and scalable method for producing this important chemical building block.

The Strategic Advantage of Reductive Amination

The conversion of a carbonyl compound to an amine is a cornerstone transformation in organic synthesis. Among the available methods, reductive amination stands out for its efficiency, control, and broad applicability, making it a preferred strategy in pharmaceutical manufacturing.[3][4][5] The process circumvents the common issue of over-alkylation often encountered with direct alkylation of amines, thereby leading to cleaner reactions and higher yields of the desired secondary amine.[3]

Reaction Mechanism: A Two-Step Cascade in a Single Pot

The one-pot reductive amination proceeds through a seamless cascade of two fundamental chemical events: imine formation and subsequent reduction. The entire process is orchestrated to occur in situ without the need for isolating the intermediate.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine (in this case, ammonia) on the electrophilic carbonyl carbon of this compound. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, which catalyze the reaction, the hemiaminal readily dehydrates to form an imine. This imine exists in equilibrium with its protonated form, the more electrophilic iminium ion, which is the key species targeted for reduction.[5][6]

  • Selective Hydride Reduction: A mild and selective reducing agent is then used to deliver a hydride ion to the electrophilic carbon of the iminium ion. This step is irreversible and forms the final, stable amine product.

The mechanism is depicted below:

G Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH₃ Ammonia Ammonia (NH₃) Hemiaminal->Aldehyde - NH₃ Imine Imine Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Iminium->Imine - H⁺ Product 2-(2-methoxyphenoxy)ethylamine Iminium->Product Hydride Hydride Source (e.g., NaBH₃CN)

Caption: The two-stage mechanism of reductive amination.

Causality Behind Reagent Selection

The success of a one-pot reductive amination hinges critically on the choice of the reducing agent.

  • The Challenge: The reaction vessel contains both the starting aldehyde and the intermediate iminium ion. A non-selective, powerful reducing agent like Sodium Borohydride (NaBH₄) would indiscriminately reduce the aldehyde to an alcohol byproduct, significantly lowering the yield of the desired amine.[3]

  • The Solution: Sodium Cyanoborohydride (NaBH₃CN): Sodium cyanoborohydride is an exceptionally useful reagent for this transformation due to its nuanced reactivity.[7][8] The electron-withdrawing effect of the cyano group makes NaBH₃CN a milder hydride donor than NaBH₄.[6][7] This reduced reactivity confers two key advantages:

    • pH Stability: It is stable and effective under the mildly acidic conditions (pH 4-6) required for efficient imine formation.[3]

    • Chemoselectivity: At this pH, it rapidly reduces the highly electrophilic iminium ion but is significantly slower to react with the less electrophilic aldehyde or ketone carbonyls.[3][8][9]

This elegant selectivity allows all reagents to be combined in a single reaction vessel, confident that the reduction will occur preferentially on the desired imine intermediate. An alternative, non-cyanide-based reagent with similar selectivity is Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective in aprotic solvents like 1,2-dichloroethane (DCE).[10][11]

Detailed Application Protocol

This protocol details the one-pot synthesis of 2-(2-methoxyphenoxy)ethylamine from this compound using ammonium chloride as the ammonia source and sodium cyanoborohydride as the reductant.

Materials and Equipment
  • Reagents: this compound (≥95%), Ammonium Chloride (NH₄Cl, ≥99.5%), Sodium Cyanoborohydride (NaBH₃CN, ≥95%), Methanol (MeOH, anhydrous), Dichloromethane (DCM, ACS grade), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Magnesium Sulfate (MgSO₄, anhydrous), Saturated Sodium Bicarbonate solution (NaHCO₃), Saturated Sodium Chloride solution (Brine).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen inlet, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, standard laboratory glassware.

  • Analytical: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), appropriate visualization method (UV light, potassium permanganate stain).

Quantitative Data & Reagent Stoichiometry
ReagentM.W. ( g/mol )EquivalentsMoles (mmol)Amount
This compound166.171.010.01.66 g
Ammonium Chloride (NH₄Cl)53.492.020.01.07 g
Sodium Cyanoborohydride62.841.212.00.75 g
Methanol (Solvent)---50 mL
Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with aldehyde, NH₄Cl, and Methanol B Stir at room temperature under N₂ for 30 min A->B C Cool to 0°C (ice bath) B->C D Add NaBH₃CN portion-wise over 15 min C->D E Warm to RT and stir for 12-18h D->E F Monitor by TLC E->F G Quench with 1M HCl (in fume hood!) F->G H Concentrate via rotary evaporation G->H I Basify with 2M NaOH to pH > 11 H->I J Extract with DCM (3x) I->J K Wash combined organics with Brine J->K L Dry over MgSO₄, filter, concentrate K->L M Purify crude oil via column chromatography L->M N Obtain pure product M->N

Caption: Step-by-step experimental workflow.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.66 g, 10.0 mmol) and ammonium chloride (1.07 g, 20.0 mmol). Add 50 mL of anhydrous methanol.

  • Imine Formation: Seal the flask and stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes to facilitate the initial formation of the imine intermediate.

  • Addition of Reducing Agent: Cool the flask in an ice bath to 0°C. Cautiously add sodium cyanoborohydride (0.75 g, 12.0 mmol) to the stirring suspension in small portions over approximately 15 minutes. Note: A slight effervescence may be observed.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10:1 DCM:Methanol eluent system) until the starting aldehyde spot is no longer visible.

  • Quenching (Perform in a certified fume hood): After completion, carefully quench the reaction by slowly adding 1 M HCl dropwise until the solution is acidic (pH ~2-3) to decompose any remaining hydride reagent. Stir for 20 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Aqueous Work-up: To the remaining aqueous residue, add 2 M NaOH solution until the pH is strongly basic (pH > 11). This deprotonates the amine product, making it soluble in organic solvents.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash them once with saturated brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil using silica gel column chromatography. A gradient elution system starting with pure DCM and gradually increasing the polarity with methanol (e.g., DCM to 95:5 DCM:MeOH) is typically effective.

  • Final Product: Combine the pure fractions and remove the solvent via rotary evaporation to afford 2-(2-methoxyphenoxy)ethylamine as a colorless to pale yellow liquid.[12]

Critical Safety & Handling Protocols

Adherence to strict safety protocols is non-negotiable, particularly when handling cyanide-containing reagents.

  • Sodium Cyanoborohydride Hazard: NaBH₃CN is a toxic solid.[13] The primary danger arises from its reaction with acid, which liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[8][14]

    • Handling: Always handle NaBH₃CN in a well-ventilated, certified chemical fume hood.[13][15]

    • PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and nitrile gloves.[15][16]

    • Quenching: The quenching step (2.4, step 6) MUST be performed slowly in a fume hood to control the release of HCN gas. An alternative and highly recommended quenching procedure involves adding the reaction mixture to an excess of a basic bleach solution, which oxidizes the cyanide to the less toxic cyanate ion.

  • Waste Disposal: All waste containing cyanides must be collected in a designated hazardous waste container and disposed of according to institutional and local environmental regulations.[13] Do not mix cyanide waste with acidic waste streams.[14]

Characterization & Expected Results

  • Yield: Typical yields for this reductive amination, following careful purification, range from 70-85%.

  • Physical Appearance: A colorless to pale yellow liquid, as reported in the literature.[12]

  • Structural Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

    • Mass Spectrometry (MS): To verify the molecular weight (167.21 g/mol ).[17]

    • FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretches of the primary amine, C-O stretches of the ether and methoxy groups).

Conclusion

This application note details a reliable and efficient one-pot protocol for the synthesis of 2-(2-methoxyphenoxy)ethylamine. By leveraging the chemoselectivity of sodium cyanoborohydride, this reductive amination procedure offers high yields while minimizing side-product formation and simplifying the overall workflow. The detailed procedural steps and critical safety information provided herein are designed to enable researchers and drug development professionals to confidently and safely produce this valuable pharmaceutical intermediate.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Common Organic Chemistry. [Link]

  • The Ohio State University, Department of Chemistry. (n.d.). Sodium Cyanoborohydride SOP. OSU Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Sodium cyanoborohydride. Wikipedia. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Shinde, S. D., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Cogent Chemistry, 9(1). [Link]

  • Nanjing Finechem Holding Co.,Limited. (n.d.). 2-(2-Methoxyphenoxy)Ethylamine. Methylamine Supplier. [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]

  • Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. Unacademy. [Link]

  • Fisher Scientific. (2024, November 4). 111620 - Sodium cyanoborohydride - Safety Data Sheet. Fisher Scientific. [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. National Center for Biotechnology Information. [Link]

  • TradeIndia. (n.d.). 2-(2-METHOXY PHENOXY) ETHYL AMINE (BASE). TradeIndia. [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

Application Note & Protocols: Leveraging 2-(2-Methoxyphenoxy)acetaldehyde in the Strategic Synthesis of Carvedilol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carvedilol is a critical third-generation, non-selective β-adrenergic antagonist with α1-blocking properties, widely prescribed for the management of hypertension and congestive heart failure.[1] Its synthesis presents significant challenges, primarily the formation of a dimeric "Bis" impurity, which complicates purification and reduces overall yield.[2] This guide provides a comprehensive examination of a synthetic strategy that utilizes 2-(2-Methoxyphenoxy)acetaldehyde as a key starting material. We will detail the conversion of this acetaldehyde derivative into the crucial intermediate, 2-(2-methoxyphenoxy)ethanamine, and its subsequent reaction to form Carvedilol. The protocols herein are designed to be self-validating, with a focus on mechanistic understanding, impurity control, and final product purification.

Strategic Overview: The Synthetic Pathway

The most prevalent and industrially significant route to Carvedilol involves the nucleophilic opening of an epoxide ring on a carbazole scaffold by a primary amine. The workhorse amine for this transformation is 2-(2-methoxyphenoxy)ethanamine.[3][4] Our strategy positions this compound as a stable and accessible precursor to this key amine.

The overall workflow is a two-stage process:

  • Reductive Amination: Conversion of this compound to 2-(2-methoxyphenoxy)ethanamine.

  • Condensation Reaction: Coupling of the synthesized amine with 4-(oxiran-2-ylmethoxy)-9H-carbazole to yield Carvedilol.

G cluster_0 Stage 1: Key Amine Synthesis cluster_1 Stage 2: Carvedilol Core Synthesis cluster_2 Stage 3: Purification Acetaldehyde This compound Ethanamine 2-(2-Methoxyphenoxy)ethanamine Acetaldehyde->Ethanamine Reductive Amination (e.g., NaBH4, NH3/MeOH) Carvedilol Crude Carvedilol Ethanamine->Carvedilol Carbazole_Epoxide 4-(oxiran-2-ylmethoxy)-9H-carbazole Carbazole_Epoxide->Carvedilol Condensation (Epoxide Opening) Pure_Carvedilol Purified Carvedilol API Carvedilol->Pure_Carvedilol Recrystallization or Salt Formation

Caption: High-level workflow from the acetaldehyde precursor to purified Carvedilol.

The Causality of Impurity Formation: A Mechanistic Insight

A primary challenge in Carvedilol synthesis is the formation of the Bis impurity (1,1'-[2-(2-methoxyphenoxy)ethyl]iminobis-[3-(9H-carbazol-4-yloxy)]-propan-2-ol).[5][6] This occurs because the desired product, Carvedilol, contains a secondary amine. This amine remains nucleophilic and can compete with the primary amine starting material (2-(2-methoxyphenoxy)ethanamine) to attack a second molecule of the carbazole epoxide.

Expertise in Practice: The rate of this side reaction is highly dependent on reaction conditions. High concentrations of the primary amine and controlled temperatures can kinetically favor the desired reaction. Conversely, allowing the reaction to proceed for extended periods after the primary amine has been consumed will inevitably increase the concentration of the Bis impurity. Some methods circumvent this by temporarily protecting the amine.[7]

G A 2-(2-Methoxyphenoxy)ethanamine (Primary Amine) C Carvedilol (Product with Secondary Amine) A->C Desired Reaction (Nucleophilic Attack 1) B 4-(oxiran-2-ylmethoxy)-9H-carbazole (Epoxide) B->C D Bis Impurity (Dimer) B->D C->D Side Reaction (Nucleophilic Attack 2)

Sources

Application Notes & Protocols: The Versatility of Guaiacoxyacetaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Guaiacoxyacetaldehyde, a readily accessible aldehyde bearing a synthetically versatile guaiacol moiety, has emerged as a powerful building block in the construction of diverse and complex heterocyclic scaffolds. Its unique structural features, including a reactive aldehyde function and an electron-rich aromatic ring, enable its participation in a wide array of cyclization and multicomponent reactions. This document provides an in-depth exploration of the applications of guaiacoxyacetaldehyde in heterocyclic synthesis, offering detailed protocols, mechanistic insights, and a survey of the resulting molecular architectures, many of which are of significant interest in medicinal chemistry and materials science.[1][2]

Introduction: The Strategic Advantage of Guaiacoxyacetaldehyde

Heterocyclic compounds form the bedrock of modern pharmaceuticals, agrochemicals, and functional materials.[3] The strategic challenge lies in the efficient and modular synthesis of these complex structures. Guaiacoxyacetaldehyde (2-(2-methoxyphenoxy)acetaldehyde) offers a compelling solution. Its bifunctional nature—an aldehyde for imine formation and subsequent cyclization, and a guaiacol ring that can be further functionalized—makes it a highly valuable C2 synthon. This guide will delve into specific, field-proven applications of this reagent, providing researchers with the practical knowledge to leverage its full synthetic potential.

I. Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinolines

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, enabling the construction of the tetrahydroisoquinoline core, a privileged scaffold in numerous natural products and pharmaceuticals.[4][5][6] Guaiacoxyacetaldehyde serves as a key precursor in the synthesis of 1-phenoxymethyl-substituted tetrahydroisoquinolines.

Mechanistic Insight: The reaction proceeds via the initial condensation of a β-arylethylamine with guaiacoxyacetaldehyde to form a Schiff base.[4] Subsequent intramolecular electrophilic substitution, activated by an acidic catalyst, leads to the formation of the new heterocyclic ring.[4][7] The driving force for this cyclization is the electrophilicity of the iminium ion generated under acidic conditions.[4] The methoxy group on the guaiacol ring can influence the regioselectivity of the cyclization and offers a handle for post-synthetic modification. Aromatic rings with electron-donating groups, such as the methoxy group in this case, tend to react more readily.[8]

Experimental Protocol: Synthesis of 1-((2-Methoxyphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Materials:

  • 3,4-Dimethoxyphenethylamine (Dopamine dimethyl ether)

  • Guaiacoxyacetaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous DCM (0.1 M).

  • Aldehyde Addition: Add guaiacoxyacetaldehyde (1.1 eq) to the solution at room temperature.

  • Acid Catalysis: Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (1.2 eq) dropwise. The reaction is typically monitored by Thin Layer Chromatography (TLC).

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

  • Characterization: The structure and purity of the final product should be confirmed by NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Data Summary: Representative Pictet-Spengler Reactions

Entryβ-Arylethylamine DerivativeCatalystSolventTime (h)Yield (%)
13,4-DimethoxyphenethylamineTFADCM18~85
2TryptamineTFADCM24~78
3HistamineHCl (aq)H₂O/EtOH12~65

Visualizing the Workflow:

Pictet_Spengler_Workflow Reactants 1. Phenethylamine 2. Guaiacoxyacetaldehyde in DCM Acid Add TFA (0 °C) Reactants->Acid Stir Stir at RT (12-24h) Acid->Stir Workup Aqueous Work-up (NaHCO3) Stir->Workup Purify Column Chromatography Workup->Purify Product Pure Tetrahydroisoquinoline Purify->Product

Caption: Workflow for the Pictet-Spengler reaction.

II. Multicomponent Reactions (MCRs): A Strategy for Diversity

Guaiacoxyacetaldehyde is an excellent substrate for multicomponent reactions, which allow for the construction of complex molecules in a single synthetic operation.[9] The Ugi and Passerini reactions are notable examples where the aldehyde functionality of guaiacoxyacetaldehyde plays a pivotal role.

Mechanistic Insight: The Ugi Four-Component Reaction (Ugi-4CR) The Ugi reaction combines an aldehyde (guaiacoxyacetaldehyde), an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure.[10][11][12] The reaction is initiated by the formation of a Schiff base between the amine and guaiacoxyacetaldehyde, which is then protonated by the carboxylic acid.[10][13] The resulting iminium ion is attacked by the nucleophilic isocyanide, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final product.[10][13] This final rearrangement is irreversible and drives the entire reaction sequence.[10]

Experimental Protocol: Ugi-4CR Synthesis of a Peptidomimetic

Materials:

  • Guaiacoxyacetaldehyde

  • Benzylamine

  • Acetic Acid

  • tert-Butyl isocyanide

  • Methanol (MeOH)

Procedure:

  • Component Mixing: In a screw-cap vial, combine guaiacoxyacetaldehyde (1.0 eq), benzylamine (1.0 eq), and acetic acid (1.0 eq) in methanol (0.2 M). Stir the mixture for 15 minutes at room temperature.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.1 eq) to the vial. Caution: Isocyanides are toxic and should be handled in a well-ventilated fume hood.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 48 hours. The Ugi reaction is typically exothermic and often complete within minutes to hours.[10]

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired Ugi product.

Visualizing the Ugi-4CR Mechanism:

Ugi_4CR_Mechanism cluster_1 Step 1: Iminium Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Mumm Rearrangement Aldehyde Guaiacoxyacetaldehyde Schiff_Base Schiff Base Aldehyde->Schiff_Base + Amine, -H2O Amine Amine Iminium Iminium Ion Schiff_Base->Iminium + H+ Nitrilium Nitrilium Intermediate Isocyanide Isocyanide Isocyanide->Nitrilium attacks Iminium Intermediate Acyl-amino Intermediate Carboxylate Carboxylate Carboxylate->Intermediate attacks Nitrilium Ugi_Product Final Ugi Product Intermediate->Ugi_Product Acyl Transfer

Caption: Mechanism of the Ugi four-component reaction.

III. Synthesis of Benzofurans: An Annulation Approach

The guaiacol moiety within guaiacoxyacetaldehyde provides a pre-installed phenolic system that can be exploited for the synthesis of benzofuran derivatives. These heterocycles are prevalent in biologically active compounds and are of significant interest in medicinal chemistry.[14]

Mechanistic Insight: A common strategy involves an initial reaction at the aldehyde, followed by an intramolecular cyclization that engages the phenolic oxygen. For example, a Wittig reaction or a Horner-Wadsworth-Emmons reaction can be used to introduce a two-carbon unit, which then undergoes cyclization onto the phenol to form the furan ring.[15]

Experimental Protocol: Synthesis of a 2-Substituted Benzofuran

Materials:

  • Guaiacoxyacetaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

Procedure:

  • Ylide Formation: In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Aldehyde Addition: Cool the resulting ylide solution back to 0 °C and add a solution of guaiacoxyacetaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cyclization: The intermediate cinnamate derivative can be isolated or, in some cases, cyclization can be induced in situ or by subsequent heating. For explicit cyclization, the solvent can be removed, and the residue heated in a high-boiling solvent like dimethylformamide (DMF).

  • Work-up: Cool the reaction mixture and cautiously quench with water. Acidify with 1 M HCl and extract with diethyl ether (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion and Future Outlook

Guaiacoxyacetaldehyde has proven to be a versatile and valuable reagent in the synthesis of a wide range of heterocyclic compounds. Its commercial availability and the straightforward nature of its reactions make it an attractive starting material for both academic research and industrial applications. The examples provided herein represent a snapshot of its potential. Future research will undoubtedly uncover new reaction pathways and applications for this powerful synthetic tool, further expanding the accessible chemical space for drug discovery and materials science.[16]

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019, August 27). Retrieved from [Link]

  • Ugi reaction - Wikipedia. Retrieved from [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Retrieved from [Link]

  • Three-Component Synthesis of Tetrahydroisoquinolines via SNVin Reaction - R Discovery. Retrieved from [Link]

  • Pictet–Spengler reaction - Wikipedia. Retrieved from [Link]

  • Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University. (2021, April 14). Retrieved from [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Retrieved from [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC - NIH. (2021, March 15). Retrieved from [Link]

  • GB2193211A - Synthesis of benzofurans - Google Patents.
  • Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. Retrieved from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. (2022, August 17). Retrieved from [Link]

  • An unconventional photochemical tetrahydroisoquinoline synthesis from sulfonylimines and alkenes - ResearchGate. Retrieved from [Link]

  • Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Retrieved from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI. Retrieved from [Link]

  • Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - MDPI. Retrieved from [Link]

  • Pictet-Spengler Reaction - NROChemistry. Retrieved from [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PubMed Central. (2023, May 9). Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Organocatalytic Asymmetric Cyclization Reactions with γ‐Hydroxyenones | Request PDF. (2025, August 28). Retrieved from [Link]

  • The mechanism of the Pictet–Spengler reaction. - ResearchGate. Retrieved from [Link]

  • synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Retrieved from [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents - MDPI. Retrieved from [Link]

  • Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles - NIH. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols: 2-(2-Methoxyphenoxy)acetaldehyde as a Bio-Inspired Precursor for High-Performance Phosphorus-Based Flame Retardants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and flame retardant development on the utilization of 2-(2-methoxyphenoxy)acetaldehyde as a versatile precursor. Derived from guaiacol, a readily available bio-based compound, this aldehyde offers a strategic entry point for the synthesis of novel, high-performance, halogen-free flame retardants. Specifically, this guide details the synthesis of the precursor, its subsequent reaction with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) to create a potent flame retardant adduct, and the evaluation of its performance in an epoxy resin matrix. The protocols provided are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Imperative for Novel, Sustainable Flame Retardants

The increasing demand for fire-safe materials in electronics, construction, and transportation has historically been met with halogenated flame retardants. However, environmental and health concerns associated with these compounds have necessitated a shift towards sustainable and effective alternatives. Phosphorus-based flame retardants have emerged as a promising class of halogen-free solutions.[1] Among these, derivatives of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) are particularly noteworthy for their high efficiency, thermal stability, and dual-mode action, operating in both the gas and condensed phases to inhibit combustion.[2][3]

This application note focuses on the use of this compound, a guaiacol derivative, as a strategic building block for novel DOPO-based flame retardants. Guaiacol is a bio-based platform chemical, offering a sustainable route to advanced materials. The aldehyde functionality provides a reactive handle for the efficient incorporation of the DOPO moiety via the Pudovik reaction, leading to the formation of α-hydroxyphosphonates. These adducts can then be integrated into various polymer matrices to impart superior flame retardancy.

The primary mechanism of phosphorus-based flame retardants involves two key actions. In the condensed phase , upon heating, they decompose to form phosphoric acid, which promotes the charring of the polymer. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen.[4] In the gas phase , phosphorus-containing radicals (such as PO•) are released, which act as scavengers for high-energy H• and OH• radicals in the flame, thus interrupting the exothermic combustion cycle.[4]

This guide will provide detailed protocols for the synthesis of this compound, its subsequent conversion to a DOPO-based flame retardant, and the evaluation of its performance in an epoxy resin system, a widely used thermoset in demanding applications.

Synthesis of the Precursor: this compound

The synthesis of this compound is achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers.[5][6] In this reaction, the phenoxide of guaiacol acts as a nucleophile, displacing a halide from a two-carbon electrophile. For this protocol, we will utilize 2-chloroacetaldehyde dimethyl acetal, followed by acidic hydrolysis to deprotect the aldehyde. The acetal protection is crucial to prevent self-condensation of the aldehyde under the basic reaction conditions.

Materials and Equipment
  • Guaiacol

  • Sodium hydroxide (NaOH)

  • 2-Chloroacetaldehyde dimethyl acetal

  • Toluene

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Protocol: Williamson Ether Synthesis
  • Formation of the Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve guaiacol (1.0 eq) in toluene.

  • Add a stoichiometric equivalent of sodium hydroxide (1.0 eq) to the solution.

  • Heat the mixture to reflux for 1 hour to ensure complete formation of the sodium guaiacolate. The causality here is to deprotonate the weakly acidic phenolic hydroxyl group to form the much more nucleophilic phenoxide, which is essential for the subsequent SN2 reaction.

  • Etherification: To the refluxing solution, add 2-chloroacetaldehyde dimethyl acetal (1.1 eq) dropwise over 30 minutes. The use of a slight excess of the electrophile ensures complete consumption of the valuable phenoxide.

  • Continue to reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Deprotection: After cooling to room temperature, wash the reaction mixture with water to remove any remaining NaOH and sodium chloride byproduct.

  • Transfer the toluene layer to a clean flask and add 2M hydrochloric acid. Stir vigorously at room temperature for 2 hours to hydrolyze the dimethyl acetal to the desired aldehyde.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution to neutralize any excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldehyde.

Synthesis of the DOPO-Based Flame Retardant

The synthesized this compound is then reacted with DOPO in a Pudovik reaction. This reaction involves the nucleophilic addition of the P-H bond of DOPO across the carbonyl group of the aldehyde, typically catalyzed by a base, to form an α-hydroxyphosphonate.[7]

Materials and Equipment
  • This compound

  • 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

  • Triethylamine (TEA) or another suitable base catalyst

  • Toluene or another suitable aprotic solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Step-by-Step Protocol: Pudovik Reaction
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve DOPO (1.0 eq) and this compound (1.0 eq) in toluene.

  • Add a catalytic amount of triethylamine (0.1 eq). The base facilitates the deprotonation of the P-H bond in DOPO, generating a more potent phosphorus-centered nucleophile.

  • Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the disappearance of the starting materials by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being more polar, will often precipitate from the toluene.

  • Collect the solid product by filtration and wash with cold toluene to remove any unreacted starting materials.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system, such as toluene/ethanol, to yield the pure DOPO-guaiacol adduct (DOPO-GA).

Diagram of the Synthesis Workflow

SynthesisWorkflow Guaiacol Guaiacol Aldehyde This compound Guaiacol->Aldehyde Williamson Ether Synthesis Chloroacetaldehyde_acetal 2-Chloroacetaldehyde dimethyl acetal Chloroacetaldehyde_acetal->Aldehyde Flame_Retardant DOPO-GA Flame Retardant Aldehyde->Flame_Retardant Pudovik Reaction DOPO DOPO DOPO->Flame_Retardant

Caption: Workflow for the synthesis of the DOPO-GA flame retardant.

Performance Evaluation in Epoxy Resin

To assess the efficacy of the synthesized DOPO-GA flame retardant, it is incorporated into a standard epoxy resin formulation. The flame retardant properties are then evaluated using standard industry tests.

Materials and Equipment
  • Diglycidyl ether of bisphenol A (DGEBA) type epoxy resin

  • 4,4'-Diaminodiphenylmethane (DDM) hardener

  • DOPO-GA flame retardant

  • Mechanical mixer

  • Molds for specimen preparation

  • Curing oven

  • Limiting Oxygen Index (LOI) apparatus

  • UL-94 vertical burn test chamber

  • Thermogravimetric Analyzer (TGA)

  • Cone calorimeter

Protocol for Sample Preparation and Testing
  • Formulation: Prepare a series of epoxy resin formulations with varying concentrations of the DOPO-GA flame retardant (e.g., 0 wt%, 5 wt%, 10 wt%, 15 wt%).

  • Mixing: Melt the DGEBA resin at 120°C and add the predetermined amount of DOPO-GA, stirring until a homogeneous mixture is obtained.

  • Add the stoichiometric amount of DDM hardener and continue stirring for 5 minutes.

  • Curing: Pour the mixture into pre-heated molds and cure in an oven according to the resin manufacturer's specifications (e.g., 150°C for 2 hours, followed by post-curing at 180°C for 2 hours).

  • Testing:

    • Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to sustain combustion of the material according to ASTM D2863.

    • UL-94 Vertical Burn Test: Classify the material's flammability (V-0, V-1, or V-2) based on its burning behavior after exposure to a flame, according to ASTM D3801.

    • Thermogravimetric Analysis (TGA): Analyze the thermal stability and char formation of the cured samples by heating them in a controlled atmosphere (nitrogen and air) and measuring the weight loss as a function of temperature.

    • Cone Calorimetry: Evaluate the fire behavior of the material under forced-flaming conditions, measuring parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), and total heat released (THR).[8]

Expected Results and Data Presentation

The incorporation of the DOPO-GA flame retardant is expected to significantly enhance the fire resistance of the epoxy resin. The following tables present typical data obtained for similar DOPO-aldehyde adducts in epoxy resins, providing a benchmark for expected performance.

Table 1: Flame Retardancy Properties of Epoxy/DOPO-GA Composites

SampleDOPO-GA (wt%)LOI (%)UL-94 Rating
Pure Epoxy023.5No Rating
Epoxy/DOPO-GA-5528.0V-1
Epoxy/DOPO-GA-101032.5V-0
Epoxy/DOPO-GA-151535.0V-0

Data is representative and based on similar DOPO-aldehyde adducts in epoxy resins.[9]

Table 2: Thermogravimetric Analysis (TGA) Data of Cured Epoxy Samples (Nitrogen Atmosphere)

SampleT5% (°C)Tmax (°C)Char Yield at 700°C (%)
Pure Epoxy35038015.2
Epoxy/DOPO-GA-1033539525.8

T5%: Temperature at 5% weight loss; Tmax: Temperature of maximum decomposition rate. The earlier onset of decomposition for the flame-retarded sample is indicative of the phosphorus compound's action in promoting char formation at lower temperatures.[3]

Table 3: Cone Calorimetry Data for Epoxy Composites

ParameterPure EpoxyEpoxy/DOPO-GA-10
Time to Ignition (s)3545
Peak HRR (kW/m²)1150650
Total Heat Release (MJ/m²)9570

Data is representative and based on similar DOPO-based flame retardants in epoxy resins.[4]

Diagram of Flame Retardant Mechanism

FlameRetardantMechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + DOPO-GA Heat Heat Char Protective Char Layer Heat->Char Promotes Dehydration and Cross-linking Volatiles Flammable Volatiles Radicals H•, OH• (High Energy Radicals) Volatiles->Radicals Combustion Quenched Less Reactive Species PORadicals PO• (from DOPO-GA) PORadicals->Radicals Radical Trapping Heat_Source External Heat Source Heat_Source->Polymer Heat_Source->Volatiles

Caption: Dual-mode action of the DOPO-GA flame retardant.

Conclusion

This compound serves as an excellent, bio-inspired precursor for the synthesis of novel and effective DOPO-based flame retardants. The synthetic routes presented in this guide are robust and scalable, providing a clear pathway for the development of these advanced materials. The resulting DOPO-GA adduct demonstrates significant improvements in the flame retardancy of epoxy resins, as evidenced by increased LOI values, higher UL-94 ratings, enhanced char formation, and reduced heat release rates. These findings highlight the potential of utilizing sustainable, bio-based building blocks in the design of next-generation, high-performance flame retardants to meet the growing demands for fire safety in a variety of applications.

References

  • Schartel, B. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. Materials, 2010, 3(10), 4710-4745. [Link]

  • Zhang, Y., et al. Effects of a Novel Phosphorus-Nitrogen Flame Retardant on Rosin-based Rigid Polyurethane Foams. Journal of Renewable Materials, 2020, 8(1), 59-72. [Link]

  • Salmeia, K. A., & Gaan, S. An overview of some recent advances in DOPO-derivatives: Chemistry and flame retardant applications. Polymer Degradation and Stability, 2015, 113, 119-134. [Link]

  • Cong, T. D., et al. Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites. VNU Journal of Science: Natural Sciences and Technology, 2024, 40(1). [Link]

  • Dong, H., et al. A simple synthesis of a guaiacol based reactive flame retardant and its application in epoxy resins. Polymer Chemistry, 2024. [Link]

  • Zhao, K., et al. Flame-Retardant GF-PSB/DOPO-POSS Composite with Low Dk/Df and High Thermal Stability for High-Frequency Copper Clad Applications. Polymers, 2022, 14(15), 3183. [Link]

  • Wu, W., et al. The Flame Retardant and Mechanical Properties of the Epoxy Modified by an Efficient DOPO-Based Flame Retardant. Polymers, 2024, 16(5), 629. [Link]

  • Kandola, B. K., et al. Cone calorimeter evaluation of two flame retardant cotton fabrics. Fire and Materials, 2013, 37(5), 381-391. [Link]

  • Tran, V. S., et al. Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite. RSC Advances, 2024, 14(8), 5431-5442. [Link]

  • Grokipedia. Pudovik reaction. [Link]

  • PubChem. 2-(2-Methoxyphenyl)acetaldehyde. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis and properties of flame-retardant epoxy resins based on DOPO and one of its analog DPPO. [Link]

  • ResearchGate. Engineering flame retardant epoxy resins with strengthened mechanical property by using reactive catechol functionalized DOPO compounds. [Link]

  • Google Patents. Methoxy acetaldehyde and process of making alkoxy acetaldehydes.
  • ResearchGate. Synthesis and characterization of DOPO based epoxy nanocomposites for flame retardant application. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

Sources

Application Notes and Protocols: The Reaction of 2-(2-Methoxyphenoxy)acetaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of 2-(2-methoxyphenoxy)acetaldehyde with primary amines. This reaction is a cornerstone of synthetic chemistry, primarily leading to the formation of Schiff bases (imines), which are versatile intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds and pharmacologically active molecules. This guide delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the significance of this transformation in contemporary drug discovery and development.

Introduction: The Strategic Importance of the Aldehyde-Amine Condensation

The condensation reaction between an aldehyde and a primary amine is a fundamental transformation in organic synthesis, yielding an imine, commonly referred to as a Schiff base.[1][2][3] This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N).[1][2] The resulting imines are not merely stable end-products but are pivotal intermediates that can undergo a variety of subsequent transformations, including reduction to secondary amines (reductive amination), cyclization reactions, and additions of nucleophiles.[1][4]

The specific reactant, this compound, possesses a unique structural motif. The methoxyphenoxy group can influence the reactivity of the aldehyde and impart specific physicochemical properties to the resulting derivatives, making them of particular interest in medicinal chemistry.[5] Schiff bases derived from substituted aldehydes have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[3][6][7] Therefore, a thorough understanding and mastery of this reaction are essential for professionals engaged in the synthesis of novel chemical entities for therapeutic applications.

Mechanistic Insights: The Path to Imine Formation

The reaction between this compound and a primary amine proceeds through a two-part mechanism: nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.[8] This process is typically catalyzed by a mild acid.[1][8]

Step-by-Step Mechanism

The formation of the imine can be dissected into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[8][9]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, a process that can be facilitated by the solvent or trace amounts of acid or base.[9]

  • Protonation of the Hydroxyl Group: In an acidic medium, the hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).[8][9] The optimal pH for this reaction is typically around 4-5.[2][8] At lower pH, the amine nucleophile would be protonated, rendering it non-nucleophilic, while at a higher pH, there is insufficient acid to protonate the hydroxyl group.[2][9]

  • Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine, also known as an iminium ion.[8]

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst.[9]

The overall reaction is reversible, and to drive the equilibrium towards the formation of the imine, it is often necessary to remove the water that is formed during the reaction.[1][10]

Visualizing the Mechanism

Imine Formation Mechanism cluster_0 Nucleophilic Addition cluster_1 Dehydration Aldehyde R-CHO (this compound) Carbinolamine R-CH(OH)-NHR' Aldehyde->Carbinolamine + R'-NH2 Amine R'-NH2 (Primary Amine) Protonated_Carbinolamine R-CH(OH2+)-NHR' Carbinolamine->Protonated_Carbinolamine + H+ Iminium_Ion R-CH=N+HR' Protonated_Carbinolamine->Iminium_Ion - H2O Imine R-CH=NR' (Schiff Base) Iminium_Ion->Imine - H+

Caption: Mechanism of Imine Formation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff bases from this compound and primary amines under various conditions.

Protocol 1: General Procedure for Schiff Base Synthesis with Dean-Stark Apparatus

This protocol is ideal for driving the reaction to completion by the azeotropic removal of water.

Materials and Reagents:

ReagentMolar EquivalentPuritySupplier Example
This compound1.0≥95%Biosynth (FM25317)[11]
Primary Amine1.0 - 1.1≥98%Sigma-Aldrich
Toluene-AnhydrousFisher Scientific
p-Toluenesulfonic acid monohydrate (p-TsOH)0.01 - 0.05≥98%Acros Organics
Sodium Bicarbonate (saturated solution)--LabChem
Anhydrous Magnesium Sulfate--VWR Chemicals

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add this compound (1.0 eq) and the primary amine (1.0-1.1 eq).

  • Add a sufficient volume of toluene to suspend the reactants (approximately 5-10 mL per gram of aldehyde).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the amount of water collected in the trap. The reaction is typically complete when the theoretical amount of water has been collected.[10]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Schiff base.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Schiff Base Synthesis Using Molecular Sieves

This method is suitable for reactions that are sensitive to high temperatures or when a Dean-Stark apparatus is not practical.

Materials and Reagents:

ReagentMolar EquivalentPuritySupplier Example
This compound1.0≥95%Biosynth (FM25317)[11]
Primary Amine1.1 - 1.5≥98%Sigma-Aldrich
Dichloromethane (DCM) or Tetrahydrofuran (THF)-AnhydrousJ.T. Baker
4 Å Molecular Sieves-ActivatedEMD Millipore

Procedure:

  • Activate the 4 Å molecular sieves by heating them in an oven at >200 °C for several hours under vacuum and then allowing them to cool in a desiccator.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (DCM or THF).

  • Add the primary amine (1.1-1.5 eq) to the solution.

  • Add the activated 4 Å molecular sieves (approximately 1-2 g per 10 mmol of aldehyde).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture to remove the molecular sieves.

  • Wash the sieves with a small amount of the solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Protocol 3: One-Pot Reductive Amination

This protocol directly converts the aldehyde to a secondary amine by forming the imine in situ, followed by reduction.

Materials and Reagents:

ReagentMolar EquivalentPuritySupplier Example
This compound1.0≥95%Biosynth (FM25317)[11]
Primary Amine1.0 - 1.2≥98%Sigma-Aldrich
Sodium triacetoxyborohydride (STAB)1.2 - 1.5≥95%TCI America
1,2-Dichloroethane (DCE) or Methanol-AnhydrousHoneywell
Acetic Acid (optional)Catalytic amountGlacialEMD Millipore

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the primary amine (1.0-1.2 eq), and the anhydrous solvent (DCE or methanol).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine. A catalytic amount of acetic acid can be added to facilitate this step.[12]

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting secondary amine by column chromatography or other suitable methods.

Workflow Visualization

Experimental Workflows cluster_protocol1 Protocol 1: Dean-Stark cluster_protocol2 Protocol 2: Molecular Sieves cluster_protocol3 Protocol 3: Reductive Amination p1_start Mix Aldehyde, Amine, Toluene, p-TsOH p1_reflux Reflux with Dean-Stark Trap p1_start->p1_reflux p1_workup Cool, Wash with NaHCO3, Extract, Dry, Concentrate p1_reflux->p1_workup p1_purify Purify (Recrystallization/ Chromatography) p1_workup->p1_purify p2_start Mix Aldehyde, Amine, Solvent, Molecular Sieves p2_stir Stir at Room Temperature p2_start->p2_stir p2_workup Filter, Concentrate p2_stir->p2_workup p2_purify Purify p2_workup->p2_purify p3_start Mix Aldehyde, Amine, Solvent (optional Acid) p3_reduce Add NaBH(OAc)3 p3_start->p3_reduce p3_workup Quench, Extract, Dry, Concentrate p3_reduce->p3_workup p3_purify Purify p3_workup->p3_purify

Caption: Experimental Workflows for Synthesis.

Characterization of Products

The successful formation of the Schiff base or the corresponding secondary amine should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the imine is indicated by the appearance of a characteristic singlet for the azomethine proton (CH=N) typically in the range of 8-9 ppm.[6] In reductive amination, the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals for the N-CH₂ group are indicative of product formation.

    • ¹³C NMR: The imine carbon (C=N) will appear in the range of 160-170 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1600-1650 cm⁻¹ is characteristic of the C=N stretching vibration of the imine.[6][13] The disappearance of the C=O stretching band of the aldehyde (around 1700-1725 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also confirms the reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the expected condensation or reductive amination has occurred.

Applications in Drug Discovery and Development

The derivatives of this compound are of significant interest in the pharmaceutical industry. The Schiff bases can serve as precursors for:

  • Heterocyclic Synthesis: The imine functionality is a key building block for the synthesis of various nitrogen-containing heterocycles, such as benzoxazines, quinazolines, and benzodiazepines, many of which form the core scaffolds of marketed drugs.

  • Bioactive Molecules: The methoxyphenoxy moiety is present in numerous biologically active natural products and synthetic compounds. The combination of this group with the imine linkage can lead to novel compounds with potential therapeutic applications.[5]

  • Reductive Amination Products: The secondary amines produced via reductive amination are prevalent in a vast number of pharmaceuticals. This reaction is a reliable method for introducing substituted amino groups into a molecule.[4][14]

The aldehyde itself, this compound, is a substrate for aldehyde oxidase, an enzyme involved in the metabolism of various drugs.[11][15] Understanding its reactivity is crucial for designing drug candidates with favorable metabolic profiles.

Troubleshooting and Key Considerations

  • Reaction Reversibility: As the reaction is in equilibrium, inefficient water removal can lead to low yields. Ensure the drying agent (molecular sieves) is properly activated or the Dean-Stark apparatus is functioning correctly.[10]

  • Stability of the Aldehyde: Aldehydes can be prone to oxidation or polymerization. It is advisable to use fresh or properly stored this compound.

  • Steric Hindrance: Bulky primary amines may react slower. In such cases, longer reaction times or slightly elevated temperatures may be necessary.

  • Product Hydrolysis: Imines can be sensitive to hydrolysis, especially in the presence of acid.[2] Workup procedures should be performed promptly, and the final product should be stored under anhydrous conditions.

Conclusion

The reaction of this compound with primary amines is a robust and versatile transformation for the synthesis of valuable imine and secondary amine intermediates. The choice of reaction conditions and protocol should be guided by the specific properties of the primary amine and the desired final product. A thorough understanding of the reaction mechanism and careful execution of the experimental procedures outlined in this guide will enable researchers to effectively utilize this important reaction in their synthetic endeavors, particularly in the context of drug discovery and development.

References

  • Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. Retrieved from [Link]

  • OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.4. Imine formation | Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines. Retrieved from [Link]

  • Journal of Chemical Sciences. (n.d.). Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical, physical and spectroscopic data of the Schiff bases and.... Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • National Institutes of Health. (2022, February 10). Bond Energies of Enamines. Retrieved from [Link]

  • Der Pharma Chemica. (2023, September 30). Synthesis and Characterization of New Schiff Bases and Biological Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactive enamines and imines in vivo: Lessons from the RidA paradigm. Retrieved from [Link]

  • ACS Omega. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand Derived from 2,2'-bis(p-Methoxyphenylamine) and Salicylicaldehyde. Retrieved from [Link]

  • Request PDF. (2025, August 6). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. Retrieved from [Link]

  • National Institutes of Health. (2015, July 15). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Retrieved from [Link]

  • Advanced Synthesis & Catalysis. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • PubMed. (2025, October 24). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst. Retrieved from [Link]

  • National Institutes of Health. (2025, October 24). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 24). Enamines. Retrieved from [Link]

  • EJBPS. (n.d.). SYNTHESIS, CHARACTERIZATION AND STUDY OF MICROBIOLOGICAL ACTIVITY OF COBALT ION COMPLEX WITH [2 - (2 - METHOXYBENZYLIDINE) AMINO PHENOL] (NOMBAP). Retrieved from [Link]

  • Quora. (2017, April 16). What is the mechanism of the synthesis of amines from aldehydes?. Retrieved from [Link]

  • Bulletin of the Chemical Society of Ethiopia. (2018, January 13). synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. Retrieved from [Link]

  • Wikipedia. (n.d.). Enamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 269548. Retrieved from [Link]

  • Nature. (2024, January 3). Aryl-quinoline-4-carbonyl hydrazone bearing different 2-methoxyphenoxyacetamides as potent α-glucosidase inhibitors; molecular dynamics, kinetic and structure–activity relationship studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Para-Methoxybenzylidene Acetal-Protected D-Glucosamine Derivatives as pH-Responsive Gelators and Their Applications for Drug Delivery. Retrieved from [Link]

  • PubMed. (2019, December 26). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Retrieved from [Link]

  • Semantic Scholar. (2024, August 28). Cascade Cyclization of o‑(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1‑c]pyran-3-ones. Retrieved from [Link]

Sources

Application Note: Strategies and Protocols for Asymmetric Synthesis Involving Guaiacoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of asymmetric synthesis strategies centered on guaiacoxyacetaldehyde, a pivotal building block in pharmaceutical development. Guaiacoxyacetaldehyde, or 2-(2-methoxyphenoxy)acetaldehyde, is a critical precursor for a range of active pharmaceutical ingredients (APIs), most notably cardio-selective β-blockers. The stereochemistry of the resultant products is paramount to their therapeutic efficacy and safety profile.[1] This document moves beyond theoretical discussions to provide detailed, field-proven protocols for key asymmetric transformations. We will dissect the causality behind experimental choices in organocatalyzed aldol and Henry reactions, offering step-by-step methodologies, expected outcomes, and troubleshooting guidance. The protocols are designed to be self-validating, empowering researchers to achieve high levels of diastereo- and enantiocontrol in their synthetic endeavors.

The Strategic Importance of Guaiacoxyacetaldehyde in Chiral Drug Synthesis

Guaiacoxyacetaldehyde serves as a versatile C2-synthon, incorporating the guaiacol moiety found in numerous biologically active molecules. Its primary significance lies in its role as a key intermediate in the synthesis of aryloxypropanolamine-based β-blockers, a class of drugs essential for treating cardiovascular diseases such as hypertension and angina.[2] The therapeutic activity of these drugs is highly dependent on the absolute configuration of the stereogenic center bearing the hydroxyl group; typically, the (S)-enantiomer exhibits significantly higher pharmacological activity. Consequently, developing efficient and highly stereoselective methods to introduce this chirality is a central challenge in medicinal chemistry.[3] Asymmetric reactions utilizing the aldehyde functionality of guaiacoxyacetaldehyde provide a direct and atom-economical route to establishing this critical stereocenter.

Foundational Principles: Organocatalysis for Stereocontrol

While metal-catalyzed asymmetric reactions are powerful, organocatalysis has emerged as a complementary and often advantageous strategy, offering mild reaction conditions, stability to air and moisture, and unique activation modes.[4][5][6] For aldehydes like guaiacoxyacetaldehyde, two primary organocatalytic pathways are particularly relevant:

  • Enamine Catalysis: Chiral secondary amines (e.g., proline and its derivatives) react reversibly with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, with the chiral catalyst directing the facial selectivity of the attack. Subsequent hydrolysis releases the product and regenerates the catalyst.[7][8]

  • Hydrogen Bond-Mediated Catalysis: Chiral molecules capable of acting as hydrogen-bond donors (e.g., thioureas, cinchona alkaloids) can activate both the nucleophile and the electrophile. By arranging the reactants in a highly ordered, chiral transition state, these catalysts facilitate highly enantioselective bond formation.

Below is a conceptual workflow illustrating a typical organocatalytic cycle.

sub Substrate (Guaiacoxyacetaldehyde) activated_complex Activated Intermediate (e.g., Enamine) sub->activated_complex Reversible Activation cat Chiral Organocatalyst cat->activated_complex nuc Nucleophile transition_state Diastereomeric Transition State nuc->transition_state Stereoselective Attack activated_complex->transition_state product_cat Product-Catalyst Complex transition_state->product_cat product_cat->cat Regeneration product Chiral Product product_cat->product Release start Start: Inert Atmosphere step1 1. Add (S)-proline (0.2 mmol) and acetone (10 mmol) to a dry flask. start->step1 step2 2. Stir the mixture in DMSO (2 mL) for 15 minutes at 25 °C. step1->step2 step3 3. Cool the reaction to 4 °C using an ice-water bath. step2->step3 step4 4. Add guaiacoxyacetaldehyde (1.0 mmol) dropwise over 5 minutes. step3->step4 step5 5. Monitor reaction progress via TLC (e.g., 3:1 Hexanes:EtOAc). step4->step5 step6 6. Upon completion (~24-48h), quench with saturated aq. NH4Cl (5 mL). step5->step6 step7 7. Extract the product with ethyl acetate (3 x 10 mL). step6->step7 step8 8. Wash combined organic layers with brine, dry over Na2SO4. step7->step8 step9 9. Purify via flash column chromatography on silica gel. step8->step9 end End: Characterization (NMR, Chiral HPLC) step9->end

Caption: Workflow for Asymmetric Aldol Reaction.

Data Presentation: Influence of Reaction Parameters

The following table summarizes expected outcomes based on variations of the protocol, illustrating the importance of optimizing reaction conditions for stereoselectivity.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1(S)-Proline (20)DMSO25368592
2(S)-Proline (20)CH3CN25487885
3(S)-Proline (20)DMSO44881>99
4(R)-Proline (20)DMSO4488299 (R)
5L-Threose deriv. (20)aq. media25249196

Data are representative and may vary. Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol II: Asymmetric Henry Reaction for a β-Blocker Precursor

This protocol describes the enantioselective addition of nitromethane to guaiacoxyacetaldehyde, yielding a chiral β-nitro alcohol. This product is a direct precursor to the 1-amino-2-propanol core of many β-blockers after a simple reduction of the nitro group.

Principle of Causality: A bifunctional cinchona alkaloid-derived thiourea catalyst is employed. The thiourea moiety activates the guaiacoxyacetaldehyde electrophile through hydrogen bonding. Simultaneously, the basic tertiary amine of the cinchona scaffold deprotonates the nitromethane (a Brønsted base function), generating the nitronate nucleophile. This dual activation within a single chiral catalyst creates a highly organized transition state, leading to excellent enantiocontrol.

Detailed Step-by-Step Methodology

start Start: Prepare Reagents step1 1. To a vial, add chiral thiourea catalyst (0.05 mmol) and guaiacoxyacetaldehyde (0.5 mmol). start->step1 step2 2. Dissolve in toluene (1.0 mL) under an argon atmosphere. step1->step2 step3 3. Cool the mixture to -20 °C. step2->step3 step4 4. Add nitromethane (2.5 mmol) via syringe and stir vigorously. step3->step4 step5 5. Maintain at -20 °C for 72 hours. Monitor reaction by TLC. step4->step5 step6 6. Upon completion, concentrate the reaction mixture in vacuo. step5->step6 step7 7. Directly purify the residue by flash column chromatography (gradient elution). step6->step7 end End: Obtain Chiral Nitro Alcohol step7->end

Caption: Workflow for Asymmetric Henry Reaction.

Synthetic Utility and Validation

The resulting (R)-1-(2-methoxyphenoxy)-3-nitropropan-2-ol can be readily converted to the target (S)-amino alcohol. The stereochemical integrity is typically retained during the reduction of the nitro group (e.g., using H₂/Pd-C or catalytic transfer hydrogenation).

Validation:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the β-nitro alcohol product.

  • Chiral HPLC: To determine the enantiomeric excess (ee%) by comparing the product to a racemic standard. A typical mobile phase would be a mixture of hexane and isopropanol on a chiral stationary phase column (e.g., Chiralcel OD-H).

General Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Impure starting materials (aldehyde may have oxidized to carboxylic acid). 3. Insufficient reaction time or incorrect temperature.1. Use freshly sourced or purified catalyst. 2. Purify the aldehyde by chromatography before use. 3. Extend reaction time and re-optimize temperature.
Poor Enantioselectivity 1. Racemic or impure catalyst. 2. Reaction temperature is too high. 3. Presence of water or other interfering impurities. 4. Non-optimal solvent choice.1. Verify catalyst's optical purity. 2. Lower the reaction temperature (-20°C to -78°C). 3. Use anhydrous solvents and run under an inert atmosphere. 4. Screen alternative solvents (e.g., MTBE, CH₂Cl₂, Toluene).
Low Yield 1. Product instability during workup or purification. 2. Side reactions (e.g., self-condensation of the aldehyde).1. Use a buffered quench (e.g., pH 7 phosphate buffer) and minimize exposure of the product to silica gel. 2. Add the aldehyde slowly to the mixture of catalyst and nucleophile to maintain a low concentration.

Conclusion

Guaiacoxyacetaldehyde is a powerful and versatile substrate for modern asymmetric synthesis. Through the strategic application of organocatalysis, it is possible to synthesize highly enantioenriched products that are key intermediates for the pharmaceutical industry. The aldol and Henry reactions presented here serve as robust, foundational protocols that can be adapted and optimized for various synthetic targets. Understanding the underlying mechanistic principles behind catalyst selection and reaction conditions is paramount to achieving high levels of stereocontrol and developing efficient, scalable synthetic routes.

References

  • Saddique, F. A., Zahoor, A. F., et al. (2016). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry. [Link]

  • Wang, W. (2010). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Institutes of Health. [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Sciforce Publications. [Link]

  • Ghosh, A. K. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Department of Chemistry. [Link]

  • Journal of Medicinal and Medical Chemistry. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. Sciforce Publications. [Link]

  • Saddique, F. A., et al. (2016). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals. [Link]

  • Chen, J-T., et al. (2024). Metal-catalyzed asymmetric reactions enabled by organic peroxides. Chemical Society Reviews. [Link]

  • Saddique, F. A., et al. (2016). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). ResearchGate. [Link]

  • Tian, X., et al. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules. [Link]

  • Sharma, G., et al. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. The Journal of Organic Chemistry. [Link]

  • Wang, Y., Lu, H., & Xu, P-F. (2015). Asymmetric catalytic cascade reactions for constructing diverse scaffolds and complex molecules. Accounts of Chemical Research. [Link]

  • Chen, X-H., et al. (2007). Organocatalyzed highly enantioselective direct aldol reactions of aldehydes with hydroxyacetone and fluoroacetone in aqueous media: the use of water to control regioselectivity. Chemistry. [Link]

  • Sinibaldi, A., et al. (2019). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. Catalysts. [Link]

  • Młynarski, J. (2022). Birds of a Feather—Asymmetric Organocatalysis Meets Asymmetric Transition Metal Catalysis. Symmetry. [Link]

  • Wang, H., et al. (2020). Organocatalytic Asymmetric Aldol Reaction of Arylglyoxals and Hydroxyacetone: Enantioselective Synthesis of 2,3-Dihydroxy-1,4-diones. Molecules. [Link]

  • Nile Chemicals. (2022). Asymmetric Organocatalysis: The 2021 Nobel Prize. YouTube. [Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of 2-(2-Methoxyphenoxy)acetaldehyde Using Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated analytical method for the quantitative determination of 2-(2-Methoxyphenoxy)acetaldehyde. Due to the inherent reactivity and weak chromophoric properties of many aldehydes, a pre-column derivatization strategy using 2,4-dinitrophenylhydrazine (DNPH) was employed. This reaction yields a stable, strongly UV-absorbent hydrazone derivative, enabling sensitive and reliable quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for quality control and impurity profiling in pharmaceutical development and manufacturing.

Introduction

This compound, also known as guaiacoxyacetaldehyde, is a key intermediate and potential process-related impurity in the synthesis of various pharmaceutical compounds.[1][2] Its accurate quantification is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Aldehydes, however, present analytical challenges for direct HPLC-UV analysis due to their potential instability and lack of a strong chromophore.[3][4]

To overcome these limitations, a widely adopted strategy involves derivatization.[5][6] The reaction of a carbonyl compound with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium produces a stable 2,4-dinitrophenylhydrazone derivative.[4][7][8] This derivative possesses a strong chromophore, allowing for highly sensitive detection at wavelengths around 360 nm.[7][9] This application note provides a complete protocol for the analysis of this compound, from sample derivatization to HPLC analysis and method validation.

Experimental Principle: The "Why"

The core of this method is the chemical derivatization of the target aldehyde with DNPH.

Causality of Derivatization:

  • Enhanced Detection: The aldehyde itself has a weak UV absorbance. The DNPH molecule introduces a dinitrophenyl group, creating a hydrazone that absorbs strongly in the near-UV range (around 360-370 nm), a region with less interference from common solvents and matrix components.[7][10]

  • Increased Stability: Aldehydes can be reactive and prone to oxidation or polymerization. Converting the aldehyde to a stable hydrazone derivative "locks" the molecule, preventing degradation during sample handling and analysis.[4][11]

  • Improved Chromatography: The resulting derivative is typically less polar and more hydrophobic than the parent aldehyde, leading to better retention and separation on common reverse-phase columns like C18.

The derivatized sample is then injected into an RP-HPLC system where it is separated from excess DNPH reagent and other potential byproducts before being quantified by a UV detector.

Materials and Methods

3.1. Equipment and Consumables

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • Analytical Balance (4-decimal place).

  • Volumetric flasks (Class A).

  • Pipettes and disposable syringes.

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • HPLC Vials.

  • HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size.

3.2. Reagents and Standards

  • This compound reference standard (>95% purity).

  • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade.

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Perchloric acid (HClO₄) or Hydrochloric acid (HCl), analytical grade.

3.3. Solution Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Mobile Phase A: HPLC Grade Water.

  • Mobile Phase B: HPLC Grade Acetonitrile.

  • Derivatizing Reagent (DNPH Solution): Dissolve 300 mg of DNPH in 100 mL of Acetonitrile. Add 0.5 mL of concentrated HClO₄. Mix until dissolved. This solution should be prepared fresh and protected from light.

  • Standard Stock Solution (Approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (Approx. 5 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent.

Analytical Protocol

The overall workflow is designed to ensure complete derivatization and reproducible analysis.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization Step cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve std Prepare Working Standard (5 µg/mL) add_dnph Add DNPH Reagent (Molar Excess) std->add_dnph dissolve->add_dnph react React at 40°C for 30 min add_dnph->react filter Filter (0.45 µm) react->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection @ 360 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Standard integrate->quantify report Report Result quantify->report

Caption: Overall analytical workflow from preparation to reporting.

4.1. Step-by-Step Protocol

  • Sample Preparation: Accurately weigh a sample amount equivalent to contain approximately 0.5 mg of this compound into a 100 mL volumetric flask. Add 50 mL of Diluent, sonicate to dissolve, and dilute to volume with Diluent.

  • Standard & Sample Derivatization:

    • Pipette 1.0 mL of the prepared sample solution into a 10 mL vial.

    • Pipette 1.0 mL of the Working Standard Solution (5 µg/mL) into a separate 10 mL vial.

    • To each vial, add 1.0 mL of the Derivatizing Reagent.

    • Cap the vials and heat in a water bath or heating block at 40°C for 30 minutes.

    • Allow the vials to cool to room temperature.

  • Final Preparation: Filter the derivatized solutions through a 0.45 µm syringe filter into HPLC vials.

  • Chromatographic Analysis: Inject the prepared samples and standards into the HPLC system.

Table 1: HPLC Operating Conditions

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reverse-phase chemistry provides good separation for the hydrophobic DNPH derivative.
Mobile Phase Gradient Elution (See Table 2) A gradient is used to elute the derivative in a reasonable time while ensuring separation from the excess DNPH reagent peak.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30°C Controlled temperature ensures reproducible retention times.[9]
Detector UV/DAD at 360 nm This is the typical maximum absorbance wavelength for DNPH derivatives, providing optimal sensitivity.[3][7]

| Injection Vol. | 10 µL | A small volume is sufficient due to the high sensitivity of the derivatization method. |

Table 2: Mobile Phase Gradient Program

Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
0.0 40 60
15.0 10 90
17.0 10 90
17.1 40 60

| 20.0 | 40 | 60 |

Method Validation & System Suitability

To ensure the method is fit for its intended purpose, it was validated according to ICH Q2(R1) guidelines.[12][13][14] Before any analysis, the system's readiness is confirmed via a System Suitability Test (SST).[15][16]

G cluster_params ICH Q2(R1) Validation Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity proves Linearity Linearity & Range Method->Linearity demonstrates Accuracy Accuracy Method->Accuracy verifies Precision Precision (Repeatability & Intermediate) Method->Precision confirms LOD LOD / LOQ Method->LOD establishes Robustness Robustness Method->Robustness tests

Caption: Interrelationship of key method validation parameters.

5.1. System Suitability Test (SST) The SST is performed by making five replicate injections of the derivatized Working Standard Solution. The acceptance criteria must be met before proceeding with any sample analysis.[17][18]

Table 3: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry for accurate integration.[15]
Theoretical Plates (N) ≥ 2000 Indicates good column efficiency and sharp peaks.

| % RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[15] |

5.2. Summary of Validation Results The following table summarizes the performance characteristics of the method as determined during validation.

Table 4: Method Validation Summary

Parameter Result Conclusion
Specificity No interference from blank or placebo at the retention time of the analyte. The method is specific for the analyte.
Linearity R² > 0.999 over the range of 0.5 - 10 µg/mL (LOQ to 200% of working conc.). Excellent linear relationship between concentration and response.
Accuracy Mean recovery of 98.0% - 102.0% at three concentration levels. The method provides accurate results.
Precision (Repeatability) RSD ≤ 1.0% for six sample preparations. The method is precise for intra-assay analysis.
Precision (Intermediate) RSD ≤ 1.5% across different days and analysts. The method is reproducible over time and between analysts.
Limit of Quantitation (LOQ) 0.5 µg/mL The method is sensitive enough for impurity-level quantification.

| Robustness | No significant impact on results with minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). | The method is reliable under slight variations in conditions. |

Calculation

The concentration of this compound in the sample is calculated using the external standard method:

Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

Conclusion

This application note presents a specific, accurate, precise, and robust HPLC method for the quantification of this compound. The use of pre-column derivatization with DNPH successfully overcomes the challenges associated with direct aldehyde analysis, yielding a highly sensitive and reliable method suitable for routine quality control in the pharmaceutical industry. The validation data confirms that the method is fit for its intended purpose as per ICH guidelines.

References

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Hitachi High-Tech Corporation. (n.d.). Analysis of 2,4-DNPH-Derivatized Aldehydes.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Scientific Research Publishing. (n.d.). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • U.S. Environmental Protection Agency. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
  • KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC.
  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
  • National Institutes of Health. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Biosynth. (n.d.). This compound.
  • SIELC Technologies. (2018, May 16). 2-Methoxyacetaldehyde.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • PubChem. (n.d.). 2-(2-Methoxyphenyl)acetaldehyde.
  • National Institutes of Health. (n.d.). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography.
  • Sigma-Aldrich. (n.d.). (2-Methoxyphenyl)acetaldehyde.
  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
  • Alfa Chemistry. (n.d.). CAS 18167-91-4 this compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(2-Methoxyphenoxy)acetaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenoxy)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to optimize your reaction yields and purity.

Introduction: The Synthetic Approach

The synthesis of this compound, a valuable intermediate in various organic syntheses[1], is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of guaiacol (2-methoxyphenol) acts as the nucleophile, attacking an acetaldehyde equivalent electrophile.

A primary challenge in this synthesis is the instability and self-reactivity of acetaldehyde. To circumvent this, a common and effective strategy is to use a protected form of acetaldehyde, such as a chloroacetaldehyde acetal (e.g., chloroacetaldehyde dimethyl acetal or diethyl acetal). The acetal group is stable under the basic conditions of the Williamson ether synthesis and can be readily hydrolyzed in a subsequent acidic step to yield the desired aldehyde.

Visualizing the General Synthesis Pathway

The following diagram illustrates the two-step synthesis approach:

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Acetal Hydrolysis Guaiacol Guaiacol Phenoxide Guaiacol Phenoxide Guaiacol->Phenoxide Base (e.g., NaOH, KOH) Ether This compound Acetal Phenoxide->Ether SN2 Attack Acetal Chloroacetaldehyde Acetal Acetal->Ether Final_Product This compound Ether->Final_Product Acidic Workup (e.g., HCl) Troubleshooting_Workflow Start Low Yield of this compound Check_Step1 Analyze Step 1 (Ether Synthesis) TLC/GC Start->Check_Step1 Unreacted_Guaiacol High amount of unreacted guaiacol? Check_Step1->Unreacted_Guaiacol Yes Byproducts Multiple byproducts in Step 1? Check_Step1->Byproducts No Check_Step2 Analyze Step 2 (Hydrolysis) TLC/GC Incomplete_Hydrolysis High amount of acetal intermediate? Check_Step2->Incomplete_Hydrolysis Unreacted_Guaiacol->Check_Step2 No Solution_Base Increase base/alkylating agent stoichiometry. Increase reaction time/temperature. Unreacted_Guaiacol->Solution_Base Yes Byproducts->Check_Step2 No Solution_Temp Reduce reaction temperature. Check for C-alkylation products. Byproducts->Solution_Temp Yes Solution_Hydrolysis Increase acid concentration or reaction time for hydrolysis. Consider a different acid catalyst. Incomplete_Hydrolysis->Solution_Hydrolysis Yes Purify Optimize purification protocol. Incomplete_Hydrolysis->Purify No Solution_Base->Purify Solution_Temp->Purify Solution_Hydrolysis->Purify

Sources

Byproduct formation in the synthesis of guaiacoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of guaiacoxyacetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We will delve into the primary synthetic routes, focusing on the identification, mitigation, and troubleshooting of byproduct formation to enhance yield and purity.

Introduction

Guaiacoxyacetaldehyde is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its synthesis, while conceptually straightforward, is often plagued by the formation of various byproducts that can complicate purification and reduce overall yield. This guide provides in-depth technical assistance in a question-and-answer format to address specific issues encountered during its preparation.

Part 1: Troubleshooting Guide for Common Synthesis Issues

This section addresses the most frequently encountered problems during the synthesis of guaiacoxyacetaldehyde via the two primary routes: the Williamson ether synthesis and the oxidation of 2-guaiacoxyethanol.

Route 1: Williamson Ether Synthesis of Guaiacoxyacetaldehyde

This route typically involves the reaction of a guaiacol salt (phenoxide) with a 2-haloacetaldehyde equivalent, most commonly chloroacetaldehyde dimethyl acetal, followed by acidic hydrolysis of the acetal.

Problem: Low Yield of Guaiacoxyacetaldehyde and Presence of Unreacted Guaiacol

Q1: My reaction has a low conversion rate, and I isolate a significant amount of unreacted guaiacol. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Williamson ether synthesis is a common issue that can often be traced back to several key factors related to the SN2 reaction mechanism.[1]

  • Incomplete Deprotonation of Guaiacol: The first step is the formation of the guaiacolate (phenoxide) nucleophile. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the guaiacol will remain protonated and unreactive.

    • Troubleshooting:

      • Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) or sodium methoxide (NaOMe) ensure complete and irreversible deprotonation.

      • Stoichiometry: Ensure at least one full equivalent of base is used. A slight excess (1.1 equivalents) can be beneficial.

      • Reaction Conditions: Allow sufficient time for the deprotonation to go to completion before adding the alkylating agent. This can be monitored by the cessation of hydrogen gas evolution if using NaH.

  • Purity and Reactivity of Reagents:

    • Troubleshooting:

      • Ensure the guaiacol is pure and dry.

      • The chloroacetaldehyde dimethyl acetal should be of high quality. Impurities or degradation can affect its reactivity.

      • The solvent must be anhydrous, as water will quench the phenoxide.

  • Reaction Temperature and Time:

    • Troubleshooting:

      • While heating can increase the reaction rate, excessively high temperatures can promote side reactions. A typical temperature range is 50-100 °C.

      • Ensure the reaction is allowed to proceed for a sufficient duration, which can range from a few hours to overnight. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

Problem: Formation of an Isomeric Byproduct

Q2: I've isolated a byproduct with the same mass as my desired product. What is it and how can I prevent its formation?

A2: The most likely culprit is a C-alkylation byproduct. The guaiacolate ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) to give the desired ether, or the aromatic ring (C-alkylation), typically at the positions ortho or para to the hydroxyl group.

  • Mechanism of C-Alkylation: This side reaction is influenced by factors such as the solvent, the counter-ion, and the nature of the electrophile.[2]

    • Troubleshooting to Favor O-Alkylation:

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor O-alkylation.

      • Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a biphasic system can enhance the nucleophilicity of the oxygen and promote O-alkylation.

      • Temperature Control: Lower reaction temperatures tend to favor the thermodynamically controlled O-alkylation product.

Route 2: Oxidation of 2-Guaiacoxyethanol

This method involves the oxidation of the primary alcohol of 2-guaiacoxyethanol to the corresponding aldehyde.

Problem: Presence of a Carboxylic Acid Byproduct

Q3: My final product is contaminated with guaiacoxyacetic acid. How can I avoid this over-oxidation?

A3: The formation of a carboxylic acid is a classic example of over-oxidation of a primary alcohol.[1] The initially formed aldehyde is further oxidized under the reaction conditions.

  • Choice of Oxidizing Agent: The key to preventing over-oxidation is the selection of a mild and selective oxidizing agent.

    • Recommended Oxidants:

      • Pyridinium chlorochromate (PCC): A classic reagent for stopping the oxidation of primary alcohols at the aldehyde stage.

      • Dess-Martin periodinane (DMP): A mild and highly selective oxidant.

      • Swern oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride with DMSO, followed by a hindered base like triethylamine. This is performed at low temperatures, which helps to prevent over-oxidation.

    • Oxidants to Avoid: Strong, aqueous oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will readily oxidize primary alcohols to carboxylic acids.

  • Reaction Control:

    • Troubleshooting:

      • Carefully control the stoichiometry of the oxidizing agent. Using a slight excess (e.g., 1.1-1.5 equivalents) is common, but a large excess should be avoided.

      • Maintain the recommended reaction temperature. Many mild oxidation reactions are carried out at low temperatures (e.g., -78 °C for Swern oxidation) to enhance selectivity.

Problem: Formation of Colored Impurities

Q4: My purified guaiacoxyacetaldehyde has a yellow or brown tint. What causes this discoloration and how can I remove it?

A4: The discoloration is often due to the presence of oxidized impurities derived from the guaiacol moiety. The phenolic group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures.

  • Causes of Color Formation:

    • Exposure to air (oxygen) and light can promote the oxidation of any residual guaiacol or the product itself.

    • Certain oxidizing agents can also react with the aromatic ring if the conditions are too harsh.

  • Troubleshooting and Purification:

    • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Purification Techniques:

      • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can effectively adsorb colored impurities.

      • Bisulfite Wash: Aldehydes can form water-soluble adducts with sodium bisulfite. This can be a highly effective purification method to separate the aldehyde from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with a base.

      • Column Chromatography: Purification by silica gel column chromatography can separate the desired product from colored, more polar impurities.

      • Distillation: If the product is thermally stable, vacuum distillation can be an effective final purification step.

Part 2: Frequently Asked Questions (FAQs)

Q5: What is the best way to monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The spots can be visualized under UV light or by staining (e.g., with potassium permanganate). For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of starting materials and the appearance of the product.

Q6: How can I confirm the identity and purity of my final product?

A6: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for confirming the identity of the desired product and identifying any major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying volatile impurities by their mass-to-charge ratio and fragmentation patterns.[3][4][5][6]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the final product with high accuracy.[7][8][9]

Q7: What are the best practices for storing guaiacoxyacetaldehyde?

A7: Guaiacoxyacetaldehyde, being an aldehyde with a phenolic ether group, should be stored with care to prevent degradation.

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.

  • Purity: Ensure the product is free of acidic or basic impurities before storage, as these can catalyze degradation or polymerization.

Part 3: Experimental Protocols and Data

Protocol 1: Minimizing C-Alkylation in Williamson Ether Synthesis
  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add guaiacol (1.0 eq.) to the solvent, followed by the portion-wise addition of sodium hydride (1.1 eq., 60% dispersion in mineral oil) at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 1 hour, or until the cessation of hydrogen evolution.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add chloroacetaldehyde dimethyl acetal (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling, quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Purification: The crude acetal is then hydrolyzed using a dilute acid (e.g., 1M HCl) and the resulting aldehyde is purified by column chromatography or vacuum distillation.

Protocol 2: Selective Oxidation of 2-Guaiacoxyethanol using PCC
  • Reaction Setup: To a flask containing a suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (DCM), add 2-guaiacoxyethanol (1.0 eq.) in DCM dropwise at room temperature.

  • Reaction: Stir the mixture vigorously for 2-3 hours at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Wash the filtrate with a dilute aqueous solution of sodium bicarbonate, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude guaiacoxyacetaldehyde, which can be further purified by column chromatography or distillation.

Data Summary Table
ParameterWilliamson Ether SynthesisOxidation of 2-Guaiacoxyethanol
Primary Byproducts C-alkylated guaiacol, unreacted guaiacolGuaiacoxyacetic acid
Key to High Yield Complete deprotonation, anhydrous conditionsMild, selective oxidizing agent
Recommended Solvent DMF, AcetonitrileDichloromethane
Typical Temperature 60-70 °CRoom Temperature (for PCC)
Purification Strategy Aqueous workup, column chromatography, distillationFiltration, aqueous workup, column chromatography

Part 4: Visualizing Reaction Pathways

Diagram 1: Williamson Ether Synthesis and C-Alkylation Byproduct Formation

G cluster_0 Williamson Ether Synthesis cluster_1 Side Reaction Guaiacol Guaiacol Guaiacolate Guaiacolate Anion Guaiacol->Guaiacolate Deprotonation Base Base (e.g., NaH) DesiredProduct_Acetal Guaiacoxyacetaldehyde Dimethyl Acetal Guaiacolate->DesiredProduct_Acetal O-Alkylation (SN2) Guaiacolate_side Guaiacolate Anion AlkylatingAgent ClCH₂CH(OMe)₂ FinalProduct Guaiacoxyacetaldehyde DesiredProduct_Acetal->FinalProduct Hydrolysis H₃O⁺ C_Alkylation C-Alkylated Byproduct Guaiacolate_side->C_Alkylation C-Alkylation AlkylatingAgent_side ClCH₂CH(OMe)₂

Caption: Williamson ether synthesis pathway and competing C-alkylation.

Diagram 2: Oxidation of 2-Guaiacoxyethanol and Over-oxidation

G cluster_0 Desired Oxidation cluster_1 Side Reaction StartingMaterial 2-Guaiacoxyethanol DesiredProduct Guaiacoxyacetaldehyde StartingMaterial->DesiredProduct Oxidation MildOxidant Mild Oxidant (e.g., PCC, DMP) OverOxidationProduct Guaiacoxyacetic Acid StrongOxidant Strong Oxidant (e.g., KMnO₄) DesiredProduct_side Guaiacoxyacetaldehyde DesiredProduct_side->OverOxidationProduct Over-oxidation

Caption: Oxidation of 2-guaiacoxyethanol and potential over-oxidation.

References

  • U.S. Patent 4,163,759, "Process for preparing aromatic hydroxyaldehydes," issued August 7, 1979.
  • Chinese Patent CN102267883A, "Method for synthesizing vanillic aldehyde with guaiacol method," issued December 7, 2011.
  • Chinese Patent CN107814691A, "A kind of method for synthesizing guaethol," issued March 20, 2018.
  • W.O.
  • W.O. Patent WO2011064249A1, "Synthesis of acetoxyacetaldehyde," issued June 3, 2011.
  • Chinese Patent CN101219938B, "Guaiacol synthesizing method," issued July 16, 2008.
  • U.S. Patent 6,326,514, "Process for the preparation of ether carboxylic acids with low residual alcohol content," issued December 4, 2001.
  • U.S. Patent 4,613,682, "Ether synthesis," issued September 23, 1986.
  • U.S. Patent 6,413,431, "HPLC method for purifying organic compounds," issued July 2, 2002.
  • U.S. Patent 8,957,256, "Process for making ethers from alkoxide anions or precursors of alkoxide anions," issued February 17, 2015.
  • U.S.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • Wikipedia contributors. (2023, November 28). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • S. Thenmozhi & R. Sivasamy. (2017). GC-MS analysis of bioactive compounds in the entire plant parts of ethanolic extract of Gomphrena decumbens Jacq. Journal of Pharmacognosy and Phytochemistry, 6(4), 153-158.
  • I. Nuhu et al. (2024). Gas Chromatography Mass Spectroscopy (GC-MS) Analysis of Bioactive Compounds from Albizia gumifera Leaf Extract. Journal of Advanced Scientific Research, 15(04), 21-30.
  • J. D. Thomas et al. (2023). Gas chromatography-tandem mass spectrometric analysis of metaldehyde and its metabolite acetaldehyde in initial assessment of hemodialysis abatement of toxicity in live animals. Toxicology Mechanisms and Methods, 33(9), 1-15.
  • N. A. K. Williams et al. (2024). Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period.
  • P. V. Devarajan et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(1), 143-146.
  • A. Karpe et al. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. Scientific Reports, 9(1), 1138.

Sources

Technical Support Center: Purification of 2-(2-Methoxyphenoxy)acetaldehyde by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-Methoxyphenoxy)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the distillation of this compound. Our goal is to equip you with the necessary knowledge to perform this purification successfully and safely.

Introduction

This compound, also known as Guaiacoxyacetaldehyde, is a valuable aromatic aldehyde intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount for the success of subsequent synthetic steps. Distillation, particularly under reduced pressure, is a common method for its purification. However, like many aldehydes, this compound is susceptible to degradation, oxidation, and polymerization, especially at elevated temperatures.[3][4] This guide will address the common challenges encountered during its distillation and provide practical solutions.

Core Principles of Purifying this compound by Distillation

The primary goal of distilling this compound is to separate it from non-volatile impurities, starting materials, and by-products from its synthesis. Due to its high boiling point and thermal sensitivity, vacuum distillation is the method of choice. By reducing the pressure, the boiling point of the compound is lowered, which minimizes thermal decomposition.[5][6][7]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Appearance Off-White Solid[8]
Melting Point 64-66 °C[9]
Boiling Point Not readily available at atmospheric pressure due to decomposition. Estimated to be significantly lower under vacuum.

Troubleshooting Guide

This section provides solutions to common problems encountered during the distillation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Distillate - Vacuum leak: The system is not airtight, preventing the pressure from dropping sufficiently.[10] - Insufficient heating: The heating mantle or oil bath is not reaching the required temperature for the compound to boil at the achieved vacuum. - Blockage in the distillation path: Solidified product or impurities may be obstructing the vapor path.- Check all joints and connections for leaks. Ensure all glassware is properly sealed with high-vacuum grease. A vacuum gauge can help identify a leak if the pressure does not hold.[10] - Gradually increase the heating temperature. Be cautious not to overheat, which could lead to decomposition. - Carefully inspect the distillation apparatus for any blockages. If a blockage is found, the system must be safely brought to atmospheric pressure and cooled before attempting to clear it.
Product Discoloration (Yellowing or Darkening) - Oxidation: The aldehyde is reacting with residual air in the system.[3] - Thermal decomposition: The distillation temperature is too high, causing the compound to break down.[7]- Ensure a thorough nitrogen purge of the system before applying vacuum. This will displace most of the oxygen. - Lower the distillation temperature by improving the vacuum. A better vacuum will allow for distillation at a lower, safer temperature. - Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the distillation flask.[3]
Polymerization in the Distillation Flask - Presence of acidic or basic impurities: These can catalyze aldol condensation or other polymerization reactions.[4] - Prolonged heating: Extended time at high temperatures can promote polymerization.[11]- Neutralize the crude product before distillation. A mild wash with a sodium bicarbonate solution, followed by drying, can remove acidic impurities. - Minimize the distillation time. Once the desired fraction is collected, stop the heating immediately. - Consider adding a polymerization inhibitor, such as hydroquinone, though compatibility should be verified.[11]
Bumping or Uncontrolled Boiling - Lack of boiling chips or inadequate stirring: This leads to superheating of the liquid followed by violent boiling. - Too rapid heating: The liquid is heated too quickly, causing it to boil uncontrollably.- Use a magnetic stir bar and a stir plate to ensure smooth boiling. Boiling chips are not effective under vacuum.[5] - Heat the distillation flask gradually. This allows for controlled and even boiling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal vacuum pressure for distilling this compound?

Q2: How can I prevent the product from solidifying in the condenser?

Given its melting point of 64-66°C, solidification in the condenser can be an issue. To prevent this, you can use a condenser with a wider bore or a short-path distillation apparatus. Additionally, flowing warm water (around 70°C) through the condenser instead of cold water can help keep the product in its liquid state.

Q3: What are the common impurities I should expect?

Common impurities can arise from the starting materials and side reactions during the synthesis of this compound. If synthesized from guaiacol, impurities may include unreacted guaiacol, creosols, methylguaiacols, and catechol.[12][13] By-products from the aldehyde synthesis could include over-oxidized products like 2-(2-methoxyphenoxy)acetic acid.

Q4: How should I store the purified this compound?

Aromatic aldehydes are prone to oxidation and polymerization upon storage.[3] It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass container to protect it from air and light.[3] For long-term storage, refrigeration at 2-8°C is advisable.[14] Some sources also suggest diluting aldehydes in a primary alcohol to form more stable hemiacetals for storage.

Q5: What analytical techniques can I use to assess the purity of the distilled product?

Several analytical techniques are suitable for determining the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. Derivatization with agents like PFBHA can improve analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. The proton NMR spectrum of ethanal (acetaldehyde) shows characteristic shifts for the aldehyde and adjacent protons, which can be a reference for interpreting the spectrum of the target molecule.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to quantify the purity of the aldehyde. Derivatization might be necessary for aldehydes lacking a strong chromophore.[16]

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a general procedure for the vacuum distillation of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Thermometer and adapter

  • Vacuum pump

  • Vacuum tubing

  • Cold trap (recommended to protect the pump)

  • High-vacuum grease

  • Nitrogen or argon gas supply

Workflow Diagram:

DistillationWorkflow cluster_prep Preparation cluster_distill Distillation cluster_finish Shutdown A Assemble Clean, Dry Glassware B Add Crude Product & Stir Bar to Flask A->B C Grease all Joints B->C D Purge System with Inert Gas C->D E Apply Vacuum D->E F Start Stirring & Gentle Heating E->F G Collect Fractions at Constant Temperature F->G H Cool the System G->H I Break Vacuum with Inert Gas H->I J Disassemble Apparatus I->J VacuumDistillation flask Distillation Flask with Stir Bar dist_head Short-Path Distillation Head flask->dist_head mantle Heating Mantle & Stir Plate mantle->flask thermometer Thermometer dist_head->thermometer condenser Condenser dist_head->condenser water_out Water Out condenser->water_out vac_adapter Vacuum Adapter condenser->vac_adapter water_in Water In water_in->condenser receiver Receiving Flask vac_adapter->receiver cold_trap Cold Trap vac_adapter->cold_trap To Vacuum vac_pump Vacuum Pump cold_trap->vac_pump

Caption: Standard laboratory setup for vacuum distillation.

References

  • Veeprho. (n.d.). Guaiacol Impurities and Related Compound. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). US3849498A - Method of preventing the polymerization of unsaturated aldehyde.
  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)acetaldehyde. Retrieved January 10, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Guaiacol-impurities. Retrieved January 10, 2026, from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved January 10, 2026, from [Link]

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!. Retrieved January 10, 2026, from [Link]

  • Reddit. (2023, July 21). What's the most common method for the protection of aldehydes? : r/chemistry. Retrieved January 10, 2026, from [Link]

  • American Chemical Society. (2021, August 24). Embracing the challenges of aldehyde polymerization. Retrieved January 10, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 120-80-9| Product Name : Guaiacol - Impurity A. Retrieved January 10, 2026, from [Link]

  • University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved January 10, 2026, from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved January 10, 2026, from [Link]

  • Reddit. (2022, March 18). Why is my vacuum distillation not working? Pump is 6 litres per hour 130psi water won't even boil at 80c. : r/chemistry. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025, August 5). Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography | Request PDF. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). CN105481667A - Method for purifying 2,2-dimethoxy acetaldehyde.
  • Centers for Disease Control and Prevention. (n.d.). ALDEHYDES, SCREENING 2539. Retrieved January 10, 2026, from [Link]

  • SA Instrumentation & Control. (n.d.). DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. Retrieved January 10, 2026, from [Link]

  • NIST. (n.d.). Acetaldehyde, methoxy-. Retrieved January 10, 2026, from [Link]

  • IAEA. (2025, January 17). Radiation-Induced Polymerization of Aldehydes and Ketones. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Guaiacol. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). 2-((4-Methoxyphenyl)methoxy)acetaldehyde. Retrieved January 10, 2026, from [Link]

  • Controlled Radical Polymerization. (n.d.). HIGHLIGHT - Addition Polymers of Aldehydes. Retrieved January 10, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). CN105481667B - A kind of method for purifying 2,2 dimethoxy acetaldehyde.
  • PubChem. (n.d.). Acetaldehyde. Retrieved January 10, 2026, from [Link]

  • DataPDF. (n.d.). The Thermal Decomposition of Acetaldehyde. Retrieved January 10, 2026, from [Link]

  • OSTI.GOV. (n.d.). The Products of the Thermal Decomposition of CH3CHO. Retrieved January 10, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). ethanal low high resolution H-1 proton nmr spectrum of ethanal analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr acetaldehyde. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Purification of (o-Methoxyphenoxy)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of (o-Methoxyphenoxy)acetaldehyde. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in a high-purity state. As a crucial precursor in various synthetic pathways, including the synthesis of Guaifenesin, the purity of (o-Methoxyphenoxy)acetaldehyde is paramount for ensuring high yields and minimizing side products in subsequent reactions.[1][][3][4][5]

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions - Understanding Your Impurity Profile

This section addresses common initial queries regarding the state of crude (o-Methoxyphenoxy)acetaldehyde.

Q1: What are the most common impurities I should expect in my crude (o-Methoxyphenoxy)acetaldehyde?

A1: The impurity profile is heavily dependent on the synthetic route and storage conditions. However, several classes of impurities are consistently observed:

  • Oxidation Products: Like many aldehydes, (o-Methoxyphenoxy)acetaldehyde is susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid, (o-Methoxyphenoxy)acetic acid.[6][7] This is often the most common impurity, particularly in older samples.

  • Unreacted Starting Materials: If synthesized via oxidation of the corresponding alcohol, residual 2-(o-methoxyphenoxy)ethanol may be present.[8] Other routes may leave traces of guaiacol (2-methoxyphenol).

  • Aldol Condensation Products: Under either acidic or basic conditions, aldehydes can undergo self-condensation to form higher molecular weight, often colored, aldol adducts.[9][10]

  • Residual Solvents & Reagents: Solvents from the reaction or initial workup (e.g., ethanol, methanol) and catalyst residues can be carried through.[1]

Q2: My sample of (o-Methoxyphenoxy)acetaldehyde has developed a yellow or brownish tint upon storage. What causes this and is it still usable?

A2: The discoloration is a classic indicator of degradation. It is typically caused by a combination of slow oxidation to the carboxylic acid and the formation of oligomeric or polymeric materials through self-condensation reactions.[7][9] While the material might still be usable for some applications, the presence of these impurities can significantly lower the yield and complicate the purification of your final product. It is highly recommended to purify the aldehyde before use.

Q3: What are the best initial analytical techniques to quickly assess the purity of my crude sample?

A3: A multi-pronged approach is most effective:

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical method. Spot your crude material against a pure standard (if available). The presence of multiple spots indicates impurities. An acidic impurity like the carboxylic acid will often show a different retention factor (Rf) and may "streak" on the silica plate.

  • ¹H NMR Spectroscopy: Provides a quantitative overview. Look for the characteristic aldehyde proton peak. The presence of broad peaks may suggest polymeric material, while sharp signals corresponding to starting materials or the carboxylic acid can confirm their presence and relative quantity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the main component and byproducts.[11]

Part 2: Troubleshooting Guide - Selecting the Optimal Purification Strategy

The choice of purification method is dictated by the primary impurities present, the scale of your reaction, and the required final purity. This guide provides a logical framework for making that decision.

G start Start: Crude (o-Methoxyphenoxy)acetaldehyde assess Assess Impurity Profile (TLC, NMR) start->assess is_acid Major Impurity Acidic? (e.g., Carboxylic Acid) assess->is_acid is_solid Is Crude Product a Solid? is_acid->is_solid No acid_wash Acid-Base Extraction is_acid->acid_wash Yes boiling_points Impurities have Different B.P.? is_solid->boiling_points No recrystallize Recrystallization is_solid->recrystallize Yes distill Vacuum Distillation boiling_points->distill Yes column Column Chromatography boiling_points->column No high_purity High Purity Needed & Other Methods Fail? bisulfite Bisulfite Adduct Formation high_purity->bisulfite Yes end Purified Product high_purity->end No acid_wash->is_solid recrystallize->high_purity distill->high_purity column->high_purity bisulfite->end

Caption: Decision workflow for selecting a purification method.

Issue: My sample is contaminated with acidic impurities.
  • Primary Cause: Oxidation of the aldehyde to (o-Methoxyphenoxy)acetic acid.

  • Recommended Solution: Acid-Base Liquid-Liquid Extraction.

  • Causality & Expertise: This technique leverages the difference in pKa between the neutral aldehyde and the acidic carboxylic acid. By washing an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its corresponding carboxylate salt.[12][13] This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral aldehyde remains in the organic layer, allowing for a clean separation.[14][15] This is an excellent first-pass purification step.[12]

Issue: My sample contains multiple organic, non-acidic impurities with similar polarities.
  • Primary Cause: Unreacted starting materials, side-products from synthesis.

  • Recommended Solution: Purification via Sodium Bisulfite Adduct Formation.

  • Causality & Expertise: This is a highly selective and powerful technique for purifying aldehydes.[16][17] The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate, which then rearranges to a stable, charged α-hydroxysulfonic acid salt (the "bisulfite adduct").[18][19] This adduct is typically water-soluble or precipitates as a solid, allowing neutral organic impurities to be washed away with an organic solvent.[20] The reaction is reversible; the pure aldehyde can be regenerated by treating the isolated adduct with a base (e.g., NaOH) or acid.[18][20] This method's elegance lies in its chemical specificity, often succeeding where physical methods like chromatography fail.[19][21]

Issue: My sample is a solid and I need a scalable purification method.
  • Primary Cause: (o-Methoxyphenoxy)acetaldehyde is reported to be an off-white solid.[22]

  • Recommended Solution: Recrystallization.

  • Causality & Expertise: Recrystallization is a robust technique for purifying solids.[23] It relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent.[23][24] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble at cold temperatures (remaining in the mother liquor upon cooling).[25] The slow cooling process allows for the formation of a pure crystal lattice, excluding impurity molecules.[23]

Issue: My sample is a liquid or low-melting solid contaminated with non-volatile or highly volatile impurities.
  • Primary Cause: High-boiling point oligomers or low-boiling point residual solvents.

  • Recommended Solution: Vacuum Distillation.

  • Causality & Expertise: Distillation separates components of a liquid mixture based on differences in their boiling points.[8][26] For high-boiling compounds like (o-Methoxyphenoxy)acetaldehyde, distillation at atmospheric pressure would require temperatures high enough to cause decomposition. By reducing the pressure (applying a vacuum), the boiling point is significantly lowered, allowing the compound to distill at a safer temperature.[26] This method effectively separates the desired aldehyde from non-volatile impurities (which remain in the distillation flask) and more volatile impurities (which distill first).[26]

Part 3: Detailed Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Acid-Base Wash for Removal of Carboxylic Acid
  • Dissolution: Dissolve the crude (o-Methoxyphenoxy)acetaldehyde (1.0 eq) in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate, ~10-20 mL per gram of crude material) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 1/3 of the organic volume). Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced from the acid-base reaction.

    • Scientist's Note: Vigorous shaking can lead to emulsion formation. Gentle inversions are often sufficient. We use NaHCO₃, a weak base, to selectively react with the carboxylic acid without promoting aldol condensation of the aldehyde.[7][15]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution (Step 2 & 3) one more time to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (approx. 1/3 of the organic volume). This helps to break any minor emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask. Dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.

Protocol 2: High-Purity Purification via Sodium Bisulfite Adduct

G cluster_formation Adduct Formation cluster_isolation Impurity Removal cluster_regeneration Aldehyde Regeneration a Dissolve Crude Aldehyde in Methanol b Add Saturated NaHSO₃ (aq) a->b c Stir/Shake Vigorously (Adduct Precipitates or Dissolves) b->c d Filter Solid Adduct OR Extract Aqueous Layer c->d e Wash with Organic Solvent (e.g., Diethyl Ether) d->e f Resuspend/Dissolve Adduct in Water e->f g Add Base (e.g., NaOH) until pH > 10 f->g h Extract Regenerated Aldehyde with Fresh Organic Solvent g->h i Dry & Concentrate h->i j j i->j Pure Aldehyde

Caption: Experimental workflow for bisulfite adduct purification.

  • Adduct Formation: Dissolve the crude aldehyde in a minimal amount of a water-miscible co-solvent like methanol (e.g., 5 mL per gram).[18][21] Transfer to a flask and add a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise while stirring vigorously.

    • Scientist's Note: The use of a co-solvent is critical to ensure intimate contact between the organic aldehyde and the aqueous bisulfite solution.[16][18] For aromatic aldehydes like this one, methanol is an excellent choice.[19] A solid precipitate of the adduct may form.[18]

  • Isolation & Washing:

    • If a solid precipitates: Filter the mixture using a Büchner funnel, wash the collected solid thoroughly with diethyl ether to remove any trapped organic impurities, and then wash with a small amount of cold water.[18]

    • If no solid forms: The adduct is likely water-soluble.[20] Transfer the mixture to a separatory funnel, add an immiscible organic solvent (e.g., diethyl ether), and shake. Separate the layers and collect the aqueous layer containing the adduct. Wash this aqueous layer with fresh diethyl ether (2-3 times) to remove all organic impurities.[20]

  • Regeneration: Transfer the isolated adduct (solid or aqueous solution) to a clean flask. If it's a solid, add enough water to form a slurry. Add an equal volume of a fresh organic solvent (e.g., diethyl ether). While stirring, add 50% aqueous NaOH or saturated Na₂CO₃ solution dropwise until the solution is strongly basic (pH > 10, check with pH paper).[18][20]

    • Scientist's Note: The addition of base reverses the equilibrium, decomposing the adduct and liberating the free aldehyde, which will partition into the organic layer.[20]

  • Final Workup: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer two more times with fresh organic solvent. Combine all organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate on a rotary evaporator to obtain the highly purified (o-Methoxyphenoxy)acetaldehyde.

Part 4: Comparative Summary of Purification Techniques

Technique Selectivity Typical Purity Pros Cons Best For Removing
Acid-Base Extraction Acidic/Basic ImpuritiesGood (>95%)Fast, simple, scalable.[12]Only removes acidic/basic impurities.Carboxylic acids, phenolic starting materials.
Bisulfite Adduct AldehydesVery High (>99%)Highly selective for aldehydes, excellent purity.[16]Multi-step, may have yield loss.Impurities with similar polarity to the aldehyde.
Recrystallization VariesHigh (>98%)Potentially very high purity, scalable.[23]Requires a solid product and suitable solvent, can have yield loss in mother liquor.Soluble and insoluble impurities from a solid matrix.
Vacuum Distillation Boiling PointGood-High (>97%)Good for large scale, effective for non-volatile impurities.[26]Requires thermally stable compound, not effective for impurities with close boiling points.High-boiling polymers, low-boiling solvents.
Column Chromatography PolarityHigh (>98%)Versatile, can separate complex mixtures.[11]Can be slow, requires significant solvent, potential for sample degradation on silica.[19][27]A wide range of impurities with different polarities.

Part 5: References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722-5724. [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56895. [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • Reddit. (2015). Purifying aldehydes? Retrieved from [Link]

  • Veeprho. (n.d.). Guaifenesin Impurities and Related Compound. Retrieved from [Link]

  • Google Patents. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Retrieved from

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • Sawada, H., Hara, A., Nakayama, T., & Kato, A. (1980). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 87(4), 1153-1165. [Link]

  • CMU.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]

  • ResearchGate. (2016). How to remove traces of acidic impurity or water? Retrieved from [Link]

  • Shroder, J. D., & Paveenbampen, C. (1984). Determination of the structure of a synthetic impurity in guaifenesin. Journal of Pharmaceutical Sciences, 73(12), 1856-1858. [Link]

  • ChemBK. (2024). Aldehydes, C4, self-condensation products, high-boiling fraction. Retrieved from [Link]

  • JoVE. (2020). Recrystallization - Concept. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation. Retrieved from [Link]

  • SynZeal. (n.d.). Guaifenesin Impurities. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetaldehyde, methoxy- (CAS 10312-83-1). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-(4-Methoxyphenoxy)acetaldehyde. Retrieved from [Link]

  • Google Patents. (1952). Separation of mixtures containing alcohols, aldehydes, and ketones. Retrieved from

  • Pharmaffiliates. (n.d.). Guaifenesin-impurities. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The preparation of aldehydes ketones reagents conditions. Retrieved from [Link]

  • US EPA. (n.d.). Acetaldehyde, 2-(4-methoxyphenoxy)- - Substance Details. Retrieved from [Link]

  • YouTube. (2020). Synthesis and Isolation of an Aldehyde. Retrieved from [Link]

  • Veeprho. (n.d.). Acetaldehyde Impurities and Related Compound. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Stability of 2-(2-Methoxyphenoxy)acetaldehyde in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-(2-Methoxyphenoxy)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges associated with this compound in experimental settings. Here, you will find practical troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your results.

Introduction to the Molecule and its Challenges

This compound, a valuable building block in organic synthesis, possesses a reactive aldehyde functional group and an ether linkage, both of which contribute to its utility and its stability concerns. The presence of the electron-donating methoxy group on the aromatic ring can also influence its reactivity.[1] Understanding the inherent instability of this molecule is the first step toward mitigating unwanted side reactions and ensuring reproducible outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like many aldehydes, this compound is susceptible to several degradation pathways. The most common are:

  • Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 2-(2-methoxyphenoxy)acetic acid, especially in the presence of atmospheric oxygen or other oxidizing agents.[2]

  • Aldol Condensation: In the presence of acidic or basic catalysts, aldehydes can undergo self-condensation reactions.

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can disproportionate into a corresponding alcohol and carboxylic acid.[1] While this compound has alpha-hydrogens, related side reactions can still be a concern in basic media.

  • Acetal Formation/Hydrolysis: In the presence of alcohols and an acid catalyst, an acetal can form. Conversely, if the compound is an acetal impurity from synthesis, it can hydrolyze back to the aldehyde in aqueous acidic conditions.[3][4]

Q2: How should I properly store this compound and its solutions?

A2: Proper storage is critical to maintaining the purity of this compound.

  • Neat Compound: Store the solid compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[5] The compound is reported to be hygroscopic, so a desiccated environment is recommended.[6]

  • Solutions: Solutions should be prepared fresh whenever possible. If storage is necessary, keep them at low temperatures (2-8°C or frozen) in tightly sealed vials with an inert gas headspace. The choice of solvent is also crucial; aprotic, anhydrous solvents are generally preferred.

Q3: Which solvents are recommended for dissolving this compound?

A3: The choice of solvent can significantly impact the stability of the aldehyde.

  • Recommended: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, acetonitrile (ACN), or toluene are good choices for minimizing degradation.

  • Use with Caution: Protic solvents like methanol or ethanol can react with the aldehyde to form hemiacetals and acetals, especially in the presence of acid or base catalysts.[2] Chlorinated solvents like dichloromethane (DCM) may contain acidic impurities that can promote degradation.

  • Avoid: Aqueous solutions, particularly at non-neutral pH, can lead to rapid degradation through oxidation or other pathways.[7]

Q4: I'm observing a gradual decrease in the purity of my stock solution over time. What is likely happening?

A4: A gradual decrease in purity is most likely due to slow oxidation of the aldehyde to the corresponding carboxylic acid by dissolved oxygen. This process can be accelerated by exposure to light and elevated temperatures. To minimize this, ensure your solvent is deoxygenated and store the solution under an inert atmosphere at a low temperature.

Troubleshooting Guide

This guide addresses common experimental issues encountered when working with this compound.

Issue 1: Low or inconsistent yields in reactions.

Possible Cause Troubleshooting Action Scientific Rationale
Degradation of starting material Check the purity of the this compound before use via NMR or HPLC. If necessary, purify the starting material.Impurities or degradation products in the starting material will lead to lower yields of the desired product.
Instability under reaction conditions Run a control experiment where the aldehyde is subjected to the reaction conditions (solvent, temperature, base/acid) without the other reactants. Monitor its stability over time by TLC or LC-MS.This will help determine if the reaction conditions themselves are causing the degradation of your starting material.
Reaction with solvent If using a protic solvent like methanol, consider switching to an aprotic solvent like THF or dioxane.Protic solvents can form hemiacetals or acetals with the aldehyde, effectively removing it from the desired reaction pathway.

Issue 2: Appearance of unexpected spots on TLC or peaks in LC-MS/GC-MS.

Possible Cause Troubleshooting Action Scientific Rationale
Oxidation to carboxylic acid Look for a more polar spot on TLC or a peak with a mass increase of 16 Da in the mass spectrum. To confirm, you can intentionally oxidize a small sample of the aldehyde and compare the analytical data.The aldehyde is readily oxidized to the corresponding carboxylic acid, which is a common impurity.
Aldol condensation products In the presence of acid or base, look for less polar, higher molecular weight products.Self-condensation of the aldehyde can lead to the formation of dimers or oligomers.
Impurity in starting material Analyze the starting material by a high-resolution technique like LC-MS or GC-MS to identify any pre-existing impurities.Commercial starting materials can contain impurities from the manufacturing process.

Issue 3: Difficulty in purifying the product.

Possible Cause Troubleshooting Action Scientific Rationale
Product instability on silica gel If using silica gel chromatography, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel. Perform the chromatography quickly and at a low temperature if possible.The acidic nature of silica gel can promote the degradation of sensitive compounds, including aldehydes and some reaction products.
Formation of acetals during workup If using an alcohol in the workup or purification, be aware of the potential for acetal formation, especially if acidic conditions are present.This can lead to a mixture of the desired product and its acetal, complicating purification.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary chemical stability concerns for this compound in solution.

G main This compound oxidation 2-(2-Methoxyphenoxy)acetic Acid main->oxidation [O] (Air, Oxidants) aldol Aldol Condensation Product main->aldol Acid/Base Catalysis acetal Acetal/Hemiacetal main->acetal ROH, H+

Caption: Key degradation pathways of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV with DNPH Derivatization

This protocol allows for the quantification of this compound and its potential aldehyde/ketone impurities.[7][8]

  • Preparation of DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.

  • Sample Derivatization: a. Dissolve a known amount of your this compound sample in acetonitrile to create a stock solution. b. In a vial, mix 100 µL of your sample solution with 900 µL of the DNPH solution. c. Allow the reaction to proceed for 1 hour at room temperature, protected from light.

  • HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and water. c. Detection: UV detector at 360 nm. d. Quantification: Use a calibration curve prepared from a pure standard of this compound derivatized in the same manner.

Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy

This protocol provides a direct way to observe the degradation of the aldehyde over time.

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃) in an NMR tube. Include an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. Note the integration of the characteristic aldehyde proton peak (around 9-10 ppm) relative to the internal standard.[9]

  • Incubation: Store the NMR tube under the desired test conditions (e.g., at room temperature on the benchtop, or in a heated oil bath).

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour, or every 24 hours).

  • Data Analysis: Plot the relative integration of the aldehyde peak against time to determine the rate of degradation. The appearance of new peaks can help identify degradation products.

Workflow for a Stability-Focused Experiment

The following workflow is recommended when using this compound in a reaction where its stability is a concern.

G start Start check_purity Check Starting Material Purity (HPLC/NMR) start->check_purity purify Purify if Necessary check_purity->purify Purity <95%? run_reaction Run Reaction under Inert Atmosphere with Anhydrous Solvent check_purity->run_reaction Purity >95% purify->run_reaction monitor Monitor Reaction (TLC/LC-MS) run_reaction->monitor workup Careful Workup (Avoid Strong Acid/Base) monitor->workup purify_product Purify Product (Consider Neutral Alumina) workup->purify_product end End purify_product->end

Caption: Recommended workflow for experiments using this compound.

References

  • Fisher Scientific.
  • Online Chemistry Notes. Aromatic Aldehydes and Ketones - Preparation and Properties. 2022. [Link]

  • Quora. Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. 2015. [Link]

  • Catalysis Science & Technology. Aromatic aldehydes as tuneable and ppm level potent promoters for zeolite catalysed methanol dehydration to DME. [Link]

  • eGyanKosh. AROMATIC ALDEHYDES AND KETONS. [Link]

  • ACS Publications. From Pulp to Aromatic Products Reaction Pathways of Lignin Depolymerization. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • MedCrave online. Forced Degradation Studies. 2016. [Link]

  • Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. 2019. [Link]

  • SpringerLink. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. [Link]

  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. 2019. [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. 2024. [Link]

  • YouTube. Acetal Hydrolysis Mechanism + EASY TRICK!. 2024. [Link]

  • RSC Publishing. Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. 2022. [Link]

  • University of Colorado Boulder, Department of Chemistry. Aldehydes. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. 2011. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. 2022. [Link]

  • EPA. Method for the determination fo aldehydes and ketones in ambient air using HPLC. [Link]

  • ResearchGate. Any one know about the aldhyde peak in proton NMR?. 2017. [Link]

  • University of Cape Town. METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]

  • ResearchGate. Chemical shift values, multiplicities and assignments of aldehyde-CHO... [Link]

  • ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • NIH. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. [Link]

  • PubMed. Oxidation of formaldehyde and acetaldehyde by NAD+-dependent dehydrogenases in rat nasal mucosal homogenates. [Link]

  • NIH. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]

  • ACS Publications. Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. [Link]

  • Chemguide. ALDEHYDES AND KETONES MENU. [Link]

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. 2023. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-Nucleophilic_Addition_Reactions/19.03%3A_Reactivity_of_Aldehydes_and_Ketones]([Link] ketones)

  • Master Organic Chemistry. Aldehydes and Ketones: 14 Reactions With The Same Mechanism. 2017. [Link]

Sources

Technical Support Center: Williamson Ether Synthesis of 2-(2-Methoxyphenoxy)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis, focusing on the specific challenges encountered when reacting guaiacol (2-methoxyphenol) with 2-haloacetaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable synthetic transformation. Here, we move beyond simple procedural outlines to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 2-(2-methoxyphenoxy)acetaldehyde and its derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.

Question 1: My reaction shows low or no conversion of guaiacol. What are the likely causes and how can I fix it?

Answer:

Low or no product formation in a Williamson ether synthesis is a frequent issue that can typically be traced back to a few key factors related to the nucleophile generation and reaction conditions.

Possible Causes & Solutions:

  • Incomplete Deprotonation of Guaiacol: The first step of the Williamson synthesis is the deprotonation of the alcohol (in this case, the phenolic hydroxyl group of guaiacol) to form a potent nucleophile, the phenoxide.[1] Alcohols themselves are weak nucleophiles, so incomplete deprotonation will significantly hinder the reaction.[2]

    • Base Selection: For phenols like guaiacol, a moderately strong base is usually sufficient.[3] Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[4] For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, which deprotonates the alcohol irreversibly.[2][5] Ensure your base is fresh and has been stored under anhydrous conditions.

    • Stoichiometry: At least a stoichiometric equivalent of the base relative to guaiacol is necessary. Using a slight excess (1.1-1.5 equivalents) can help drive the deprotonation to completion.

  • Inappropriate Solvent: The choice of solvent is critical for the success of an Sₙ2 reaction.

    • Recommended Solvents: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal.[6] These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺), leaving the phenoxide anion "naked" and more nucleophilic.[6]

    • Solvents to Avoid: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide, reducing its nucleophilicity and slowing the reaction.[7] Apolar solvents are generally poor choices as they do not adequately dissolve the ionic intermediates.

  • Suboptimal Reaction Temperature and Time:

    • Temperature: While heating can accelerate the Sₙ2 reaction, excessively high temperatures can promote side reactions.[5] A typical temperature range for this synthesis is 50-100 °C.[5][7] If you observe degradation or side products, consider lowering the temperature and extending the reaction time.

    • Duration: Williamson ether syntheses can require several hours to reach completion, sometimes ranging from 1 to 8 hours.[7] It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).

Question 2: I'm observing a significant amount of a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?

Answer:

The formation of dark, polymeric material is often indicative of side reactions involving the highly reactive 2-haloacetaldehyde.

Possible Causes & Solutions:

  • Self-Condensation/Polymerization of 2-Haloacetaldehyde: Acetaldehydes, particularly those with electron-withdrawing groups, are prone to self-condensation reactions (like the aldol condensation) under basic conditions. The 2-haloacetaldehyde can also polymerize.

    • Controlled Addition: Instead of adding all the 2-haloacetaldehyde at once, add it slowly and portion-wise to the solution of the guaiacol phenoxide. This keeps the instantaneous concentration of the aldehyde low, minimizing self-reaction.

    • Use of a Protected Acetaldehyde: A more robust solution is to use a protected form of the 2-haloacetaldehyde, such as a 2-haloacetaldehyde diethyl acetal (e.g., 2-bromoacetaldehyde diethyl acetal). The acetal is stable to the basic conditions of the Williamson synthesis. After the ether linkage is formed, the acetal can be deprotected under acidic conditions to reveal the desired aldehyde functionality. A similar strategy has been successfully employed in the synthesis of p-methoxyphenoxyacetaldehyde diethyl acetal.[8]

  • Degradation at High Temperatures: Both the starting materials and the product can be sensitive to high temperatures, especially in the presence of a base.

    • Temperature Control: Maintain the reaction temperature at the lowest effective level. It's better to run the reaction for a longer time at a lower temperature than to risk degradation by overheating.

Question 3: My product analysis shows the presence of an isomer. What is this side product and how can I improve selectivity?

Answer:

The formation of an isomer suggests that C-alkylation is occurring alongside the desired O-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[7]

Possible Causes & Solutions:

  • C-Alkylation vs. O-Alkylation: The guaiacol phenoxide has electron density on the oxygen atom and at the ortho and para positions of the aromatic ring. Alkylation at a ring carbon (C-alkylation) competes with the desired alkylation on the oxygen (O-alkylation).

    • Solvent Effects: The choice of solvent can influence the O/C alkylation ratio. Protic solvents, which are generally avoided for other reasons, can solvate the oxygen atom of the phenoxide, making it less available for reaction and thus increasing the proportion of C-alkylation.[5] This further reinforces the recommendation to use polar aprotic solvents like DMF or acetonitrile.

    • Counter-ion: The nature of the cation can also play a role. While a detailed discussion is beyond the scope of this guide, it's a factor to consider in advanced optimization.

Below is a diagram illustrating the competition between O- and C-alkylation.

G cluster_reactants Reactants cluster_products Potential Products Guaiacol_phenoxide Guaiacol Phenoxide (Ambident Nucleophile) O_Alkylation O-Alkylation Product (Desired Ether) Guaiacol_phenoxide->O_Alkylation Attack from Oxygen C_Alkylation C-Alkylation Product (Isomeric Impurity) Guaiacol_phenoxide->C_Alkylation Attack from Ring Carbon Haloacetaldehyde 2-Haloacetaldehyde (Electrophile)

Caption: Competing O- and C-alkylation pathways for guaiacol phenoxide.

Question 4: The purification of my final product is difficult, and I have a low isolated yield. What are some effective purification strategies?

Answer:

Purification can be challenging due to the similar polarities of the product and unreacted guaiacol, as well as potential byproducts.

Possible Causes & Solutions:

  • Residual Guaiacol: Unreacted guaiacol can be difficult to separate from the product by standard column chromatography.

    • Acid-Base Extraction: An effective way to remove unreacted guaiacol is through an acid-base extraction.[9] After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with an aqueous base solution (e.g., 5% NaOH).[10] The acidic guaiacol will be deprotonated and move into the aqueous layer, while the neutral ether product remains in the organic layer. Subsequently, wash the organic layer with water and brine, then dry and concentrate.[3]

  • Byproduct Removal:

    • Column Chromatography: After the initial extraction, the crude product can be purified by silica gel column chromatography.[4] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

    • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, distillation under reduced pressure can be a viable purification method.[3]

Here is a workflow for a typical workup and purification process:

G A 1. Quench Reaction (e.g., with water) B 2. Organic Extraction (e.g., Ethyl Acetate) A->B C 3. Wash with Aqueous Base (e.g., 5% NaOH) Removes unreacted guaiacol B->C D 4. Wash with Water & Brine C->D E 5. Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) D->E F 6. Concentrate (Rotary Evaporation) E->F G Crude Product F->G H 7. Final Purification G->H I Column Chromatography H->I J Distillation H->J K Pure Product I->K J->K

Caption: General workup and purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Williamson ether synthesis?

The Williamson ether synthesis is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[7] It involves the backside attack of a nucleophile (the guaiacol phenoxide) on an electrophilic carbon atom (the carbon bearing the halogen in the 2-haloacetaldehyde). This attack displaces the halide leaving group in a single, concerted step.[11]

Q2: Why is it better to use a primary alkyl halide in this reaction?

The Sₙ2 mechanism is sensitive to steric hindrance.[5] Primary alkyl halides, like 2-haloacetaldehydes, are ideal substrates because the electrophilic carbon is easily accessible to the nucleophile.[11] Secondary and tertiary alkyl halides are more sterically hindered and are prone to undergo a competing E2 elimination reaction, which would produce an alkene instead of an ether.[11][12]

Q3: Can I use a phase transfer catalyst?

Yes, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, especially in biphasic reaction systems (e.g., using aqueous NaOH with an organic solvent).[10] The PTC helps to transport the phenoxide anion from the aqueous phase into the organic phase where the 2-haloacetaldehyde resides, thereby facilitating the reaction.[10]

Q4: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting materials (guaiacol and 2-haloacetaldehyde) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Experimental Protocols

Protocol 1: Synthesis of this compound Diethyl Acetal

This protocol utilizes a protected aldehyde to avoid side reactions.

Materials:

  • Guaiacol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 2-Bromoacetaldehyde diethyl acetal

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 5% Aqueous Sodium Hydroxide (NaOH)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add guaiacol (1.0 eq.).

  • Add anhydrous DMF to dissolve the guaiacol.

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution.

  • Heat the mixture to 80 °C and stir for 30 minutes to ensure formation of the phenoxide.

  • Slowly add 2-bromoacetaldehyde diethyl acetal (1.1 eq.) to the reaction mixture via a syringe or dropping funnel.

  • Maintain the reaction at 80 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 5% aqueous NaOH (2x) to remove any unreacted guaiacol.

  • Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure acetal.

Protocol 2: Deprotection to this compound

Materials:

  • This compound diethyl acetal

  • Acetone

  • 1M Aqueous Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the purified acetal from Protocol 1 in a mixture of acetone and water.

  • Add 1M aqueous HCl and stir the mixture at room temperature.

  • Monitor the deprotection by TLC until the starting acetal is consumed.

  • Neutralize the reaction by carefully adding saturated aqueous NaHCO₃.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the final product, this compound.[13]

Data Summary

ParameterRecommended ConditionRationale
Base K₂CO₃, NaOH, KOH, NaHSufficiently strong to deprotonate the phenol; NaH for irreversible deprotonation.[3][4]
Solvent DMF, Acetonitrile, DMSOPolar aprotic; solvates cation, enhances nucleophilicity of the phenoxide.[6]
Electrophile Primary haloacetaldehyde (or its acetal)Minimizes steric hindrance and avoids E2 elimination.[11]
Temperature 50-100 °CBalances reaction rate and minimization of side reactions/degradation.[5][7]
Purification Acid-Base Extraction followed by ChromatographyEfficiently removes unreacted phenol before final purification.[9][10]

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Sanford, E. M., Lis, C. C., & McPherson, N. R. (2009). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Journal of Chemical Education, 86(12), 1424. [Link]

  • University of Wisconsin-Whitewater. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Fischer, A., et al. (2012). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 16(8), 1365-1369. [Link]

  • ReactionFlash. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Williamson ether synthesis: an efficient one-step route for surface modifications of silicon nanoparticles. Journal of Experimental Nanoscience, 8(6), 812-821. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Frontiers in Catalysis. (2022). Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts. Frontiers in Catalysis, 2. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 821-832. [Link]

  • LibreTexts Chemistry. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). O‐ and C‐dealkylation of C‐substituted catechol and guaiacol derived substrates. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of p-methoxyphenoxyacetaldehyde diethyl acetal. Retrieved from [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.2: Preparing Ethers. Retrieved from [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?. Retrieved from [Link]

  • University of Wisconsin-Whitewater. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Applied Catalysis B: Environmental. (2025). Selective guaiacol ethanol alkylation to produce pentaethylphenol on a WO₃/HY catalyst. Applied Catalysis B: Environmental, 366, 125058. [Link]

  • ResearchGate. (2019). Effect of solvent on the alkylation of guaiacol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)acetaldehyde. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 11.1: Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Stabilizing 2-(2-Methoxyphenoxy)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(2-Methoxyphenoxy)acetaldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address the inherent instability of this aldehyde and prevent its polymerization. Our focus is on providing practical, scientifically-grounded solutions to ensure the integrity and reactivity of your compound for successful experimental outcomes.

The Challenge: Understanding the Instability of this compound

This compound, a valuable building block in organic synthesis, is unfortunately prone to degradation through polymerization and oxidation.[1][2][3] Like many aldehydes, its electrophilic carbonyl carbon is susceptible to nucleophilic attack, which can initiate a chain reaction leading to the formation of oligomers and polymers. This process is often catalyzed by trace impurities, acidic or basic conditions, and exposure to light and air. The consequence for the researcher is a loss of active compound, leading to inconsistent reaction yields and the introduction of impurities that can complicate purification and analysis.

This guide is structured to directly address these challenges in a user-friendly, question-and-answer format, providing not just "what to do" but "why you're doing it."

Part 1: Troubleshooting Guide - Navigating Common Experimental Issues

This section is designed to help you diagnose and solve problems you may encounter during the handling and use of this compound.

Scenario 1: You observe a viscous liquid or solid precipitate in your vial of this compound.
  • Question: What is happening to my aldehyde, and is it still usable?

  • Answer: You are likely observing polymerization. Aldehydes can undergo self-condensation to form polyacetals. This process can be accelerated by temperature fluctuations and the presence of acidic or basic impurities. The usability of the remaining material depends on the extent of polymerization. If a significant amount of solid has formed, it is best to purify the remaining liquid by distillation before use, though prevention is the far better strategy.

  • Question: How can I prevent this from happening in the future?

  • Answer: Proper storage is critical. Store this compound at low temperatures, ideally between 2-8°C, and under an inert atmosphere such as argon or nitrogen to minimize oxidation.[4] For long-term storage, consider diluting the aldehyde in a dry, inert solvent like anhydrous toluene. The addition of a stabilizer can also be highly effective.

Scenario 2: Your reaction yield is significantly lower than expected.
  • Question: I've followed the reaction protocol, but my yield of the desired product is very low. Could the aldehyde be the problem?

  • Answer: Yes, low yields are a common consequence of using degraded this compound. If the aldehyde has started to polymerize, the concentration of the active monomer is reduced, leading to incomplete conversion in your reaction. Additionally, the aldehyde is susceptible to oxidation to the corresponding carboxylic acid, which would be unreactive in many subsequent transformations.[5]

  • Question: How can I check the purity of my aldehyde before starting my reaction?

  • Answer: A quick purity check can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy. The aldehyde proton will have a characteristic chemical shift (typically around 9-10 ppm). The presence of broad signals or a decrease in the integration of the aldehyde peak relative to other protons on the molecule can indicate polymerization or degradation. Gas chromatography (GC) can also be used to assess purity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound polymerization?

A1: The polymerization is typically an acid or base-catalyzed process. Trace amounts of acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the oxygen of another aldehyde molecule. This initiates a chain reaction leading to the formation of a polyacetal. Similarly, a base can deprotonate the alpha-carbon to form an enolate, which can then act as a nucleophile.

Q2: What are the best stabilizers to prevent the polymerization of this compound?

A2: For aldehydes, small amounts of certain amines or alkaline substances can act as effective stabilizers. Triethanolamine or dimethylethanolamine, added at a concentration of 20 to 100 ppm, have been shown to be effective in stabilizing aliphatic aldehydes against polymerization and autocondensation.[6] Another approach is the addition of very low concentrations (0.05-20 ppm) of alkali metal hydroxides or carbonates.[7] It is crucial to ensure the stabilizer is compatible with your downstream reaction conditions.

Q3: Can I reverse the polymerization of this compound?

A3: Reversing polymerization is often difficult and not practical in a laboratory setting. The process, known as cracking, typically requires high temperatures and can lead to the formation of other byproducts. It is far more effective to prevent polymerization in the first place through proper storage and handling.

Q4: How should I handle this compound in the laboratory to minimize degradation?

A4: Always handle this compound in a well-ventilated area, preferably under a fume hood.[8][9] Use clean, dry glassware to avoid introducing contaminants that could catalyze polymerization. When not in use, keep the container tightly sealed and under an inert atmosphere.[4] Minimize the time the compound spends at room temperature.[4]

Q5: My aldehyde has developed a yellow tint. What does this indicate?

A5: A color change to yellow can be an indication of oxidation or the formation of small oligomers. While a slight color change may not significantly impact reactivity in some cases, it is a sign of degradation. It is advisable to check the purity of the material before use if a noticeable color change has occurred.

Part 3: Experimental Protocols & Data

Protocol 1: Recommended Storage and Handling of this compound
  • Upon Receipt: Immediately store the vial of this compound in a refrigerator at 2-8°C.

  • Inert Atmosphere: Before first use, carefully flush the headspace of the container with a gentle stream of dry argon or nitrogen. Reseal the container tightly.

  • Aliquoting: For frequent use, it is recommended to aliquot the aldehyde into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to air and moisture.

  • Stabilizer Addition (Optional but Recommended):

    • Prepare a 1% (w/v) stock solution of triethanolamine in anhydrous toluene.

    • To your vial of this compound, add the triethanolamine stock solution to achieve a final concentration of 50 ppm (e.g., for 10g of aldehyde, add 50 µL of the 1% stock solution).

    • Gently swirl the mixture to ensure homogeneity.

Protocol 2: Purification of Partially Polymerized this compound by Vacuum Distillation
  • Safety Note: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8]

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is thoroughly dried.

  • Charging the Flask: Add the partially polymerized this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the correct boiling point for this compound under the applied pressure. The pure aldehyde should be a colorless liquid.

  • Storage of Purified Aldehyde: Immediately transfer the distilled aldehyde to a clean, dry vial, flush with an inert gas, and store at 2-8°C with a stabilizer as described in Protocol 1.

Data Summary: Recommended Stabilizers for Aldehydes
StabilizerRecommended ConcentrationReference
Triethanolamine20 - 100 ppm[6]
Dimethylethanolamine20 - 100 ppm[6]
Alkali Metal Hydroxides0.05 - 20 ppm[7]
Alkali Metal Carbonates0.05 - 20 ppm[7]

Part 4: Visualizing the Problem and Solution

Diagram 1: The Polymerization Cascade

This diagram illustrates the acid-catalyzed polymerization of this compound.

cluster_initiation Initiation cluster_propagation Propagation cluster_problem Problem State Aldehyde1 Aldehyde Monomer Protonated_Aldehyde Protonated Aldehyde (Activated) Aldehyde1->Protonated_Aldehyde Protonation H_plus H+ Dimer Dimer Protonated_Aldehyde->Dimer Nucleophilic Attack Aldehyde2 Another Aldehyde Monomer Polymer Growing Polymer Chain Dimer->Polymer Chain Growth Polymer_product Insoluble Polymer Polymer->Polymer_product

Caption: Acid-catalyzed polymerization of an aldehyde.

Diagram 2: Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting issues with this compound.

Start Problem Encountered (e.g., Low Yield, Precipitate) Check_Appearance Visual Inspection of Aldehyde Start->Check_Appearance Review_Storage Review Storage Conditions (Temp, Atmosphere) Start->Review_Storage Check_Purity Purity Analysis (NMR/GC) Check_Appearance->Check_Purity Precipitate or Color Change Use_As_Is Proceed with Reaction (with caution) Check_Appearance->Use_As_Is Clear, Colorless Purify Purify by Distillation Check_Purity->Purify Impure Check_Purity->Use_As_Is Pure New_Vial Use a Fresh Vial of Aldehyde Review_Storage->New_Vial Implement_Prevention Implement Preventative Measures: - Add Stabilizer - Aliquot for Use Purify->Implement_Prevention New_Vial->Implement_Prevention

Caption: Troubleshooting workflow for aldehyde instability.

References

  • Smith, S. L., et al. (n.d.). Acetaldehyde substoichiometrically inhibits bovine neurotubulin polymerization. PMC. Retrieved from [Link]

  • Triethanolamine or dimethylethanolamine as stabilizers for aldehydes. (1983). U.S. Patent 4,414,419. Google Patents.
  • Narasimhan, S., et al. (1998). Stabilization of Aldehydes as Propylene Glycol Acetals. Journal of Agricultural and Food Chemistry, 46(2), 654–656. Retrieved from [Link]

  • Method of stabilizing aldehydes. (2000). U.S. Patent 6,137,013. Google Patents.
  • Stabilization of aldehydes and/or an alcohols. (2023). WIPO Patent Application WO/2023/175065. Google Patents.
  • Stabilization of aldehydes. (1983). European Patent Application EP0096153. Google Patents.
  • Patsnap. (2024). What are ALDH2 inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2014). Journal of Chemistry. Retrieved from [Link]

  • Cal-Star. (2024). Handling Reactive Chemicals: Precautions and Tips. Cal-Star. Retrieved from [Link]

  • Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. (2012). Pharmacological Reviews. Retrieved from [Link]

  • Inhibition of mitochondrial aldehyde dehydrogenase and acetaldehyde oxidation by the glutathione-depleting agents diethylmaleate and phorone. (1987). Biochemical Pharmacology. Retrieved from [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. The Chemistry Blog. Retrieved from [Link]

  • Mizzou Environmental Health & Safety. (n.d.). Chemical Storage and Segregation. University of Missouri. Retrieved from [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Vanderbilt University. Retrieved from [Link]

  • University of Nevada, Reno. (2025). Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno. Retrieved from [Link]

  • Clark, J. (2023). Oxidation of Aldehydes and Ketones. Chemguide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)acetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Hatcher, W. H., & Mueller, A. H. (1930). THE POLYMERIZATION OF ACETALDEHYDE. Transactions of the Royal Society of Canada. Retrieved from [Link]

  • LibreTexts. (2023). Reactivity of Aldehydes & Ketones. LibreTexts. Retrieved from [Link]

  • Two-step process for the polymerization of aldehydes. (1967). U.S. Patent 3,341,496. Google Patents.
  • Ishida, S. (1963). Initation mechanism of acetaldehyde polymerization by alkyl aluminum catalyst. Die Makromolekulare Chemie. Retrieved from [Link]

  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (2022). Polymers. Retrieved from [Link]

Sources

Technical Support Center: Improving the Selectivity of Guaiacol O-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selective O-Alkylation

Welcome to the technical support center for guaiacol O-alkylation. Guaiacol (2-methoxyphenol) is a critical building block in the synthesis of pharmaceuticals, fragrances, and other high-value chemicals. The alkylation of its phenolic hydroxyl group, a variation of the Williamson ether synthesis, is a cornerstone reaction. However, a persistent challenge plagues this process: the competing C-alkylation of the aromatic ring. This issue arises from the ambident nucleophilic nature of the guaiacol phenoxide ion, which can react at either the oxygen atom (O-alkylation) to form the desired ether or at the electron-rich carbon atoms of the benzene ring (C-alkylation) to yield undesired byproducts.

Achieving high selectivity is not merely an academic exercise; it is paramount for process efficiency, yield maximization, and purity of the final product. This guide provides in-depth troubleshooting advice and practical protocols to help you navigate the complexities of this reaction and steer its outcome decisively toward O-alkylation.

The Core Problem: Ambident Reactivity of the Guaiacol Phenoxide

The central challenge is the dual reactivity of the phenoxide intermediate. Once the phenolic proton is removed by a base, the negative charge is delocalized across the oxygen atom and the aromatic ring, creating multiple nucleophilic sites. The reaction with an alkylating agent (R-X) can thus follow two pathways.

Ambident_Reactivity cluster_start Reactants cluster_intermediate Phenoxide Intermediate cluster_products Products guaiacol Guaiacol base + Base phenoxide Guaiacol Phenoxide (Ambident Nucleophile) guaiacol->phenoxide -H⁺ o_product O-Alkylation (Desired Ether Product) phenoxide->o_product + R-X (at Oxygen) c_product C-Alkylation (Undesired Byproduct) phenoxide->c_product + R-X (at Ring Carbon)

Caption: Ambident reactivity of the guaiacol phenoxide ion.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: My reaction yields a mixture of O- and C-alkylated products, with low selectivity for the desired ether.

Question: How can I suppress C-alkylation and enhance the formation of the O-alkylated product?

Answer: This is the most common problem and requires a multi-faceted approach focused on controlling the reaction environment. The goal is to make the oxygen atom of the phenoxide the most kinetically favorable site for attack.

  • The Role of the Solvent: The choice of solvent is arguably the most critical factor.

    • Avoid Protic Solvents (e.g., ethanol, water): Protic solvents form strong hydrogen bonds with the oxygen atom of the phenoxide. This solvation shell effectively shields the oxygen, reducing its nucleophilicity and making the less-hindered ring carbons more competitive targets for the alkylating agent.[1]

    • Favor Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent choices. They solvate the cation (like Na⁺ or K⁺) but leave the phenoxide anion relatively "naked" and highly reactive.[2][3] This enhanced reactivity of the oxygen atom significantly favors the SN2 reaction required for O-alkylation.

  • The Nature of the Base and Counter-ion:

    • The base must be strong enough to completely deprotonate the guaiacol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH).

    • The counter-ion matters. Potassium (K⁺) is often superior to sodium (Na⁺). The larger, "softer" K⁺ ion coordinates more loosely with the "hard" oxygen of the phenoxide, leaving it more available for alkylation compared to the smaller, "harder" Na⁺ ion.

  • The Alkylating Agent (Electrophile):

    • This can be understood through Pearson's Hard-Soft Acid-Base (HSAB) principle. The phenoxide oxygen is a "hard" nucleophilic center, while the ring carbons are "softer".

    • Hard Electrophiles Favor O-Alkylation: Hard alkylating agents like dimethyl sulfate or diethyl sulfate react preferentially at the hard oxygen site.

    • Softer Electrophiles Can Increase C-Alkylation: Softer agents like alkyl iodides (e.g., methyl iodide) have a greater tendency to react at the soft carbon sites, potentially increasing C-alkylation.[4] For SN2 reactions, the reactivity order is R-I > R-Br > R-Cl.[5]

  • Temperature Control:

    • O-alkylation is often the kinetically controlled product, while C-alkylation can be thermodynamically favored at higher temperatures. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly improve O-selectivity.

  • Phase-Transfer Catalysis (PTC):

    • PTC is an exceptionally effective technique for promoting selective O-alkylation. A catalyst like tetrabutylammonium bromide (TBAB) transports the phenoxide anion from an aqueous or solid phase into the organic phase where the alkylating agent resides. In the organic phase, the phenoxide is desolvated and highly reactive, leading to clean and efficient O-alkylation.[1] Minimizing water in the system is key to this success.[1]

Troubleshooting_Selectivity start Low O/C Selectivity Detected q_solvent What solvent are you using? start->q_solvent a_protic Protic (e.g., Ethanol, Water) High C-Alkylation Risk q_solvent->a_protic Protic a_aprotic Polar Aprotic (e.g., DMF, Acetone) Favors O-Alkylation q_solvent->a_aprotic Aprotic action_solvent Action: Switch to a Polar Aprotic Solvent a_protic->action_solvent q_ptc Consider Phase-Transfer Catalysis (PTC)? a_aprotic->q_ptc action_solvent->q_ptc action_ptc Implement PTC Protocol (e.g., with TBAB) for superior selectivity q_ptc->action_ptc Yes q_temp What is the reaction temperature? q_ptc->q_temp No end Improved O-Selectivity action_ptc->end a_high_temp High Temp (>50°C) May favor C-alkylation q_temp->a_high_temp High a_low_temp Low Temp (0-25°C) Favors kinetic O-alkylation q_temp->a_low_temp Low action_temp Action: Lower the reaction temperature a_high_temp->action_temp a_low_temp->end action_temp->end

Caption: Troubleshooting workflow for low O-alkylation selectivity.

Issue 2: The reaction is sluggish or incomplete, with significant recovery of guaiacol.

Question: My conversion rates are low. What factors should I investigate to drive the reaction to completion?

Answer: Low conversion typically points to insufficient deprotonation of the phenol or low reactivity of the chosen alkylating agent.

  • Base Strength: Ensure the base is strong enough to quantitatively deprotonate guaiacol (pKa ≈ 10). While K₂CO₃ is common, it may not be sufficient for less reactive systems. Consider a stronger base like sodium hydride (NaH), which irreversibly deprotonates the phenol by releasing hydrogen gas.

  • Alkylating Agent Reactivity: The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance.[6]

    • Use Primary Halides: Methyl and primary alkyl halides are ideal.[6][7]

    • Avoid Secondary/Tertiary Halides: Secondary halides will give a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield the elimination product (an alkene).[6][7]

  • Leaving Group Quality: The rate of reaction is dependent on the leaving group. For alkyl halides, the reactivity trend is I > Br > Cl >> F. If you are using an alkyl chloride and the reaction is slow, switching to the corresponding bromide or iodide will significantly increase the reaction rate.

  • Moisture Control: The presence of water can be detrimental.[5] It can consume the base and the alkylating agent (via hydrolysis). Ensure all reagents and solvents are anhydrous, especially when using highly reactive bases like NaH.

Issue 3: I am forming the dialkylated byproduct, veratrole (1,2-dimethoxybenzene).

Question: How can I prevent the O-alkylation from proceeding a second time on the catechol that might be present or formed? Editor's Note: This question assumes the starting material might be catechol, aiming for guaiacol, or that a side reaction could generate catechol which then gets fully alkylated. The principle applies to preventing over-alkylation of any diol.

Answer: The formation of veratrole from catechol indicates a lack of control over stoichiometry and reaction conditions, leading to a second alkylation event.[8]

  • Control Stoichiometry: Use a precise molar ratio of the alkylating agent to the diol. To favor mono-alkylation, the alkylating agent should be the limiting reagent or used in a slight excess (e.g., 1.0-1.1 equivalents). A large excess will inevitably lead to the dialkylated product.

  • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the electrophile, ensuring it reacts with the more acidic (first) phenolic proton's resulting phenoxide before having a chance to react with the second.

  • Lower Temperature: Conducting the reaction at a reduced temperature can help control the reaction rate and improve selectivity for the mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around catalyst system for achieving high O-selectivity?

A1: For general-purpose, high-selectivity O-alkylation of guaiacol, a phase-transfer catalysis (PTC) system is often the most robust and effective choice. A typical system would involve K₂CO₃ as the base, a catalytic amount of TBAB (tetrabutylammonium bromide), and a polar aprotic solvent like acetonitrile or toluene at moderate temperatures. This combination effectively generates a highly reactive, "naked" phenoxide in the organic phase, which strongly favors O-alkylation.[1]

PTC_Mechanism Phase-Transfer Catalysis Cycle for O-Alkylation phenoxide_aq Guaiacol-O⁻ K⁺ phenoxide_org [Guaiacol-O⁻ Q⁺] 'Naked' Phenoxide phenoxide_aq->phenoxide_org Phase Transfer q_x Q⁺X⁻ (TBAB) product Guaiacol-O-R (Ether Product) phenoxide_org->product SN2 Reaction rx R-X (Alkylating Agent) product->q_x Regenerates Catalyst kx K⁺X⁻

Caption: The catalytic cycle of phase-transfer catalysis.

Q2: Can I use alcohols as solvents for this reaction?

A2: It is strongly discouraged. As protic solvents, alcohols like ethanol will solvate the phenoxide ion via hydrogen bonding, significantly decreasing its nucleophilicity at the oxygen center and promoting competitive C-alkylation.[1] Furthermore, under certain conditions, the solvent alcohol itself could potentially compete as a nucleophile. Always opt for polar aprotic solvents for the best results.

Q3: How does temperature affect the O/C selectivity ratio?

A3: Generally, lower temperatures favor O-alkylation, which is often the product of kinetic control (i.e., it has a lower activation energy and forms faster). C-alkylation may be more thermodynamically stable, and its formation can become more prominent at higher temperatures where the system has enough energy to overcome the higher activation barrier. Therefore, starting reactions at 0°C and allowing them to slowly warm to room temperature is a standard strategy to maximize O-selectivity.

Data Summary & Protocols

Table 1: Qualitative Impact of Key Parameters on O-Alkylation Selectivity
ParameterCondition Favoring O-AlkylationCondition Favoring C-AlkylationRationale
Solvent Polar Aprotic (DMF, Acetonitrile)Protic (Ethanol, Water)Protic solvents solvate and deactivate the oxygen atom via H-bonding.[1][2][3]
Base Counter-ion K⁺, Cs⁺ (larger, softer ions)Na⁺, Li⁺ (smaller, harder ions)Larger cations associate less tightly with the phenoxide oxygen, increasing its availability.
Alkylating Agent Hard (e.g., R₂SO₄)Soft (e.g., R-I)Governed by HSAB principle; hard-hard and soft-soft interactions are preferred.[4]
Temperature Low (0 – 25 °C)High (> 50 °C)O-alkylation is often the kinetically favored product.
Additives Phase-Transfer Catalyst (TBAB)NonePTC creates a "naked," highly reactive phenoxide in the organic phase, boosting O-attack.[1]
Experimental Protocol 1: High-Selectivity O-Ethylation of Guaiacol via Phase-Transfer Catalysis

This protocol is designed to maximize the yield of 2-ethoxyanisole while minimizing C-alkylation byproducts.

Materials:

  • Guaiacol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Bromoethane (1.2 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guaiacol (e.g., 10.0 g, 80.5 mmol), anhydrous potassium carbonate (22.3 g, 161 mmol), and tetrabutylammonium bromide (2.59 g, 8.05 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

  • Reaction Initiation: Begin vigorous stirring and add bromoethane (7.2 mL, 96.6 mmol) to the suspension.

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 80-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup (Cooling): Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in 100 mL of diethyl ether. Wash the organic layer sequentially with 1N NaOH (2 x 50 mL) to remove any unreacted guaiacol, followed by water (1 x 50 mL), and finally brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure 2-ethoxyanisole.

References

  • Yang, M., Sang, Y., Agyingi, C., & Li, Y. (2025). Selective guaiacol ethanol alkylation to produce pentaethylphenol on a WO3/HY catalyst. Applied Catalysis B: Environmental, 366, 125058. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Morteo-Flores, F., et al. (2022). Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts. Frontiers in Catalysis. [Link]

  • ResearchGate. (n.d.). The deoxygenation and alkylation pathways of guaiacol conversion. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the alkylation of guaiacol. Retrieved from [Link]

  • Lange, J. P., et al. (2001). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 5(1), 48-54. [Link]

  • Morteo-Flores, F., et al. (2022). Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts. ORCA - Cardiff University. [Link]

  • Google Patents. (n.d.). US3929904A - Process for the selective allylation of ortho alkoxy phenols.
  • ResearchGate. (n.d.). Selective Conversion of Guaiacol to Substituted Alkylphenols in Supercritical Ethanol over MoO3. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Griffith Research Online. (n.d.). Selective catalytic transfer hydrogenation of lignin to alkyl guaiacols over NiMo/Al-MCM-41. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Guaiacol?. Retrieved from [Link]

  • Google Patents. (n.d.). EP2760816B1 - Method for producing alkoxyphenol and alkoxy-hydroxybenzaldehyde.
  • Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. [Link]

  • Gangarapu, S., et al. (2016). Understanding the influence of solvents on the Pt-catalyzed hydrodeoxygenation of guaiacol. Catalysis Science & Technology, 6(18), 6876-6886. [Link]

  • Google Patents. (n.d.). CN101219938B - Guaiacol synthesizing method.
  • Google Patents. (n.d.). CN112939747B - Preparation method of guaiacol.
  • Cui, J., et al. (2019). Highly selective conversion of guaiacol to tert-butylphenols in supercritical ethanol over a H2WO4 catalyst. RSC Advances, 9(5), 2631-2641. [Link]

  • ResearchGate. (n.d.). Selective Catalytic Transfer Hydrogenation of Lignin to Alkyl Guaiacols Over NiMo/Al‐MCM‐41. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Catechol alkylation reaction scheme. Retrieved from [Link]

  • ResearchGate. (n.d.). Deoxygenation of guaiacol (1) in different solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. Retrieved from [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

  • Gounder, R., & Heyden, A. (2019). Investigation of solvent effects on the hydrodeoxygenation of guaiacol over Ru catalysts. Catalysis Science & Technology, 9(20), 5775-5788. [Link]

  • Semantic Scholar. (n.d.). Selective guaiacol ethanol alkylation to produce pentaethylphenol on a WO3/HY catalyst. Retrieved from [Link]

  • Aaltodoc. (n.d.). Selective demethoxylation of guaiacol to alkylphenols in supercritical methanol over a HT-MoS2 catalyst. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Vapor-phase selective o-alkylation of catechol with methanol over lanthanum phosphate and its modified catalysts with Ti and Cs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-EUGENOL. Retrieved from [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible reaction routes for the selective hydrogenation of guaiacol.... Retrieved from [Link]

  • Balducci, G., et al. (2007). Catechol O-methylation with dimethyl carbonate over different acid–base catalysts. New Journal of Chemistry, 31(8), 1455-1461. [Link]

  • Wu, B., et al. (2023). Efficient and Stable O-Methylation of Catechol with Dimethyl Carbonate over Aluminophosphate Catalysts. MDPI. [Link]

  • Tomishige, K., et al. (2014). Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts. Green Chemistry, 16(7), 3568-3575. [Link]

  • MDPI. (n.d.). Liquid-Phase Hydrodeoxygenation of Guaiacol over Mo2C Supported on Commercial CNF. Effects of Operating Conditions on Conversion and Product Selectivity. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Scale-Up of 2-(2-Methoxyphenoxy)acetaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(2-Methoxyphenoxy)acetaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable intermediate. We will delve into the causality behind experimental choices, provide troubleshooting solutions, and offer protocols grounded in established chemical principles.

Section 1: Synthesis and Reaction Optimization

The most common and scalable synthetic route to this compound is the Williamson ether synthesis, involving the reaction of guaiacol with a suitable two-carbon electrophile. This section addresses the primary challenges in this synthesis.

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the Williamson ether synthesis of this compound can often be attributed to several factors related to the reaction mechanism and conditions.[1][2]

Underlying Causes:

  • Incomplete Deprotonation of Guaiacol: Guaiacol must be fully deprotonated to the corresponding phenoxide to act as an effective nucleophile. If the base is not strong enough or used in insufficient stoichiometric amounts, unreacted guaiacol will remain, leading to lower conversion.

  • Competing Elimination Reactions: While less of a concern with primary alkyl halides, the choice of base and solvent can influence the competition between the desired SN2 reaction and elimination pathways.[3]

  • C-Alkylation: The guaiacoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation), typically at the ortho or para positions, leading to undesired byproducts.[3]

  • Hydrolysis of the Alkylating Agent: If using a haloacetaldehyde, it can be susceptible to hydrolysis under basic conditions, reducing its availability for the desired reaction.

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Base Selection Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH).[2] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, but water management is critical.Strong bases ensure complete deprotonation of the phenolic hydroxyl group of guaiacol. NaH and KH have the advantage of producing hydrogen gas as the only byproduct, which can be safely vented.[2]
Solvent Choice Employ polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3]These solvents effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic and promoting the SN2 reaction over C-alkylation.[3]
Temperature Control Maintain a moderate reaction temperature, typically between 50-100 °C. Lowering the temperature can favor substitution over elimination.[3]While higher temperatures increase the reaction rate, they can also promote side reactions. Careful temperature control is crucial for selectivity.
Alkylating Agent Consider using a protected form of the two-carbon electrophile, such as 2-chloroacetaldehyde diethyl acetal, followed by acidic workup to deprotect the aldehyde.This strategy avoids side reactions associated with the free aldehyde group during the Williamson ether synthesis.
Experimental Protocol: Synthesis of this compound Diethyl Acetal

This protocol outlines the synthesis of the protected acetal, which can then be hydrolyzed to the desired aldehyde.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add guaiacol (1.0 eq) to anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases (typically 1-2 hours).

  • Alkylation: Add 2-bromoacetaldehyde diethyl acetal (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 30 °C.

  • Reaction Monitoring: Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation.

Section 2: Side Reactions and Impurity Profile

Understanding and controlling the formation of byproducts is critical for achieving high purity of this compound, especially during scale-up.

FAQ 2: I am observing significant amounts of an unknown impurity with a higher molecular weight. What could it be and how can I prevent its formation?

The most likely high molecular weight impurity is the product of an aldol condensation reaction between two molecules of this compound.[4][5]

Mechanism of Aldol Condensation:

Under basic or acidic conditions, the enolizable aldehyde can act as a nucleophile and attack the carbonyl carbon of another aldehyde molecule, leading to the formation of a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde.[6][7][8]

Aldol_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration (Optional) Aldehyde_1 This compound Enolate Enolate Intermediate Aldehyde_1->Enolate Deprotonation Base Base (e.g., OH⁻) Aldehyde_2 This compound Enolate_2 Enolate Aldol_Adduct β-Hydroxy Aldehyde Enolate_2->Aldol_Adduct C-C Bond Formation Aldol_Adduct_2 β-Hydroxy Aldehyde Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct_2->Unsaturated_Aldehyde - H₂O Purification_Workflow Crude_Product Crude Product in Organic Solvent Water_Wash Water Wash Crude_Product->Water_Wash Base_Wash Dilute Base Wash (e.g., NaHCO₃) Water_Wash->Base_Wash Acid_Wash Dilute Acid Wash (e.g., HCl) Base_Wash->Acid_Wash Brine_Wash Brine Wash Acid_Wash->Brine_Wash Drying Drying over Na₂SO₄ Brine_Wash->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Distillation Fractional Vacuum Distillation Concentration->Distillation Pure_Product Pure this compound Distillation->Pure_Product Scale_Up_Challenges Scale_Up Scale-Up Decreased_SA_Vol Decreased Surface Area to Volume Ratio Scale_Up->Decreased_SA_Vol Poor_Heat_Transfer Poor Heat Transfer Decreased_SA_Vol->Poor_Heat_Transfer Inefficient_Mixing Inefficient Mixing Decreased_SA_Vol->Inefficient_Mixing Hot_Spots Localized Hot Spots Poor_Heat_Transfer->Hot_Spots High_Concentrations Localized High Concentrations Inefficient_Mixing->High_Concentrations Increased_Byproducts Increased Byproducts Hot_Spots->Increased_Byproducts High_Concentrations->Increased_Byproducts

Sources

Degradation pathways of guaiacoxyacetaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the degradation pathways of guaiacoxyacetaldehyde under acidic and basic conditions. Guaiacoxyacetaldehyde, a key lignin model compound, is susceptible to various transformations depending on the pH of the medium. Understanding these degradation pathways is crucial for controlling reaction selectivity, identifying impurities, and ensuring the stability of related chemical entities. This guide is structured in a question-and-answer format to directly address common issues and questions encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments involving guaiacoxyacetaldehyde.

Question 1: I'm observing the formation of guaiacol and other unexpected peaks in my HPLC analysis after treating guaiacoxyacetaldehyde with acid. What is happening?

Answer: The observation of guaiacol is a strong indicator of the acid-catalyzed cleavage of the α-aryloxy ether bond in guaiacoxyacetaldehyde. Under acidic conditions, the ether oxygen is protonated, making it a better leaving group. The subsequent cleavage of this C-O bond leads to the formation of guaiacol and a C2 aldehyde fragment.

The other unexpected peaks could be due to several secondary reactions:

  • Acetal Formation: If your reaction medium contains alcohols (e.g., as a solvent), the aldehyde group of guaiacoxyacetaldehyde or its degradation products can react to form acetals under acid catalysis.[1]

  • Condensation Reactions: Aldehydes are prone to self-condensation reactions (an aldol-type reaction) in the presence of acid, leading to higher molecular weight byproducts.[2]

  • Rearrangement Products: Carbocation intermediates formed during ether cleavage can potentially undergo rearrangements to form more stable structures.

To confirm these possibilities, it is recommended to analyze your sample by LC-MS to obtain molecular weights of the byproducts.[3][4]

Question 2: My reaction under basic conditions is yielding a complex mixture of products with poor recovery of the starting material. How can I minimize degradation?

Answer: Guaiacoxyacetaldehyde is particularly unstable under basic conditions, especially in the presence of oxygen. The primary degradation pathways are:

  • Oxidation: The aldehyde group is susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen, to form the corresponding carboxylate, guaiacoxyacetate. Aromatic aldehydes like vanillin are known to be unstable under such conditions and readily oxidize to vanillic acid.[5]

  • Cannizzaro Reaction: In the absence of enolizable protons, aldehydes can undergo disproportionation in strong base to yield a carboxylic acid and an alcohol. While guaiacoxyacetaldehyde has α-protons, competing Cannizzaro-type reactions can occur under certain conditions.

  • Aldol-type Condensation: The presence of an α-hydrogen makes guaiacoxyacetaldehyde susceptible to base-catalyzed aldol condensation reactions, leading to the formation of colored, higher-molecular-weight oligomers. This is a common cause of low monomer yields in lignin depolymerization studies.[2]

To minimize degradation under basic conditions:

  • Work under an inert atmosphere: Purging your reaction vessel with nitrogen or argon can significantly reduce oxidative degradation.

  • Use milder bases: If possible, use weaker bases or lower concentrations of strong bases.

  • Control the temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation.

  • Limit reaction time: Monitor the reaction closely and quench it as soon as the desired conversion is achieved.

Question 3: I am trying to perform a reaction on the aldehyde group of guaiacoxyacetaldehyde under acidic conditions, but I am getting low yields due to ether cleavage. How can I protect the ether linkage?

Answer: This is a common challenge. The α-aryloxy ether linkage is labile under acidic conditions. To favor reactions at the aldehyde functionality while preserving the ether bond, consider the following strategies:

  • Use non-aqueous acidic conditions: The presence of water facilitates hydrolysis.[6][7] Performing the reaction in an anhydrous organic solvent with a non-nucleophilic acid catalyst can suppress the ether cleavage.

  • Employ milder acid catalysts: Switch from strong mineral acids (like HCl or H₂SO₄) to weaker acids or Lewis acids that might favor your desired reaction at the carbonyl group.

  • Protect the aldehyde first: A common strategy in organic synthesis is to protect the more reactive functional group. You could potentially protect the aldehyde as an acetal under carefully controlled conditions, perform the desired modification elsewhere in the molecule (if applicable), and then deprotect the aldehyde. However, acetal formation itself is acid-catalyzed, so conditions must be chosen carefully to avoid simultaneous ether cleavage.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of guaiacoxyacetaldehyde in acidic media?

In acidic media, the primary degradation pathway is the hydrolysis of the α-aryloxy ether bond. This results in the formation of guaiacol and glyoxal (or its hydrated form). The reaction is initiated by protonation of the ether oxygen.

Q2: What are the main degradation pathways under basic conditions?

Under basic conditions, the main degradation pathways are oxidation of the aldehyde to guaiacoxyacetic acid (in the presence of an oxidant like air) and aldol-type condensation reactions , which lead to oligomeric products.[2]

Q3: How does pH influence the rate of guaiacoxyacetaldehyde degradation?

Generally, guaiacoxyacetaldehyde is most stable at a neutral or slightly acidic pH. The degradation rate increases significantly in both strongly acidic (pH < 3) and basic (pH > 9) conditions. In acid, the rate is dependent on the hydronium ion concentration, while in base, it is dependent on the hydroxide ion concentration.

Q4: Can guaiacoxyacetaldehyde undergo self-condensation?

Yes, as an aldehyde with α-hydrogens, it is susceptible to both acid- and base-catalyzed self-condensation (aldol condensation). This is a significant side reaction that can lead to the formation of complex mixtures and reduce the yield of desired products.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of Guaiacoxyacetaldehyde

This protocol outlines a general procedure for investigating the stability of guaiacoxyacetaldehyde under acidic and basic stress conditions.

Objective: To identify the degradation products and estimate the stability of guaiacoxyacetaldehyde at different pH values.

Materials:

  • Guaiacoxyacetaldehyde

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Phosphate buffer (pH 7.0)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostated reaction vessel

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of guaiacoxyacetaldehyde in methanol.

  • Acidic Degradation: a. In a glass vial, add 1 mL of the stock solution to 9 mL of 0.1 M HCl. b. Cap the vial and place it in a water bath at 50°C. c. Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). d. Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Basic Degradation: a. In a glass vial, add 1 mL of the stock solution to 9 mL of 0.1 M NaOH. b. Follow the same procedure as for acidic degradation (steps 2b-2c). c. Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.

  • Neutral Degradation (Control): a. In a glass vial, add 1 mL of the stock solution to 9 mL of pH 7.0 phosphate buffer. b. Follow the same procedure as for acidic degradation (steps 2b-2d, but without neutralization).

  • HPLC-MS Analysis: a. Analyze all samples using a suitable reversed-phase HPLC method. A C18 column is a good starting point. b. The mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile. c. Monitor the elution profile with a UV detector (e.g., at 280 nm) and a mass spectrometer to identify the parent compound and any degradation products based on their retention times and mass-to-charge ratios.[8][9]

Data Interpretation:
Condition Expected Major Degradation Products Plausible m/z [M+H]⁺
Acidic Guaiacol, Glyoxal125.05, 59.01
Basic Guaiacoxyacetic acid199.06
Both Aldol Condensation Dimer365.13

Mechanistic Pathways and Visualizations

The degradation of guaiacoxyacetaldehyde proceeds via distinct mechanisms under acidic and basic conditions.

Acid-Catalyzed Degradation Pathway

Under acidic conditions, the primary reaction is the hydrolysis of the α-aryloxy ether bond. The mechanism involves the protonation of the ether oxygen, followed by cleavage to form guaiacol and a vinyl ether intermediate, which is then hydrolyzed to glyoxal.

Acid_Degradation cluster_0 Acidic Conditions (H₃O⁺) GAA Guaiacoxyacetaldehyde Protonated_GAA Protonated Ether GAA->Protonated_GAA + H⁺ Guaiacol Guaiacol Protonated_GAA->Guaiacol Ether Cleavage Intermediate Vinyl Ether Intermediate + H₂O Protonated_GAA->Intermediate Glyoxal Glyoxal Intermediate->Glyoxal Hydrolysis Base_Degradation cluster_1 Basic Conditions (OH⁻) cluster_oxidation Oxidation cluster_condensation Condensation GAA Guaiacoxyacetaldehyde GAA_Ox Guaiacoxyacetic Acid GAA->GAA_Ox [O], OH⁻ Enolate Enolate Intermediate GAA->Enolate OH⁻, -H₂O Dimer Aldol Dimer Enolate->Dimer + GAA

Caption: Major degradation pathways under basic conditions.

References

  • Understanding the Production and Stability of Aldehydes through the Catalytic Oxidation of Native Lignin to Phenolic Monomers. TSI Journals. Available at: [Link]

  • High-Yield Production of Aromatic Aldehydes from Lignin via Oxidative Depolymerization. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • New Mechanistic Insights into the Lignin β-O-4 Linkage Acidolysis with Ethylene Glycol Stabilization Aided by Multilevel Computational Chemistry. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

  • Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Comparison of the Degradation Performance of Seven Different Choline Chloride-Based DES Systems on Alkaline Lignin. National Institutes of Health. Available at: [Link]

  • Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. PubMed Central. Available at: [Link]

  • Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Acetal Hydrolysis Mechanism + EASY TRICK! YouTube. Available at: [Link]

  • Study on Characterization of the Degradation Products and Dynamics of Valtrate in the Artificial Gastrointestinal Fluid by HPLC- ESI MS/MSn. ResearchGate. Available at: [Link]

  • Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]

  • Hydrolysis. Wikipedia. Available at: [Link]

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(2-Methoxyphenoxy)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification and purity assessment of 2-(2-Methoxyphenoxy)acetaldehyde, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not only procedural steps but also the scientific rationale behind the validation of two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation frameworks presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the methods are suitable for their intended purpose in a regulated environment.[1][2][3][4][5]

Introduction to this compound and the Imperative for Validated Methods

This compound (CAS 18167-91-4) is a carbonyl compound with the molecular formula C₉H₁₀O₃.[6][7][8] Its aldehyde functional group makes it reactive and susceptible to oxidation and other degradation pathways. Therefore, robust and validated analytical methods are crucial for ensuring the identity, strength, quality, purity, and potency of this intermediate in the drug manufacturing process.[9] A validated method provides documented evidence that the procedure is fit for its intended purpose.[10][11]

Chemical Structure of this compound

start Method Development & Optimization specificity Specificity / Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy specificity->accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation

Sources

A Comparative Guide to the Reactivity of 2-(2-Methoxyphenoxy)acetaldehyde and Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Aldehydes

In the vast landscape of organic synthesis, aldehydes stand as versatile intermediates, prized for their reactivity and capacity to form new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparative analysis of two aldehydes of interest: the aromatic archetype, benzaldehyde, and the structurally more complex 2-(2-methoxyphenoxy)acetaldehyde. While benzaldehyde's reactivity is a well-trodden path in chemical literature, the behavior of this compound is less documented. This guide aims to bridge this gap by synthesizing established principles of physical organic chemistry to predict and compare their reactivity profiles. We will delve into the electronic and steric factors governing their behavior in key transformations, providing both a theoretical framework and actionable experimental protocols for their comparative evaluation.

This compound is a carbonyl compound featuring an acetaldehyde moiety substituted with a 2-methoxyphenoxy group.[1] Its structure suggests a blend of aliphatic and aromatic characteristics, with the ether linkage and the substituted phenyl ring poised to exert significant electronic and steric influence on the reactivity of the aldehyde carbonyl.

Benzaldehyde , the simplest aromatic aldehyde, serves as a fundamental benchmark in organic chemistry. Its reactivity is primarily dictated by the direct conjugation of the aldehyde group with the benzene ring, which gives rise to resonance stabilization and a distinct electronic profile compared to its aliphatic counterparts.[2]

Theoretical Framework: Unpacking Reactivity

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon.[3] Factors that increase the partial positive charge on this carbon enhance its susceptibility to nucleophilic attack, while factors that diminish this charge or sterically hinder access to it will decrease reactivity.[4]

Electronic Effects: A Dance of Electrons

The primary electronic differentiator between our two subject molecules is the nature of the group attached to the carbonyl. In benzaldehyde, the phenyl ring is directly conjugated to the carbonyl group. This conjugation allows for resonance delocalization of the pi electrons of the ring, which can donate electron density to the carbonyl carbon, thereby reducing its electrophilicity and making benzaldehyde generally less reactive than aliphatic aldehydes.[2]

In this compound, the aldehyde is aliphatic in nature, meaning it is not directly conjugated to an aromatic ring. The carbonyl group is separated from the phenyl ring by an oxygen atom and a methylene group. The key electronic influence here is the inductive effect of the 2-methoxyphenoxy group. The ether oxygen is electron-withdrawing by induction, which should increase the partial positive charge on the alpha-carbon and, to a lesser extent, the carbonyl carbon. However, the methoxy group on the phenyl ring is an electron-donating group through resonance, which can modulate the overall electron-withdrawing nature of the phenoxy moiety.

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[5] While a direct Hammett constant for the entire 2-methoxyphenoxy group at the alpha position of an acetaldehyde is not available, we can analyze the components. The methoxy group (-OCH3) in the ortho position of the phenoxy ring is an electron-donating group, which would slightly increase the electron density of the phenoxy oxygen, potentially making the overall 2-methoxyphenoxy group a weaker electron-withdrawing group compared to an unsubstituted phenoxy group.

Based on these first principles, we can posit the following reactivity trend for nucleophilic addition:

This compound > Benzaldehyde

The lack of resonance stabilization of the carbonyl group in this compound is the dominant factor, suggesting it will be more susceptible to nucleophilic attack than benzaldehyde.

Steric Effects: The Role of Bulk

Steric hindrance plays a crucial role in modulating the accessibility of the carbonyl carbon to incoming nucleophiles.[4] Benzaldehyde, with its relatively planar structure, presents a moderately accessible carbonyl carbon.

This compound, on the other hand, possesses a bulkier 2-methoxyphenoxy group attached to the alpha-carbon. This group can adopt various conformations, some of which may partially shield the carbonyl carbon from attack by a nucleophile. The degree of steric hindrance will be dependent on the specific nucleophile and the reaction conditions. For very bulky nucleophiles, the reactivity of this compound might be attenuated compared to benzaldehyde. However, for smaller nucleophiles, the electronic effects are likely to dominate.

Comparative Experimental Analysis

To empirically test our theoretical predictions, we propose a series of comparative experiments focusing on three fundamental classes of aldehyde reactions: nucleophilic addition (Grignard Reaction), olefination (Wittig Reaction), and oxidation.

Data Presentation: Predicted Outcomes

The following tables summarize the expected comparative performance of this compound and benzaldehyde in these reactions, based on the theoretical framework discussed. It is important to note that these are predictions, and experimental verification is paramount.

Table 1: Predicted Reactivity in Grignard Reaction with Phenylmagnesium Bromide

AldehydePredicted Relative RatePredicted Yield of Diphenylmethanol/Substituted AnalogRationale
BenzaldehydeLowerGoodResonance stabilization of the carbonyl group reduces its electrophilicity.[2]
This compoundHigherPotentially higherAliphatic nature of the aldehyde and the inductive effect of the ether oxygen increase carbonyl electrophilicity.[3]

Table 2: Predicted Reactivity in Wittig Reaction with Benzylidenetriphenylphosphorane

AldehydePredicted Relative RatePredicted Yield of Stilbene/Substituted AnalogRationale
BenzaldehydeLowerGoodReduced carbonyl electrophilicity due to resonance.[6]
This compoundHigherPotentially higherIncreased carbonyl electrophilicity due to the lack of conjugation and inductive effects.[7]

Table 3: Predicted Reactivity in Oxidation with Potassium Permanganate

AldehydePredicted Relative RatePredicted Yield of Carboxylic AcidRationale
BenzaldehydeSlowerHighThe C-H bond of the aldehyde is stabilized by the aromatic ring.
This compoundFasterHighThe C-H bond of the aliphatic aldehyde is generally more susceptible to oxidation.

Experimental Protocols

The following protocols are provided as a starting point for the comparative analysis. Researchers should ensure all reactions are conducted under appropriate safety precautions.

Protocol 1: Comparative Grignard Reaction

This protocol outlines a procedure to compare the reactivity of the two aldehydes towards a Grignard reagent, a strong nucleophile.[8]

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Prep_Grignard Prepare Phenylmagnesium Bromide (1M in THF) Reaction_Setup Set up two parallel reactions in flame-dried flasks under Nitrogen atmosphere Prep_Grignard->Reaction_Setup Prep_Aldehydes Prepare 0.5 M solutions of each aldehyde in anhydrous THF Prep_Aldehydes->Reaction_Setup Add_Aldehyde Add aldehyde solution (1 eq) to each flask Reaction_Setup->Add_Aldehyde Cool Cool flasks to 0°C Add_Aldehyde->Cool Add_Grignard Slowly add Grignard reagent (1.1 eq) to each flask Cool->Add_Grignard Stir Stir at 0°C for 30 min, then warm to RT and stir for 1 hr Add_Grignard->Stir Quench Quench with saturated aq. NH4Cl Stir->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Dry Dry organic layers over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Analyze Analyze crude product by 1H NMR and LC-MS to determine conversion and yield Concentrate->Analyze Wittig_Workflow cluster_ylide Ylide Generation cluster_reaction Competitive Reaction cluster_analysis Analysis Ylide_Prep Suspend Benzyltriphenylphosphonium chloride in anhydrous THF Add_Base Add n-Butyllithium at 0°C to form the ylide (deep red color) Ylide_Prep->Add_Base Add_Mixture Slowly add the aldehyde mixture (0.9 eq total) to the ylide solution at 0°C Add_Base->Add_Mixture Mix_Aldehydes Prepare an equimolar mixture of benzaldehyde and this compound Mix_Aldehydes->Add_Mixture Stir Stir at RT for 2 hours Add_Mixture->Stir Workup Quench with water, extract with ether Stir->Workup Purify Dry, concentrate, and purify by column chromatography Workup->Purify Analyze Analyze product ratio by GC-MS and/or 1H NMR Purify->Analyze

Caption: Workflow for the competitive Wittig reaction.

Methodology:

  • Ylide Generation: To a suspension of benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF at 0°C, add n-butyllithium (1.05 equivalents) dropwise. Stir for 1 hour at this temperature.

  • Competitive Reaction: In a separate flask, prepare an equimolar mixture of benzaldehyde and this compound.

  • Reaction: Slowly add the aldehyde mixture (a total of 0.9 equivalents) to the ylide solution at 0°C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC.

  • Work-up and Analysis: Quench the reaction with water and extract with diethyl ether. Dry the organic layer, concentrate, and analyze the product ratio by GC-MS and/or ¹H NMR spectroscopy to determine the relative consumption of the two aldehydes.

Protocol 3: Comparative Oxidation

This protocol describes the oxidation of the aldehydes to their corresponding carboxylic acids using potassium permanganate. [9]

Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up and Isolation Setup Set up two parallel reactions with each aldehyde in acetone/water Add_KMnO4 Add aq. KMnO4 solution dropwise at 0°C Setup->Add_KMnO4 Stir Stir at RT until purple color disappears Add_KMnO4->Stir Filter Filter off MnO2 precipitate Stir->Filter Acidify Acidify filtrate with 10% HCl to precipitate the carboxylic acid Filter->Acidify Isolate Collect the solid product by vacuum filtration Acidify->Isolate Dry_Analyze Dry the product and determine yield and purity (m.p., IR, NMR) Isolate->Dry_Analyze

Caption: Workflow for the comparative oxidation reaction.

Methodology:

  • Reaction Setup: In two separate flasks, dissolve 1.0 equivalent of each aldehyde in a mixture of acetone and water (1:1).

  • Oxidation: Cool the solutions to 0°C and add a solution of potassium permanganate (1.1 equivalents) in water dropwise with vigorous stirring.

  • Monitoring: Allow the reactions to warm to room temperature and continue stirring until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.

  • Work-up: Filter the reaction mixtures to remove the manganese dioxide.

  • Isolation: Acidify the filtrates with 10% hydrochloric acid until precipitation of the carboxylic acid is complete.

  • Analysis: Collect the solid products by vacuum filtration, wash with cold water, and dry. Determine the yield and purity of the resulting benzoic acid and 2-(2-methoxyphenoxy)acetic acid.

Conclusion: A Nuanced Reactivity Landscape

This guide has laid out a comprehensive framework for comparing the reactivity of this compound and benzaldehyde. Based on fundamental principles of organic chemistry, we predict that this compound will exhibit greater reactivity towards nucleophiles in reactions such as Grignard addition and Wittig olefination, owing to the aliphatic nature of its carbonyl group and the absence of resonance stabilization. Conversely, its aldehydic C-H bond is expected to be more susceptible to oxidation.

It is crucial to underscore that these are theoretically derived hypotheses. The provided experimental protocols offer a robust platform for the empirical validation of these predictions. The insights gained from such studies will not only enrich our understanding of aldehyde reactivity but also provide valuable guidance for the strategic use of these and similar molecules in the synthesis of complex targets within the pharmaceutical and materials science domains. The interplay of electronic and steric effects, as explored in this guide, exemplifies the nuanced and fascinating nature of chemical reactivity.

References

  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014). PubMed Central. Retrieved from [Link]

  • Wittig reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Electrophilicity and nucleophilicity of commonly used aldehydes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Considering aldol condensation, what is more reactive, aldehydes or ketones? (2020, December 19). Quora. Retrieved from [Link]

  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Spectral Data Interpretation for Organic Structure Determination. (n.d.). StudyPulse. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). (2024, May 27). YouTube. Retrieved from [Link]

  • structure-rate-reactivity correlation in the oxidation of substituted benzaldehydes by imidazolium fluorochromate. (2014, August). ResearchGate. Retrieved from [Link]

  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. (2002, January). ResearchGate. Retrieved from [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Hammett substituent constants. (n.d.). Stenutz. Retrieved from [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017, July 12). ACS Publications. Retrieved from [Link]

  • 2-(2-Methoxyphenyl)acetaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. (2018). SciELO. Retrieved from [Link]

  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. (2015, January). ResearchGate. Retrieved from [Link]

  • hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Aldehydes and Ketones: Nucleophilic Addition Reactions. (2018, January). ResearchGate. Retrieved from [Link]

  • Hammett equation. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II. (1972). RSC Publishing. Retrieved from [Link]

  • Decomposition of substituted alkoxy radicals—part I: a generalized structure–activity relationship for reaction barrier heights. (2014). RSC Publishing. Retrieved from [Link]

  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. (2016). IRA Academico Research. Retrieved from [Link]

  • Directive and activating effects of alkoxy and aryloxy groups in aromatic and aliphatic reactions. (2012, January). ResearchGate. Retrieved from [Link]

  • Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. (2021, October 6). ACS Publications. Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). PubMed. Retrieved from [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. (2019, July 25). ACS Publications. Retrieved from [Link]

  • Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. (2024, March 15). ACS Publications. Retrieved from [Link]

  • reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Retrieved from [Link]

  • Steric and electronic relationships among some hallucinogenic compounds. (1973, January 26). PubMed. Retrieved from [Link]

  • Grignard reagents react with both aldehyde and ketone functional groups. How does their reaction... (n.d.). Homework.Study.com. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. (2021, October 6). ACS Publications. Retrieved from [Link]

  • Electrochemical Deconstructive Functionalization of Cycloalkanols via Alkoxy Radicals Enabled by Proton-Coupled Electron Transfer. (2022, May 23). ACS Publications. Retrieved from [Link]

  • Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines. (1993, January 1). Scholars@Duke. Retrieved from [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2022, October 31). Chemistry LibreTexts. Retrieved from [Link]

  • Acetaldehyde, methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. (2020, January). ResearchGate. Retrieved from [Link]

  • 6.3.2 Spectroscopy MS. (n.d.). Physics & Maths Tutor. Retrieved from [Link]

  • Nucleophilic Addition To Carbonyls. (2022, September 9). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight. (2021, January). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of Guaiacoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Guaiacoxyacetaldehyde, also known as 2-(2-methoxyphenoxy)acetaldehyde, is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its functionalized phenyl ether structure makes it a key intermediate for constructing more complex molecular architectures. This guide provides a comparative analysis of different synthetic strategies to access this important aldehyde, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

We will explore three primary synthetic pathways to guaiacoxyacetaldehyde:

  • Route 1: Oxidation of 2-(2-Methoxyphenoxy)ethanol

  • Route 2: Williamson Ether Synthesis with a Protected Acetaldehyde Equivalent

  • Route 3: Proposed Rearrangement of Guaiacol Glycidyl Ether

The following table provides a high-level summary of these routes:

Parameter Route 1: Oxidation Route 2: Williamson Ether Synthesis Route 3: Proposed Rearrangement
Starting Materials 2-(2-Methoxyphenoxy)ethanolGuaiacol, Chloroacetaldehyde diethyl acetalGuaiacol, Epichlorohydrin
Key Transformation Alcohol OxidationWilliamson Ether Synthesis, Acetal HydrolysisEpoxide Ring Opening and Rearrangement
Typical Reagents Dess-Martin PeriodinaneSodium Hydride, AcidLewis or Brønsted Acid
Number of Steps 122
Potential Yield HighModerate to HighVariable
Scalability GoodGoodModerate
Key Advantages High selectivity, Mild conditionsReadily available starting materialsPotentially atom-economical
Key Disadvantages Cost of oxidizing agentRequires protection/deprotectionPotential for side reactions

Route 1: Oxidation of 2-(2-Methoxyphenoxy)ethanol

This route is arguably the most direct and efficient method for the preparation of guaiacoxyacetaldehyde, provided the starting alcohol is available. The selective oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis.

Mechanistic Rationale

The Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[3][4][5] The reaction proceeds through a ligand exchange at the iodine center, followed by an intramolecular elimination.

Dess-Martin_Oxidation_Mechanism cluster_0 Ligand Exchange cluster_1 Elimination Alcohol 2-(2-Methoxyphenoxy)ethanol Intermediate Alkoxyperiodinane Intermediate Alcohol->Intermediate + DMP DMP Dess-Martin Periodinane Aldehyde Guaiacoxyacetaldehyde Intermediate->Aldehyde - H+ Byproducts Iodinane + Acetic Acid Intermediate->Byproducts

Caption: Mechanism of Dess-Martin Periodinane Oxidation.

Experimental Protocol

Materials:

  • 2-(2-Methoxyphenoxy)ethanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Magnesium sulfate, anhydrous

Procedure:

  • To a stirred solution of 2-(2-methoxyphenoxy)ethanol (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude guaiacoxyacetaldehyde, which can be purified by column chromatography on silica gel.

Route 2: Williamson Ether Synthesis with a Protected Acetaldehyde Equivalent

This classic approach involves the formation of the ether linkage via a Williamson ether synthesis, followed by the deprotection of an acetaldehyde equivalent. This method is robust and utilizes readily available starting materials.

Mechanistic Rationale

The synthesis begins with the deprotonation of guaiacol using a strong base, such as sodium hydride, to form the corresponding phenoxide. This nucleophilic phenoxide then displaces a halide from a protected acetaldehyde equivalent, such as chloroacetaldehyde diethyl acetal, in an SN2 reaction. The resulting acetal is then hydrolyzed under acidic conditions to yield the desired aldehyde.

Williamson_Ether_Synthesis_Workflow Guaiacol Guaiacol Phenoxide Guaiacol Phenoxide Guaiacol->Phenoxide + NaH Acetal Guaiacoxyacetaldehyde Diethyl Acetal Phenoxide->Acetal + Chloroacetaldehyde Diethyl Acetal Aldehyde Guaiacoxyacetaldehyde Acetal->Aldehyde H3O+

Caption: Workflow for Williamson Ether Synthesis Route.

Experimental Protocol

Part A: Synthesis of Guaiacoxyacetaldehyde Diethyl Acetal

Materials:

  • Guaiacol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Chloroacetaldehyde diethyl acetal[6]

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of guaiacol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add chloroacetaldehyde diethyl acetal (1.1 eq) dropwise and heat the reaction mixture to 80 °C for 4-6 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation to obtain guaiacoxyacetaldehyde diethyl acetal.

Part B: Hydrolysis to Guaiacoxyacetaldehyde

Materials:

  • Guaiacoxyacetaldehyde diethyl acetal

  • Acetone

  • 1 M Hydrochloric acid

Procedure:

  • Dissolve guaiacoxyacetaldehyde diethyl acetal (1.0 eq) in a mixture of acetone and 1 M hydrochloric acid.

  • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield guaiacoxyacetaldehyde.

Route 3: Proposed Rearrangement of Guaiacol Glycidyl Ether

This route involves the synthesis of an epoxide intermediate, guaiacol glycidyl ether, followed by a proposed acid-catalyzed rearrangement to the aldehyde. While less documented for this specific substrate, epoxide rearrangements are a known class of reactions in organic synthesis.

Mechanistic Rationale

First, guaiacol glycidyl ether is synthesized from guaiacol and epichlorohydrin under basic conditions.[7][8] The subsequent and more challenging step is the selective rearrangement of the epoxide to the aldehyde. This could potentially be achieved through a Lewis or Brønsted acid-catalyzed process, proceeding through a carbocation intermediate that undergoes a hydride shift.

Proposed_Rearrangement_Pathway Guaiacol Guaiacol Glycidyl_Ether Guaiacol Glycidyl Ether Guaiacol->Glycidyl_Ether + Epichlorohydrin, Base Carbocation Carbocation Intermediate Glycidyl_Ether->Carbocation H+ or Lewis Acid Aldehyde Guaiacoxyacetaldehyde Carbocation->Aldehyde Hydride Shift

Sources

The Strategic Application of 2-(2-Methoxyphenoxy)acetaldehyde in Benzofuran Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step synthesis, particularly within pharmaceutical research and development, the selection of starting materials and synthetic routes is paramount to achieving efficiency, scalability, and high yields of the target molecule. This guide provides an in-depth technical comparison of the efficacy of 2-(2-Methoxyphenoxy)acetaldehyde, a versatile carbonyl compound, in the synthesis of the benzofuran scaffold. We will explore a plausible and efficient synthetic pathway utilizing this reagent and contrast it with established alternative methodologies, supported by experimental data and mechanistic insights.

Introduction: The Benzofuran Moiety and the Role of Aryloxyacetaldehydes

The benzofuran core is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products. Its synthesis has been a subject of considerable interest, leading to the development of numerous synthetic strategies. Aryloxyacetaldehydes, such as this compound (also known as guaiacoxyacetaldehyde)[1], represent a class of reagents with the potential for direct and atom-economical construction of the benzofuran ring system through intramolecular cyclization.

Hypothetical Pathway: Acid-Catalyzed Cyclization of this compound

A scientifically sound and efficient method for the synthesis of benzofuran from this compound involves an acid-catalyzed intramolecular cyclization. This approach is predicated on the established reactivity of aryloxyacetaldehyde acetals, which undergo cyclization to form benzofurans in the presence of a strong acid catalyst like polyphosphoric acid (PPA)[2].

Reaction Mechanism

The proposed mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The aldehyde group of this compound is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon.

  • Intramolecular Electrophilic Aromatic Substitution: The activated carbonyl carbon is then attacked by the electron-rich aromatic ring at the ortho position to the methoxy group in an intramolecular electrophilic aromatic substitution (SEAr) reaction.

  • Dehydration: The resulting intermediate undergoes dehydration to form the stable benzofuran ring.

Diagram of the Proposed Reaction Mechanism:

G cluster_0 Step 1: Protonation cluster_1 Step 2: Intramolecular SEAr cluster_2 Step 3: Dehydration A This compound B Protonated Aldehyde A->B + H+ C Cyclized Intermediate B->C Ring Closure D Benzofuran C->D - H2O

Caption: Proposed mechanism for the acid-catalyzed cyclization of this compound.

Experimental Protocol

Materials:

  • This compound

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of polyphosphoric acid (10 g) in toluene (50 mL) at 80°C, add a solution of this compound (1.66 g, 10 mmol) in toluene (20 mL) dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g).

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure benzofuran.

Comparative Analysis with Alternative Synthetic Routes

To objectively evaluate the efficacy of the proposed pathway, we will compare it with two established methods for benzofuran synthesis: the cyclodehydration of α-phenoxy ketones and the palladium-catalyzed synthesis from 2-(2-formylphenoxy)acetonitriles.

Alternative Route 1: Cyclodehydration of α-Phenoxy Ketones

This method involves the synthesis of an α-phenoxy ketone from a phenol and an α-bromo ketone, followed by acid-catalyzed cyclodehydration to yield a substituted benzofuran[3].

Reaction Scheme:

Phenol + α-Bromo Ketone → α-Phenoxy Ketone → Substituted Benzofuran

Diagram of the Experimental Workflow for Alternative Route 1:

G A React Phenol and α-Bromo Ketone B Isolate α-Phenoxy Ketone Intermediate A->B C Acid-Catalyzed Cyclodehydration B->C D Purify Substituted Benzofuran C->D

Caption: Workflow for the synthesis of benzofurans via cyclodehydration of α-phenoxy ketones.

Alternative Route 2: Palladium-Catalyzed Synthesis

A modern approach involves the palladium-acetate-catalyzed reaction of an aryl boronic acid with a 2-(2-formylphenoxy)acetonitrile to produce benzoyl-substituted benzofurans[4].

Reaction Scheme:

Aryl Boronic Acid + 2-(2-Formylphenoxy)acetonitrile --(Pd(OAc)2)--> Benzoyl-substituted Benzofuran

Diagram of the Logical Relationship for Alternative Route 2:

G A Aryl Boronic Acid D Benzoyl-substituted Benzofuran A->D Reaction B 2-(2-Formylphenoxy) acetonitrile B->D Reaction C Pd(OAc)2 Catalyst C->D Reaction

Caption: Key components for the palladium-catalyzed synthesis of benzofurans.

Performance Comparison

ParameterHypothetical Route with this compoundAlternative Route 1: Cyclodehydration of α-Phenoxy KetonesAlternative Route 2: Palladium-Catalyzed Synthesis
Starting Materials This compoundPhenols, α-Bromo KetonesAryl Boronic Acids, 2-(2-Formylphenoxy)acetonitriles
Number of Steps 121 (from pre-synthesized acetonitrile)
Catalyst Polyphosphoric Acid (PPA)Strong Acid (e.g., Eaton's Reagent)Palladium Acetate
Typical Yield Estimated: 70-85%60-90%58-94%[4]
Scalability Potentially highModerate to highModerate, catalyst cost can be a factor
Atom Economy High (intramolecular cyclization)Moderate (formation of water and salt byproducts)Moderate (boronic acid and ligand waste)
Substrate Scope Limited to unsubstituted benzofuranBroad for substituted benzofuransBroad for benzoyl-substituted benzofurans

Discussion of Causality and Experimental Choices

The choice of PPA in the hypothetical route is strategic; it acts as both a strong acid catalyst and a dehydrating agent, driving the reaction towards the benzofuran product[2]. The refluxing toluene provides the necessary thermal energy for the reaction to proceed at a reasonable rate while allowing for azeotropic removal of water, further shifting the equilibrium.

In contrast, Alternative Route 1 offers greater flexibility in introducing substituents onto the benzofuran ring by varying the phenol and α-bromo ketone starting materials. However, it is a two-step process, which can lower the overall yield and increase the resources required.

Alternative Route 2 represents a more modern, catalytic approach that allows for the synthesis of complex, functionalized benzofurans. The use of a palladium catalyst, while highly effective, can introduce challenges related to cost, removal of metal residues from the final product, and sensitivity to air and moisture, which are significant considerations in pharmaceutical manufacturing.

Conclusion

The use of this compound in a direct, acid-catalyzed cyclization presents a highly efficient and atom-economical pathway for the synthesis of the parent benzofuran ring system. While this hypothetical route offers advantages in terms of simplicity and a reduced number of synthetic steps, its primary limitation is the lack of facile diversification for producing substituted benzofurans.

For the synthesis of more complex, substituted benzofuran derivatives, alternative methods such as the cyclodehydration of α-phenoxy ketones or palladium-catalyzed cross-coupling reactions offer greater versatility. The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern required for the target molecule, as well as considerations of cost, scalability, and the desired level of "greenness" in the synthetic process. Researchers and drug development professionals should carefully weigh these factors when designing a multi-step synthesis that incorporates the valuable benzofuran scaffold.

References

  • MySkinRecipes. (n.d.). 2-(2-Methoxyphenyl)acetaldehyde. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)acetaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
  • National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to (o-Methoxyphenoxy)acetaldehyde: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Phenoxyacetaldehyde and its derivatives are versatile scaffolds in medicinal chemistry and materials science. The strategic placement of substituents on the phenyl ring can profoundly alter the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of (o-Methoxyphenoxy)acetaldehyde, also known as guaiacoxyacetaldehyde, against other positional isomers (meta- and para-) and the unsubstituted parent compound. We will delve into the causality behind synthetic strategies, compare their chemical reactivity based on established structure-activity relationships, and provide validated experimental protocols for synthesis and biological evaluation. This document is intended to serve as a foundational resource for researchers aiming to select the optimal phenoxyacetaldehyde derivative for their specific application, from drug discovery to fragrance synthesis.

Introduction: The Phenoxyacetaldehyde Scaffold

The phenoxyacetaldehyde core structure, consisting of a phenyl ring linked to an acetaldehyde moiety via an ether bond, is a key pharmacophore and synthetic intermediate. The aldehyde group is a reactive handle for numerous chemical transformations, while the aromatic ring can be functionalized to modulate properties such as lipophilicity, electronic character, and metabolic stability. The introduction of a methoxy (-OCH₃) group, a common substituent in drug design, is particularly significant. As a strong electron-donating group through resonance and a moderate electron-withdrawing group through induction, its position on the aromatic ring dictates its overall electronic influence, thereby impacting both chemical reactivity and biological interactions.

This guide focuses on the ortho-methoxy derivative, (o-Methoxyphenoxy)acetaldehyde, due to its derivation from guaiacol, a readily available natural product.[1] We will benchmark its properties against the meta- and para-isomers and the unsubstituted phenoxyacetaldehyde to provide a clear, data-driven comparison.

Comparative Synthesis Strategies

The synthesis of phenoxyacetaldehydes is most commonly achieved via the Williamson ether synthesis, where a phenoxide reacts with a two-carbon electrophile. However, the instability of haloacetaldehydes necessitates the use of protected synthons.

A 2008 study aimed at synthesizing the muscle relaxant Mephenoxalone provides a robust and comparative analysis of different synthetic routes to the target compound, (o-Methoxyphenoxy)acetaldehyde.[2] The causality behind selecting the optimal route is driven by overall yield and step economy.

Synthesis of (o-Methoxyphenoxy)acetaldehyde

Three primary methods were evaluated for the synthesis of (o-Methoxyphenoxy)acetaldehyde starting from guaiacol (2-methoxyphenol).[2]

  • Direct Alkylation with Chloroacetaldehyde: A direct approach involving the reaction of guaiacol with chloroacetaldehyde under basic conditions. This method suffers from low yield, likely due to the instability and self-condensation of the aldehyde under basic conditions.

  • Reduction-Oxidation Sequence: This multi-step process involves alkylating guaiacol with ethyl bromoacetate, followed by reduction of the ester to an alcohol ((o-methoxy)phenoxyethanol), and subsequent oxidation to the desired aldehyde. While each step is generally reliable, the sequence is long and results in a low overall yield.

  • Alkylation with a Protected Acetaldehyde Synthon: This is the most efficient method. Guaiacol is alkylated with bromoacetaldehyde diethyl acetal. The resulting acetal is a stable intermediate that can be easily purified and then hydrolyzed under acidic conditions to cleanly afford the target aldehyde. This protection-deprotection strategy avoids the issues of aldehyde instability seen in Method 1 and is more step-economical than Method 2.[2]

The logical workflow for the preferred synthetic method is illustrated below.

cluster_synthesis Synthetic Workflow for (o-Methoxyphenoxy)acetaldehyde Guaiacol Guaiacol (2-Methoxyphenol) Alkylation Williamson Ether Synthesis (Base, Solvent) Guaiacol->Alkylation Acetal Bromoacetaldehyde Diethyl Acetal Acetal->Alkylation Intermediate (o-Methoxyphenoxy)acetaldehyde Diethyl Acetal Hydrolysis Acid Hydrolysis (HCl, Dioxane) Intermediate->Hydrolysis Product (o-Methoxyphenoxy)acetaldehyde Alkylation->Intermediate Step 1: Protection Hydrolysis->Product Step 2: Deprotection

Caption: Preferred workflow for synthesizing (o-Methoxyphenoxy)acetaldehyde.

Synthesis Comparison

The following table summarizes the reported yields for the different synthetic routes to (o-Methoxyphenoxy)acetaldehyde.[2] Data for the meta- and para- isomers, as well as the unsubstituted variant, are not available from a single comparative study, highlighting a research gap. However, the protection-deprotection strategy (Method 3) is broadly applicable and considered the most reliable approach.

CompoundSynthetic MethodKey ReagentsOverall Yield (%)Reference
(o-Methoxyphenoxy)acetaldehyde 1. Direct AlkylationGuaiacol, Chloroacetaldehyde, Base26%[2]
2. Reduction-OxidationGuaiacol, Ethyl bromoacetate, LiAlH₄, PCC16%[2]
3. Acetal ProtectionGuaiacol, Bromoacetaldehyde diethyl acetal, HCl49% [2]
(m-Methoxyphenoxy)acetaldehyde Acetal Protection (Predicted)3-Methoxyphenol, Bromoacetaldehyde diethyl acetalN/A-
(p-Methoxyphenoxy)acetaldehyde Acetal Protection (Predicted)4-Methoxyphenol, Bromoacetaldehyde diethyl acetalN/A-
Phenoxyacetaldehyde Vapor Phase OxidationPhenoxyethanol, Air, Silver CatalystN/A[3]

Chemical Reactivity and Structure-Activity Relationship (SAR)

The aldehyde functional group is electrophilic and susceptible to nucleophilic attack. The reactivity of the phenoxyacetaldehyde carbonyl group is modulated by the electronic effects of the substituent on the aromatic ring.

  • Electron-Donating Groups (EDG): The methoxy group is a powerful EDG via resonance, particularly when positioned ortho or para to the phenoxy ether linkage. This increases the electron density on the ether oxygen, which can be relayed to the aldehyde group, slightly decreasing its electrophilicity compared to the unsubstituted analog.

  • Electron-Withdrawing Groups (EWG): Through induction, the methoxy group exerts a minor electron-withdrawing effect. When placed in the meta position, its resonance effect is minimized, and the inductive effect may play a more significant role.

  • Steric Hindrance: The ortho-methoxy group can cause steric hindrance, potentially slowing the rate of reaction for bulky nucleophiles compared to the less hindered meta and para isomers.

Aromatic aldehydes are known to react with biological nucleophiles, such as the amino groups of proteins (e.g., lysine residues), to form imines (Schiff bases).[4] This reaction is a potential molecular initiating event for skin sensitization and other biological activities. The rate of this reaction is dependent on the electrophilicity of the aldehyde. We can therefore predict a reactivity trend based on the substituent's electronic effects.

Predicted Reactivity Trend (Electrophilicity): meta-isomer > Unsubstituted > para-isomer ≈ ortho-isomer

cluster_reactivity Logical Relationship: Substituent Effect on Reactivity Substituent Methoxy Group Position Electronic Electronic Effect (Resonance vs. Induction) Substituent->Electronic Determines Electrophilicity Carbonyl Electrophilicity Electronic->Electrophilicity Modulates Reactivity Reactivity with Nucleophiles (e.g., R-NH₂) Electrophilicity->Reactivity Governs

Caption: Influence of methoxy group position on aldehyde reactivity.

Biological Activity: A Comparative Outlook

While direct comparative cytotoxicity data for the phenoxyacetaldehyde isomers is scarce, structure-activity relationships from related compounds can provide valuable insights. For instance, in a study of methoxy-substituted flavanones, the position of the methoxy group was shown to significantly influence cytotoxic activity, with the 4'-(para) substituted derivative being the most potent.[5] This suggests that electronic and steric factors play a crucial role in how these molecules interact with biological targets.

Aldehydes can exert cytotoxicity through various mechanisms, including protein adduction, induction of oxidative stress, and DNA damage.[6][7] Guaiacol (2-methoxyphenol), the precursor to our title compound, is known to have antioxidant and fungicidal properties.[8] It is plausible that these properties may be translated, to some extent, to its aldehyde derivative.

Predicted Cytotoxicity

Based on the SAR principles from related molecular classes, we can hypothesize a potential trend in cytotoxic activity.[5] The para-isomer, with its strong electron-donating character and minimal steric hindrance, may exhibit the highest activity, while the ortho-isomer might be slightly less active due to steric effects. The meta-isomer's activity would depend on the specific biological mechanism.

Hypothesized Cytotoxicity Trend: para-isomer > ortho-isomer ≥ meta-isomer > Unsubstituted

It is critical to validate this hypothesis with experimental data, as different cell lines and mechanisms can lead to different outcomes.[9]

Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and evaluation of phenoxyacetaldehydes.

Protocol: Synthesis of (o-Methoxyphenoxy)acetaldehyde

This protocol is adapted from the highest-yielding method reported by Rivera, I. et al. (2008).[2]

Step 1: Synthesis of (o-Methoxyphenoxy)acetaldehyde Diethyl Acetal

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guaiacol (10 mmol, 1.24 g).

  • Addition of Reagents: Add bromoacetaldehyde diethyl acetal (12 mmol, 2.36 g), 25% aqueous sodium hydroxide (15 mL), and hexamethylphosphoramide (HMPA) as the solvent.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water (50 mL). Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acetal intermediate. The product can be further purified by column chromatography if necessary. (Reported Yield: 69%).[2]

Step 2: Hydrolysis to (o-Methoxyphenoxy)acetaldehyde

  • Reaction Setup: Dissolve the crude acetal intermediate from Step 1 in 1,4-dioxane (20 mL) in a round-bottom flask.

  • Addition of Acid: Add 2N hydrochloric acid (HCl) (10 mL) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the deprotection by TLC until the starting material is consumed.

  • Workup: Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (o-Methoxyphenoxy)acetaldehyde. (Reported Yield: 71%).[2]

Protocol: In Vitro Cytotoxicity Evaluation (MTS Assay)

This is a general protocol for assessing the cytotoxicity of the synthesized aldehydes against a mammalian cell line (e.g., HepG2, A549).[10][11]

  • Cell Seeding: Seed human cells (e.g., HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the test aldehydes (e.g., 100 mM in DMSO). Create a series of dilutions in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent toxicity.

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include wells for "untreated" (medium with 0.1% DMSO) and "blank" (medium only) controls.

  • Incubation: Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "blank" wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the "untreated" control:

      • % Viability = (Absorbance of Treated Well / Absorbance of Untreated Control Well) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

cluster_assay Experimental Workflow for MTS Cytotoxicity Assay Seed 1. Seed Cells in 96-well plate Treat 2. Treat Cells with Phenoxyacetaldehydes Seed->Treat Incubate_Treat 3. Incubate (e.g., 48h) Treat->Incubate_Treat Add_MTS 4. Add MTS Reagent Incubate_Treat->Add_MTS Incubate_MTS 5. Incubate (1-4h) Add_MTS->Incubate_MTS Read 6. Measure Absorbance (490 nm) Incubate_MTS->Read Analyze 7. Calculate % Viability and IC₅₀ Value Read->Analyze

Caption: Workflow for the MTS-based in vitro cytotoxicity assay.

Conclusion and Future Directions

(o-Methoxyphenoxy)acetaldehyde is a valuable synthetic intermediate that can be efficiently prepared from the natural product guaiacol using a protection-deprotection strategy. This guide has benchmarked its synthesis and provided a framework for comparing its chemical and biological properties to its positional isomers and the parent phenoxyacetaldehyde.

Based on established structure-activity relationships, it is hypothesized that the position of the methoxy substituent will significantly modulate the reactivity and cytotoxicity of these compounds. Specifically, the para-isomer is predicted to be the most biologically active. However, a clear gap exists in the literature, as direct, side-by-side comparative studies are lacking.

Future research should focus on executing the protocols outlined herein to synthesize all isomers under identical conditions and perform comparative cytotoxicity assays across multiple cell lines. Such data would be invaluable for the rational design of new drug candidates, fragrances, and other fine chemicals, allowing researchers to fine-tune the properties of the phenoxyacetaldehyde scaffold for their desired application.

References

  • This reference is hypothetical as no direct compar
  • Rivera, I., et al. (2008). New synthesis of Mephenoxalone. ARKIVOC, 2008(ii), 235-242. Available at: [Link]

  • Bakand, S., et al. (2006). In vitro cytotoxicity of Formaldehyde and Glutaraldehyde mixtures in human cells. Journal of UOEH, 28(Supplement May 20), 173-178. Available at: [Link]

  • Stadler, S., et al. (2022). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 35(10), 1837-1847. Available at: [Link]

  • Bakand, S., et al. (2006). In vitro cytotoxicity of Formaldehyde and Glutaraldehyde mixtures in human cells. University of Wollongong Research Online. Available at: [Link]

  • van der Toorn, M., et al. (2015). In vitro effects of low-level aldehyde exposures on human umbilical vein endothelial cells. Maastricht University. Available at: [Link]

  • Grafström, R. C., et al. (1994). In vitro studies of aldehyde effects related to human respiratory carcinogenesis. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 307(2), 431-438. Available at: [Link]

  • Dianzani, M. U., et al. (1993). Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines. Toxicology and Applied Pharmacology, 121(1), 21-28. Available at: [Link]

  • Walter, Jr., C. R. (1959). Production of phenoxyacetaldehyde. U.S. Patent No. 2,918,497. Washington, DC: U.S. Patent and Trademark Office.
  • Szelag, M., et al. (2020). Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. Molecules, 25(21), 5032. Available at: [Link]

  • Zhi, X., et al. (2021). The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. Frontiers in Microbiology, 12, 764858. Available at: [Link]

  • ResearchGate. (2018). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Available at: [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 2-(2-Methoxyphenoxy)acetaldehyde by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth technical comparison for assessing the purity of synthesized 2-(2-Methoxyphenoxy)acetaldehyde, a key building block in various organic syntheses. We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, while also presenting a comparative analysis with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The experimental protocols and data presented herein are grounded in established analytical principles and validated against international regulatory standards.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment method begins with a thorough understanding of the synthetic route and the potential impurities that may arise. The synthesis of this compound typically proceeds via the Williamson ether synthesis, where guaiacol is reacted with a protected acetaldehyde equivalent, such as 2-chloroacetaldehyde dimethyl acetal, followed by acidic hydrolysis of the acetal.

This synthetic pathway inherently introduces several potential impurities that a reliable analytical method must be able to separate and quantify:

  • Unreacted Starting Materials: Residual guaiacol and 2-chloroacetaldehyde dimethyl acetal.

  • Intermediate Products: The stable acetal intermediate, 1-(2,2-dimethoxyethoxy)-2-methoxybenzene.

  • Side-Products: Potential products from side reactions, such as self-condensation of the aldehyde or over-oxidation.

  • Residual Solvents: Solvents used in the reaction and work-up, such as toluene or ethyl acetate.

The ability to resolve the main compound from these structurally similar molecules is a critical performance attribute of the chosen analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds

For a semi-volatile compound like this compound, GC-MS offers an unparalleled combination of high-resolution separation and definitive identification. The gas chromatographic separation is based on the compound's volatility and interaction with the stationary phase of the GC column, while the mass spectrometer provides a unique fragmentation pattern, akin to a molecular fingerprint, for unambiguous identification.

The Rationale Behind Derivatization

While direct injection of this compound is possible, aldehydes can sometimes exhibit poor peak shape and thermal instability in the hot GC injection port. To enhance volatility, improve peak symmetry, and increase sensitivity, derivatization is often employed. A common and effective derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative. This derivative is more volatile and highly electron-capturing, making it ideal for sensitive detection by mass spectrometry.

dot```dot graph "GC-MS Analysis Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "Sample Preparation" { node [fillcolor="#E8F0FE"]; Sample [label="Synthesized this compound"]; Dissolution [label="Dissolve in Ethyl Acetate"]; Derivatization [label="Add PFBHA Reagent"]; Reaction [label="Heat at 60°C for 30 min"]; Extraction [label="Liquid-Liquid Extraction"]; Final_Sample [label="Inject into GC-MS"];

}

subgraph "GC-MS Analysis" { node [fillcolor="#E6F4EA"]; Injection [label="Splitless Injection"]; Separation [label="Capillary GC Column (e.g., DB-5ms)"]; Detection [label="Mass Spectrometer (EI Mode)"]; Data_Acquisition [label="Acquire Total Ion Chromatogram (TIC) and Mass Spectra"];

}

subgraph "Data Analysis" { node [fillcolor="#FEF7E0"]; Peak_Integration [label="Integrate Peaks in TIC"]; Library_Search [label="Compare Mass Spectra to NIST Library"]; Quantification [label="Calculate Purity based on Peak Area %"];

}

Final_Sample -> Injection [lhead="cluster_GC-MS Analysis"]; }

Caption: Decision tree for selecting the appropriate analytical method for purity assessment.

Experimental Protocol: Purity Assessment by GC-MS

This protocol is a self-validating system, with built-in checks to ensure data integrity and trustworthiness, in accordance with ICH Q2(R2) guidelines. [1][2] 1. Objective: To determine the purity of synthesized this compound and identify any potential impurities.

2. Materials and Reagents:

  • This compound sample

  • Guaiacol (reference standard)

  • 1-(2,2-dimethoxyethoxy)-2-methoxybenzene (intermediate standard, if available)

  • Ethyl Acetate (HPLC grade)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Sodium Bicarbonate solution (5% w/v)

  • Deionized Water

  • Anhydrous Sodium Sulfate

3. Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary GC column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Autosampler

4. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask and dissolve in ethyl acetate.

  • Transfer 1 mL of this solution to a 2 mL autosampler vial.

  • Add 100 µL of a 10 mg/mL solution of PFBHA in ethyl acetate.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature and add 500 µL of 5% sodium bicarbonate solution. Vortex for 1 minute.

  • Allow the layers to separate and transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • Transfer the dried organic layer to a new autosampler vial for analysis.

5. GC-MS Parameters:

  • Inlet: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Quadrupole: 150°C

  • Scan Range: 40-450 amu

6. Data Analysis and Purity Calculation:

  • Integrate all peaks in the total ion chromatogram (TIC).

  • Identify the peak corresponding to the PFBHA-oxime derivative of this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST) and by running standards of potential impurities (e.g., guaiacol).

  • Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

7. Method Validation (as per ICH Q2(R2)): [3][4][5]

  • Specificity: Analyze a blank (ethyl acetate), the sample, and the sample spiked with known impurities (guaiacol, intermediate) to ensure baseline resolution of all components.

  • Linearity: Prepare a series of dilutions of a reference standard of this compound and inject them to establish a linear relationship between concentration and peak area.

  • Accuracy: Perform a recovery study by spiking a known amount of the reference standard into a sample matrix.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

Hypothetical Experimental Data

A batch of synthesized this compound was analyzed using the described GC-MS method, along with comparative analyses by HPLC-UV and qNMR. The results are summarized below.

Table 1: Comparative Purity Assessment of this compound

Analytical MethodPurity (%)Identified ImpuritiesUnidentified Impurities (%)
GC-MS 98.7Guaiacol (0.5%), Intermediate (0.6%)0.2
HPLC-UV 99.1Impurity at RRT 0.85 (0.7%)0.2
qNMR 98.5Guaiacol (0.6%), Intermediate (0.7%)0.2

The GC-MS analysis provided a purity value of 98.7% and definitively identified the major impurities as unreacted guaiacol and the acetal intermediate. The HPLC-UV method gave a slightly higher purity value of 99.1%, but could only characterize the impurity by its relative retention time (RRT). The qNMR analysis, which provides absolute quantification against an internal standard, yielded a purity of 98.5% and also identified the key impurities, corroborating the GC-MS findings. [6]The slight discrepancy in purity values between the methods highlights the importance of using orthogonal techniques for a comprehensive assessment.

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring its suitability for further applications in research and drug development. While HPLC-UV and qNMR are valuable techniques, GC-MS stands out for its superior specificity and ability to identify unknown volatile and semi-volatile impurities. The detailed GC-MS protocol provided in this guide, when properly validated according to ICH Q2(R2) guidelines, offers a robust and reliable method for the comprehensive purity assessment of this important chemical intermediate. The choice of analytical methodology should always be guided by a thorough understanding of the synthetic process and the potential impurity profile, ensuring the generation of accurate and defensible data.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. Accessed January 14, 2026. [Link].

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Accessed January 14, 2026. [Link].

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Published December 22, 2023. Accessed January 14, 2026. [Link].

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. Published March 6, 2024. Accessed January 14, 2026. [Link].

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. Published November 30, 2023. Accessed January 14, 2026. [Link].

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Accessed January 14, 2026. [Link].

Sources

A Comparative Guide to Isotopic Labeling Strategies for Aldehyde and Carbohydrate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise tracking and quantification of biomolecules are paramount. Isotopic labeling, a technique where atoms in a molecule are replaced by their heavier, stable isotopes, is a cornerstone of modern analytical chemistry, enabling the elucidation of metabolic pathways, quantification of analytes, and understanding of reaction mechanisms.[1] While a vast array of labeling reagents exists, the selection of an appropriate strategy is critical for experimental success.

This guide provides a comparative analysis of established isotopic labeling methodologies for two key classes of biomolecules: aldehydes and carbohydrates. While the specific compound 2-(2-Methoxyphenoxy)acetaldehyde was initially proposed as a topic, a comprehensive review of the scientific literature did not yield specific studies detailing its application as an isotopic labeling reagent. Therefore, this guide will focus on well-documented and validated alternatives, providing a practical framework for researchers to select the optimal labeling strategy for their needs. Based on its chemical structure, this compound possesses an aldehyde functional group, making the discussion of aldehyde-specific labeling strategies particularly relevant.

The Critical Role of Isotopic Labeling

Isotopic labeling allows researchers to introduce a unique mass signature into a target molecule.[1] This "mass tag" enables the differentiation of the labeled molecule from its unlabeled counterparts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] This is invaluable for a variety of applications, including:

  • Metabolic Flux Analysis: Tracing the flow of atoms through metabolic pathways.[]

  • Quantitative Proteomics and Glycomics: Accurately quantifying changes in protein and carbohydrate expression.[3][4]

  • Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

  • Mechanistic Studies: Elucidating the steps of a chemical or enzymatic reaction.

Comparative Analysis of Labeling Strategies

The choice of a labeling strategy depends on several factors, including the target molecule, the type of isotope to be incorporated, the required sensitivity, and the available instrumentation. Here, we compare prominent methods for labeling aldehydes and carbohydrates.

Labeling StrategyTarget MoietyIsotope(s)Key AdvantagesKey Disadvantages
Derivatization with Hydrazines/Amines Aldehydes, Ketones2H, 13C, 15NImproves ionization efficiency and chromatographic separation; a wide variety of labeled reagents are available.[5][6]Derivatization reaction may not be 100% efficient; potential for isotope effects.
Tetraplex Tagging Carbohydrates2H, 13CAllows for simultaneous comparison of up to four samples; increases ionization efficiency.[3][4]Requires synthesis of the specific tags; tag fragmentation can complicate analysis.[3]
Reductive Amination Aldehydes, Ketones, Reducing Sugars2HWell-established and robust reaction; uses readily available deuterated reducing agents (e.g., NaBD4).Limited to introducing deuterium at the carbonyl carbon.
Metabolic Labeling All biomolecules13C, 15N, 2HLabels molecules in vivo or in cell culture, providing a snapshot of dynamic processes.Can be expensive; may require specialized cell culture media; label incorporation may not be uniform.[7]
Direct Hydrogen Isotope Exchange (HIE) Various2HAllows for late-stage labeling without pre-functionalization; cost-effective using D2O.[8]Often lacks regioselectivity; may require specific catalysts and harsh conditions.[8]

In-Depth Look at Key Labeling Methodologies

Derivatization of Aldehydes with Stable Isotope-Labeled Reagents

Aldehydes are often challenging to analyze directly by mass spectrometry due to their volatility and poor ionization.[5][9] Derivatization with reagents containing a stable isotope label and a permanently charged group or a readily ionizable moiety is a powerful strategy to overcome these limitations.[10]

A common approach involves reacting the aldehyde with a hydrazine- or amine-containing reagent to form a stable hydrazone or imine. A pair of light and heavy (isotopically labeled) reagents can be used for relative quantification.

Example Reagent: 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) and its deuterated analog (d4-4-APC).[10]

  • Mechanism: The primary amine of 4-APC reacts with the aldehyde to form a Schiff base. The permanently charged quaternary ammonium group enhances detection sensitivity in mass spectrometry.

  • Application: This method has been successfully used for the non-targeted profiling of aldehyde-containing compounds in complex biological samples like human urine and white wine.[10]

Isotopic Labeling of Carbohydrates for Quantitative Glycomics

The study of glycans (glycomics) is complicated by their structural diversity and heterogeneity.[3] Isotopic labeling is a key tool for quantitative analysis.

Tetraplex Tagging Strategy: This novel approach allows for the incorporation of isotopic variation within glycan structures, enabling the direct comparison of three samples with an internal standard in a single mass spectral analysis.[3][4]

  • Mechanism: The tags are designed to react with the reducing end of a carbohydrate. Different isotopic substitutions on the tag create a set of isobaric tags with different masses.

  • Application: This has been demonstrated for the quantitation of glycosaminoglycan mixtures and N-linked glycans released from proteins.[3]

Experimental Protocols

Protocol 1: General Procedure for Isotopic Labeling of Aldehydes using 4-APC and d4-4-APC[10]

Objective: To profile and relatively quantify aldehyde-containing compounds in a biological sample.

Materials:

  • 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC)

  • d4-4-(2-(trimethylammonio)ethoxy)benzenaminium halide (d4-4-APC)

  • Biological sample (e.g., urine)

  • Acetonitrile

  • Formic acid

  • LC-MS system

Procedure:

  • Sample Preparation: Centrifuge the biological sample to remove particulates.

  • Labeling Reaction:

    • To one aliquot of the sample, add a solution of 4-APC in acetonitrile.

    • To a second aliquot, add a solution of d4-4-APC in acetonitrile.

    • Incubate the reactions at room temperature for a specified time (e.g., 1 hour).

  • Sample Combination and Analysis:

    • Combine the 4-APC and d4-4-APC labeled samples in a 1:1 ratio.

    • Analyze the combined sample by LC-MS.

  • Data Analysis:

    • Look for peak pairs with a characteristic mass difference (n x 4 Da) in the mass spectrum.

    • The ratio of the peak intensities of the light and heavy labeled compounds corresponds to their relative abundance in the original samples.

Protocol 2: General Procedure for Isotopic Labeling of N-linked Glycans using a Tetraplex Tag[3]

Objective: To quantify N-linked glycans released from a glycoprotein.

Materials:

  • Glycoprotein of interest (e.g., fetuin)

  • PNGase F

  • Tetraplex amine-reactive tags (light and heavy versions)

  • Sodium cyanoborohydride

  • Size-exclusion chromatography columns

  • MALDI-TOF MS or LC-MS system

Procedure:

  • Glycan Release: Denature the glycoprotein and release the N-linked glycans using PNGase F.

  • Labeling Reaction:

    • Divide the released glycans into separate tubes.

    • To each tube, add a different isotopic version of the tetraplex tag and sodium cyanoborohydride to reductively aminate the reducing end of the glycans.

    • Incubate the reactions to allow for complete labeling.

  • Purification and Combination:

    • Purify the labeled glycans from excess reagents using size-exclusion chromatography.

    • Combine the purified, differentially labeled glycan samples.

  • Mass Spectrometry Analysis:

    • Analyze the combined sample by MALDI-TOF MS or LC-MS.

  • Data Analysis:

    • Quantify the relative abundance of each glycan based on the signal intensities of the different isotopic peaks.

Visualizing the Workflows

Isotopic_Labeling_Workflow cluster_aldehyde Aldehyde Labeling Workflow A_start Biological Sample A_split Split Sample A_start->A_split A_label_light Label with Light Reagent (e.g., 4-APC) A_split->A_label_light A_label_heavy Label with Heavy Reagent (e.g., d4-4-APC) A_split->A_label_heavy A_combine Combine Samples A_label_light->A_combine A_label_heavy->A_combine A_analyze LC-MS Analysis A_combine->A_analyze A_end Relative Quantification A_analyze->A_end

Caption: Workflow for relative quantification of aldehydes using a pair of light and heavy isotopic labeling reagents.

Carbohydrate_Labeling_Workflow cluster_carbohydrate Carbohydrate (Tetraplex) Labeling Workflow C_start Glycoprotein Samples (up to 4) C_release Release Glycans (PNGase F) C_start->C_release C_label Label each sample with a different isotopic tag C_release->C_label C_purify Purify Labeled Glycans C_label->C_purify C_combine Combine Labeled Samples C_purify->C_combine C_analyze Mass Spectrometry Analysis C_combine->C_analyze C_end Comparative Quantification C_analyze->C_end

Caption: Workflow for comparative quantification of carbohydrates using a tetraplex isotopic tagging strategy.

Conclusion

The selection of an appropriate isotopic labeling strategy is a critical decision in experimental design for researchers in the life sciences. While the novel application of reagents like this compound could be an area for future exploration, a wealth of validated methods currently exists for the robust and sensitive analysis of key biomolecules such as aldehydes and carbohydrates. By understanding the principles, advantages, and limitations of different approaches, researchers can confidently choose the best method to answer their specific biological questions. The protocols and comparative data presented in this guide serve as a starting point for the development of rigorous and reproducible isotopic labeling experiments.

References

  • Kang, P., et al. (2007). Novel Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry. Analytical Chemistry, 79(15), 6064-6073. Available from: [Link]

  • PubMed. (2007). Tags for the stable isotopic labeling of carbohydrates and quantitative analysis by mass spectrometry. Retrieved from [Link]

  • Wang, Y., et al. (2018). Profiling of aldehyde-containing compounds by stable isotope labelling-assisted mass spectrometry analysis. Analyst, 143(10), 2355-2362. Available from: [Link]

  • Wikipedia. (2023). Isotopic labeling. Retrieved from [Link]

  • Vayalil, P. K., et al. (2021). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1180, 122883. Available from: [Link]

  • NIST. (n.d.). Acetaldehyde, methoxy-. Retrieved from [Link]

  • Schmarr, H.-G., & Krautwald, S. (2017). Isotopic separation of acetaldehyde and methanol from their deuterated isotopologues on a porous layer open tubular column allows quantification by stable isotope dilution without mass spectrometric detection. Journal of Chromatography A, 1481, 111-115. Available from: [Link]

  • Atzori, C., et al. (2023). Isotopic Labeling in IR Spectroscopy of Surface Species: A Powerful Approach to Advanced Surface Investigations. Catalysts, 13(5), 841. Available from: [Link]

  • Google Patents. (n.d.). Methoxy acetaldehyde and process of making alkoxy acetaldehydes.
  • PubChem. (n.d.). 2-(2-Methoxyphenyl)acetaldehyde. Retrieved from [Link]

  • Singh, V., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2744. Available from: [Link]

  • Ferrazza, R., et al. (2020). IsotopicLabelling: An R package for the analysis of MS isotopic patterns of labelled analytes. Bioinformatics, 36(15), 4349-4350. Available from: [Link]

  • Balbo, S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2744. Available from: [Link]

  • Taylor & Francis. (n.d.). Isotopic labeling – Knowledge and References. Retrieved from [Link]

  • X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from [Link]

  • Kaniusaite, M., et al. (2022). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Journal of the American Chemical Society, 144(27), 12136-12145. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methoxyphenoxy)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(2-Methoxyphenoxy)acetaldehyde. As a laboratory professional, you understand that meticulous handling extends beyond the bench; it includes the entire lifecycle of a chemical, culminating in its proper disposal. This procedure is designed to ensure the safety of personnel, protect the environment, and maintain regulatory compliance within research and development settings.

Hazard Profile and Waste Classification

Understanding the hazard profile of a chemical is the foundation of its safe management. This compound, while not as extensively documented as more common reagents, belongs to the aldehyde chemical class, which dictates its primary hazards. Furthermore, its ether linkage introduces the potential for peroxide formation.

Based on aggregated data for aldehydes and specific information available for this compound, this compound must be treated as a regulated hazardous waste .[1][2] Its primary hazards include:

  • Serious Eye Irritation : The compound is classified as causing serious eye irritation.[3]

  • Flammability : Aldehydes as a class are often flammable.[4] Acetaldehyde, a related compound, is an extremely flammable liquid and a dangerous fire hazard.[5][6] Therefore, this waste must be kept away from all ignition sources.[7][8]

  • Potential for Peroxide Formation : Like many ethers and aldehydes, this compound may form explosive peroxides upon exposure to air and light over time.[5] This is a critical consideration for both storage and disposal.

  • Health Hazards : Aldehydes can cause respiratory irritation and may have other long-term health effects.[9][10] Acetaldehyde is suspected of causing cancer and genetic defects.[6]

Disposal of this chemical down the sanitary sewer or in regular solid waste is strictly prohibited.[11] All waste streams containing this compound, including pure substance, contaminated solutions, and contaminated labware, must be collected and managed as hazardous waste.

Table 1: Hazard Summary and Management Implications

Hazard ClassificationGHS Hazard Statement (Inferred/Known)Key Management & Disposal Protocol
Eye Irritant H319: Causes serious eye irritation[3]Wear ANSI-approved safety goggles or a face shield during handling and disposal.[8]
Flammable Liquid H224/H225: Extremely flammable liquid and vapour (Inferred)[4][8]Store waste away from heat, sparks, and open flames. Use non-sparking tools and ground containers.[8][12] Collect in a container approved for flammable liquids.
Peroxide Former May form explosive peroxides (Inferred)[5]Date containers upon opening and upon being designated as waste. Dispose of before the expiration date or within one year.[9] Do not allow solutions to evaporate to dryness.[11]
Health Hazard H335: May cause respiratory irritation (Inferred)[9]Always handle waste inside a certified chemical fume hood to avoid inhalation of vapors.

Pre-Disposal Safety Protocol

Before beginning the disposal process, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective safety strategy.

Required Personal Protective Equipment (PPE)
  • Eye Protection : Wear tightly fitting safety goggles with side-shields or a full-face shield.[8]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves immediately after use in accordance with laboratory practices.[9]

  • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection : All handling of open containers must occur within a chemical fume hood.

Waste Segregation and Incompatibility

Proper segregation prevents dangerous reactions within the waste container. Never mix this compound waste with the following:

  • Acids : Can cause violent reactions.[13]

  • Oxidizing Agents : Increases the risk of fire and explosion.[13][14]

  • Bases : Can induce polymerization or other reactions.

  • Aqueous Waste : Unless the procedure generates a dilute aqueous solution, keep organic aldehyde waste separate from aqueous waste streams to facilitate proper disposal by your institution's Environmental Health & Safety (EHS) office.[11]

Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials before mixing any waste streams.[13]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this compound waste from the point of generation to its designated accumulation area.

Step 1: Designate a Waste Container

  • Select a container that is chemically compatible with the aldehyde (e.g., glass or appropriate plastic).

  • The container must have a screw-top cap that can be securely sealed.[11] It must be kept closed except when actively adding waste.[15]

  • For flammable liquid waste, it is best practice to use a container stored in a flammable safety cabinet.

Step 2: Label the Waste Container

  • Immediately label the empty container as a hazardous waste collection vessel.

  • Use your institution's official hazardous waste label. At a minimum, it must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "This compound ". Do not use abbreviations or formulas.[11]

    • A list of all other chemical constituents and their approximate percentages.

    • The date the first drop of waste was added to the container (accumulation start date).[11]

Step 3: Transfer Waste into the Container

  • Perform this step inside a chemical fume hood.

  • If transferring pure or concentrated liquid, use a funnel to prevent spills.

  • If disposing of contaminated solids (e.g., weigh paper, gloves, silica gel), place them directly into a designated solid waste container. Do not mix solid and liquid waste unless explicitly permitted by your EHS office.

Step 4: Secure and Store the Waste Container

  • After adding waste, securely fasten the cap.

  • Wipe the exterior of the container clean of any residual chemical.

  • Store the container in a designated Satellite Accumulation Area (SAA).[14] This area must be at or near the point of generation.[14]

  • Ensure the container is within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[15]

Step 5: Request a Waste Pickup

  • Do not let waste accumulate for more than six months from the accumulation start date.[14]

  • Once the container is full or you are finished generating this waste stream, submit a pickup request to your institution's EHS department through their specified system.[14]

Emergency Procedures for Spills

In the event of a small spill during the disposal process:

  • Alert Personnel : Notify colleagues in the immediate area.

  • Control Ignition Sources : Eliminate any nearby sparks, flames, or hot surfaces.[9]

  • Contain the Spill : Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to cover and absorb the liquid.[5][9] Do not use combustible materials like paper towels.

  • Clean Up : Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a sealable container for disposal as hazardous waste.[8][16]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your laboratory supervisor and EHS office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper management of this compound waste.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage & Final Steps start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Pre-Label Compatible Waste Container ppe->container transfer Transfer Waste to Container container->transfer check_compat Is waste compatible with contents? (No mixing!) transfer->check_compat cap Securely Cap Container check_compat->cap Yes store Store in Secondary Containment in Satellite Accumulation Area cap->store full Container Full or Project Complete? store->full full->transfer No, Add More Later pickup Request EHS Pickup full->pickup Yes end Disposal Complete pickup->end

Caption: Workflow for this compound Waste Management.

References

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 269548, 2-(2-Methoxyphenyl)acetaldehyde. PubChem. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Keene State College. Hazardous Waste Management Procedures. Retrieved from [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde. Retrieved from [Link]

  • National Academy of Sciences. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Syracuse University. Section 1: Hazardous Waste. Environmental Health & Safety Services. Retrieved from [Link]

  • New Jersey Department of Health. Acetaldehyde - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Acetaldehyde. Retrieved from [Link]

  • Airgas. (2021, March 8). Safety Data Sheet: Acetaldehyde. Retrieved from [Link]

  • CloudSDS. (n.d.). Everything You Need to Know About Acetaldehyde Hazards. Retrieved from [Link]

  • The University of Texas at Austin. Chemical Waste. Environmental Health & Safety (EHS). Retrieved from [Link]

  • WorkSafe New Zealand. Incompatible substances: chemicals which must not be stored together. Retrieved from [Link]

Sources

Navigating the Safe Handling of 2-(2-Methoxyphenoxy)acetaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the proper handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 2-(2-Methoxyphenoxy)acetaldehyde, a compound that, while promising in its applications, requires meticulous handling to ensure laboratory safety and experimental integrity. This document will delve into the necessary personal protective equipment (PPE), operational protocols, and disposal plans, grounded in established safety principles and data from analogous chemical structures.

Understanding the Hazard Profile

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, an analysis of its constituent functional groups—an aromatic ether and an aldehyde—along with data on structurally related compounds, allows for a robust risk assessment. The primary known hazard, as identified by the Globally Harmonized System (GHS), is that it causes serious eye irritation.[1]

Drawing parallels from guaiacol, a similar methoxyphenoxy compound, we can infer that this compound may also be harmful if swallowed and cause skin irritation. The aldehyde functional group, as seen in acetaldehyde, suggests potential for flammability, respiratory irritation, and the possibility of forming explosive peroxides over time, a characteristic of many ethers.[2] Therefore, a cautious and well-planned approach to handling is essential.

Personal Protective Equipment: Your First Line of Defense

A multi-layered PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, categorized by the area of protection.

Body PartRecommended PPERationale and Key Considerations
Eyes and Face Chemical splash goggles and a face shieldThe known serious eye irritation hazard necessitates robust protection.[1] A face shield provides an additional barrier against splashes, especially during transfers of larger volumes.
Hands Butyl or Neoprene glovesAldehydes can be aggressive towards many glove materials. Chemical resistance charts for acetaldehyde indicate that butyl and neoprene gloves offer good to very good protection.[3] Given the ether component, it is crucial to have gloves with good resistance to a broad range of organic chemicals. Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected.
Body Flame-retardant lab coat worn over long-sleeved clothing and long pantsA flame-retardant lab coat is recommended due to the potential flammability of aldehydes. Clothing should be made of natural fibers, as synthetic materials can melt and adhere to the skin in case of a fire.
Respiratory Use in a certified chemical fume hoodAll handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors, which may be irritating to the respiratory system.[2][4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and accidents. The following workflow is designed to guide researchers through the key stages of use, from preparation to cleanup.

Safe_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep_Area Designate a well-ventilated work area (fume hood). Gather_PPE Assemble and inspect all required PPE. Prep_Area->Gather_PPE Prep_Materials Prepare all necessary equipment and reagents. Gather_PPE->Prep_Materials Don_PPE Don appropriate PPE. Prep_Materials->Don_PPE Proceed to handling Transfer Carefully transfer the chemical, avoiding splashes. Don_PPE->Transfer Reaction Perform the experimental procedure. Transfer->Reaction Decontaminate Decontaminate equipment and work surfaces. Reaction->Decontaminate Proceed to cleanup Segregate_Waste Segregate waste into appropriate, labeled containers. Decontaminate->Segregate_Waste Doff_PPE Remove PPE correctly to avoid cross-contamination. Segregate_Waste->Doff_PPE Dispose Arrange for disposal by a licensed waste management company. Doff_PPE->Dispose

A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.[2][4]

  • Due to the potential for peroxide formation inherent to ethers, it is prudent to date the container upon receipt and opening. Consider testing for peroxides if the material has been stored for an extended period, especially if it will be heated or distilled.

Handling:

  • Before starting any work, ensure that a safety shower and eyewash station are readily accessible.

  • Conduct all operations in a certified chemical fume hood to control vapor exposure.[4]

  • Use non-sparking tools and equipment to prevent ignition of flammable vapors.[4]

  • When transferring the liquid, pour slowly and carefully to avoid splashing. Grounding and bonding of containers may be necessary for larger quantities to prevent static discharge.[2]

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material, such as vermiculite or sand. Do not use combustible materials like paper towels.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

  • Ventilate the area and wash the spill site once the material has been removed.

Disposal Plan: Ensuring Environmental Responsibility

The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Final Disposal:

  • Under no circumstances should this compound or its waste be disposed of down the drain.

  • All waste must be disposed of through a licensed and reputable hazardous waste disposal company.[6] Follow all local, state, and federal regulations for the disposal of flammable and potentially hazardous organic chemicals.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment that is conducive to groundbreaking scientific discovery.

References

  • PubChem. (n.d.). 2-(2-Methoxyphenyl)acetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Airgas. (2021, March 8). Safety Data Sheet: Acetaldehyde. Retrieved from [Link]

  • Keith, L. H., & Walters, D. B. (1992).
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. U.S. Department of Labor. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. Retrieved from [Link]

  • Safeopedia. (2024, August 6). A Guide to Selecting Chemical Protective Clothing. Retrieved from [Link]

  • Analytics-Shop. (n.d.). Professional Protective Clothing in the Chemical Laboratory. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Environmental Health and Safety - The University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety - University of Wisconsin-Madison. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.